molecular formula C12H14ClFN2 B1467769 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride CAS No. 1450802-58-0

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B1467769
CAS No.: 1450802-58-0
M. Wt: 240.7 g/mol
InChI Key: LRBGOVHZZGFXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C12H14ClFN2 and its molecular weight is 240.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-fluorophenyl)piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBGOVHZZGFXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of various pharmaceutically active compounds. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that influence the reaction outcomes. The primary focus is on a robust and scalable synthesis involving the construction of the piperidine ring via a double alkylation of 2-fluorophenylacetonitrile. An alternative pathway commencing from a pre-formed piperidone is also discussed. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

4-(2-Fluorophenyl)piperidine-4-carbonitrile is a versatile heterocyclic building block characterized by a piperidine core, a 2-fluorophenyl substituent, and a nitrile group at the C4 position. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a final drug molecule, such as metabolic stability and binding affinity. The quaternary carbon center introduces a point of molecular complexity. As such, efficient and scalable access to this intermediate is of considerable interest in medicinal chemistry and process development. This guide will explore the prevalent synthetic strategies, providing a rationale for the selection of reagents, solvents, and reaction conditions.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, leading to distinct synthetic approaches.

G cluster_path_b Pathway B: Ring Formation cluster_path_a Pathway A: Piperidone Functionalization Target 4-(2-Fluorophenyl)piperidine- 4-carbonitrile HCl Intermediate_B1 2-Fluorophenylacetonitrile Target->Intermediate_B1 C-N bond disconnection Intermediate_A1 N-Protected-4-piperidone Target->Intermediate_A1 C4-Aryl & C4-CN bond disconnection Start_B1 2-Fluorobenzyl halide Intermediate_B1->Start_B1 Start_B2 Cyanide Source Intermediate_B1->Start_B2 Intermediate_B2 N-Protected bis(2-haloethyl)amine Intermediate_A2 2-Fluorophenyl Nucleophile Intermediate_A3 Cyanide Source

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway A (Piperidone Functionalization): This approach involves the sequential addition of the 2-fluorophenyl and cyano groups to a pre-existing, N-protected 4-piperidone ring. This strategy offers modularity but can be challenging due to the need to control the reactivity of the ketone and subsequent intermediates.

  • Pathway B (Ring Formation via Alkylation): This more convergent strategy involves the construction of the piperidine ring by reacting 2-fluorophenylacetonitrile with a suitable nitrogen-containing bis-electrophile. This pathway is often favored for its efficiency and is the primary focus of this guide.

Pathway B: Synthesis via Piperidine Ring Formation

This pathway is a robust method that builds the core heterocyclic structure around the key 2-fluorophenylacetonitrile intermediate.

Step 1: Synthesis of 2-Fluorophenylacetonitrile

The synthesis begins with the preparation of 2-fluorophenylacetonitrile (also known as 2-fluorobenzyl cyanide) from 2-fluorobenzyl chloride. This reaction is a classic example of the Kolbe nitrile synthesis, a nucleophilic substitution (SN2) reaction.

Reaction: 2-Fluorobenzyl chloride + NaCN → 2-Fluorophenylacetonitrile + NaCl

Causality and Experimental Choices:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. NaCN is often preferred due to its lower cost. The reaction is typically performed in a biphasic system or in a polar aprotic solvent to ensure the solubility of the cyanide salt.[1][2][3][4]

  • Solvent System: A mixture of water and an organic solvent (e.g., ethanol, toluene) is frequently employed. The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can significantly accelerate the reaction by transporting the cyanide anion from the aqueous phase to the organic phase where the benzyl chloride resides.[5]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often between 60-80°C.[6]

Experimental Protocol: Synthesis of 2-Fluorophenylacetonitrile

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide (1.1 equivalents) and water.

  • Warm the mixture gently to dissolve the sodium cyanide.

  • Add a phase-transfer catalyst, such as methyltrioctylammonium chloride (0.05 equivalents).[6]

  • In a separate vessel, prepare a solution of 2-fluorobenzyl chloride (1.0 equivalent) in a suitable organic solvent like toluene.

  • Add the 2-fluorobenzyl chloride solution to the aqueous cyanide solution dropwise over 30-60 minutes while stirring vigorously.

  • Heat the reaction mixture to 70-80°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[6]

  • After completion, cool the mixture to room temperature. Add water to dissolve the precipitated salts.

  • Separate the organic phase. Extract the aqueous phase with the same organic solvent.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-fluorophenylacetonitrile as a colorless oil.

Step 2: Cyclization to form the Piperidine Ring

The core of the synthesis is the double alkylation of 2-fluorophenylacetonitrile with an N-protected bis(2-chloroethyl)amine. This builds the piperidine ring in a single, efficient step.

Reaction: 2-Fluorophenylacetonitrile + N-Protected-bis(2-chloroethyl)amine --(Strong Base)--> N-Protected-4-(2-Fluorophenyl)piperidine-4-carbonitrile

Caption: Cyclization via double alkylation.

Causality and Experimental Choices:

  • Protecting Group (PG): The nitrogen on the bis(2-chloroethyl)amine must be protected to prevent unwanted side reactions. A benzyl (Bn) or methyl (Me) group is commonly used. The choice of protecting group will dictate the deprotection strategy in the final step.

  • Base: A strong base is required to deprotonate the benzylic carbon of the 2-fluorophenylacetonitrile, which has a pKa of approximately 22 in DMSO. Sodium amide (NaNH₂) or sodium hydride (NaH) in an aprotic solvent like DMF or THF are effective choices.

  • Reaction Conditions: The reaction is typically run at elevated temperatures to drive the cyclization to completion. The slow addition of the alkylating agent to the deprotonated nitrile can help minimize side reactions.

Experimental Protocol: Cyclization

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0°C.

  • Add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature below 5°C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the anion.

  • Add a solution of N-benzyl-bis(2-chloroethyl)amine (1.05 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Cool the reaction to room temperature and quench carefully by the slow addition of water or isopropanol.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

The final steps involve removing the nitrogen protecting group and converting the resulting free base into its stable hydrochloride salt.

Deprotection (Example for N-Benzyl group): Catalytic hydrogenation is the method of choice for removing a benzyl group.

Reaction: N-Benzyl-4-(2-Fluorophenyl)piperidine-4-carbonitrile + H₂ --(Pd/C)--> 4-(2-Fluorophenyl)piperidine-4-carbonitrile

Salt Formation: The purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Reaction: 4-(2-Fluorophenyl)piperidine-4-carbonitrile + HCl → this compound

Experimental Protocol: Deprotection and Salt Formation

  • Dissolve the N-benzyl protected intermediate in a suitable solvent (e.g., methanol, ethanol).

  • Add palladium on carbon (10% w/w, ~5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the free base.

  • Dissolve the crude free base in a solvent like isopropanol or ethyl acetate.

  • Add a solution of HCl in isopropanol or ethereal HCl dropwise with stirring until the pH is acidic.

  • The hydrochloride salt will precipitate. Stir the slurry for 1-2 hours at room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.[7]

Alternative Pathway A: Strecker Synthesis Approach

An alternative, though potentially more complex, route involves a modification of the Strecker synthesis.[8][9][10][11][12] This pathway would start with an N-protected 4-piperidone.

G cluster_caption Pathway A: Piperidone Functionalization Start N-Protected 4-Piperidone Intermediate1 Tertiary Alcohol Start->Intermediate1 1. 2-F-Ph-MgBr Intermediate2 Imine / Enamine Intermediate1->Intermediate2 2. Dehydration Product 4-Aryl-4-cyano Piperidine Intermediate2->Product 3. HCN / NaCN Caption A plausible, multi-step functionalization route.

Sources

Navigating the Synthesis and Application of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interaction with biological targets. When combined with fluorine, an element prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity, the resulting fluorinated piperidine motifs become powerful tools in drug discovery.[3]

This guide focuses on a specific, yet important, building block: 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride . This molecule is a 4,4-disubstituted piperidine, a structural class that has been integral to the development of numerous investigational drug candidates. The presence of an ortho-fluorophenyl group and a nitrile moiety at the C4 position offers unique synthetic handles and electronic properties for elaboration into more complex pharmaceutical agents, particularly within the domains of central nervous system (CNS) disorders.

Herein, we provide a comprehensive technical overview encompassing the precise identification (including a critical discussion of its CAS number), a reasoned synthesis strategy, robust analytical validation protocols, and the broader context of its application in modern drug development.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all reproducible scientific work. A common point of confusion arises from the isomeric position of the fluorine atom on the phenyl ring.

1.1. CAS Number and Isomer Clarification

A critical point of clarification is the distinction between the ortho (2-fluoro) and para (4-fluoro) isomers. While structurally similar, their chemical identifiers and commercial availability differ significantly.

  • Target Compound (Ortho-isomer): 4-(2-Fluorophenyl)piperidine-4-carbonitrile (free base). To date, a specific CAS number for the hydrochloride salt has not been prominently assigned in major chemical databases. However, the free base is identified in PubChem with the Chemical ID (CID) 10774553 . For research and procurement, referencing this CID is crucial.

  • Common Isomer (Para-isomer): 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This isomer is more commonly available and has the assigned CAS Number 256951-80-1 .[4][5]

Researchers must exercise diligence when sourcing this chemical to ensure they acquire the correct ortho-substituted isomer for their intended synthetic route.

1.2. Physicochemical Data Summary

The following table summarizes the key properties for the target compound's free base, 4-(2-Fluorophenyl)piperidine-4-carbonitrile. Data for the hydrochloride salt would be expected to show increased water solubility and a higher melting point.

PropertyValueSource
PubChem CID 10774553PubChem
Molecular Formula C₁₂H₁₃FN₂PubChem
Molecular Weight 204.25 g/mol PubChem
Canonical SMILES C1CNCCC1(C2=CC=CC=C2F)C#NPubChem
Physical State Predicted: SolidGeneral Knowledge
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, MeOH). Hydrochloride salt would be water-soluble.General Knowledge

Part 2: Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of the ortho-fluoro isomer is sparse, a robust and logical pathway can be designed based on well-established reactions for the synthesis of 4-aryl-4-cyanopiperidines. The most direct approach involves a two-step process starting from a protected 4-piperidone.

2.1. Proposed Synthetic Workflow

The synthesis hinges on the nucleophilic addition of a cyanide source to an iminium ion intermediate, a variation of the Strecker synthesis adapted for cyclic ketones. The use of an N-Boc protecting group is strategic, as it is stable under the reaction conditions and can be readily removed in the final step to yield the desired hydrochloride salt.

G cluster_0 Step 1: Cyanation of Piperidone cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-4-piperidone C Intermediate Tertiary Alcohol A->C 1. Grignard Addition (THF, 0°C to rt) B 2-Fluorophenylmagnesium bromide (Grignard Reagent) B->C E N-Boc-4-(2-fluorophenyl) piperidine-4-carbonitrile C->E 2. Cyanation with TMSCN (Lewis Acid Catalyst, e.g., TMSOTf) or NaCN/Acid D Trimethylsilyl cyanide (TMSCN) or Sodium Cyanide (NaCN) D->E F N-Boc-4-(2-fluorophenyl) piperidine-4-carbonitrile H 4-(2-Fluorophenyl)piperidine -4-carbonitrile hydrochloride (Final Product) F->H G HCl in Dioxane or Ether G->H Acidic Deprotection

Caption: Proposed two-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile

  • Grignard Reaction: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 2-fluorophenylmagnesium bromide (1.2 eq) dropwise at 0°C.

    • Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alcohol intermediate. The ortho-fluoro substituent introduces steric hindrance and electronic effects that may slightly modulate reactivity compared to its para-isomer.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quench and Work-up: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Cyanation: Dissolve the crude tertiary alcohol intermediate in a suitable solvent like dichloromethane. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

    • Causality: The Lewis acid activates the tertiary alcohol, facilitating its displacement by the cyanide nucleophile. TMSCN is often preferred for its solubility in organic solvents and milder reaction conditions compared to using alkali metal cyanides with strong acids.

  • Purification: After completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Acidolysis: Dissolve the purified N-Boc intermediate (1.0 eq) from Step 1 in a minimal amount of a solvent such as ethyl acetate or methanol.

  • Salt Formation: Add a solution of hydrochloric acid in 1,4-dioxane or diethyl ether (4M, 2-3 eq) dropwise at 0°C.

    • Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the piperidine nitrogen as a free amine. The amine is concurrently protonated by the excess HCl to form the stable, crystalline hydrochloride salt.

  • Isolation: Stir the mixture for 1-2 hours. The hydrochloride salt will typically precipitate from the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Part 3: Analytical Validation and Characterization

Trust in a chemical building block is established through rigorous analytical confirmation. The following protocols provide a self-validating system to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Results
¹H NMR Aromatic Region (δ 7.0-7.6 ppm): Complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. Piperidine Region (δ 2.0-3.5 ppm): Broad multiplets corresponding to the axial and equatorial protons of the piperidine ring. NH₂⁺ Signal: A very broad singlet, often downfield, which may exchange with D₂O.
¹³C NMR Nitrile Carbon (C≡N): Signal around δ 120 ppm. Quaternary Carbon (C4): Signal around δ 40-50 ppm. Aromatic Carbons: 6 signals, including a characteristic doublet for the carbon bearing the fluorine atom (large ¹JCF coupling constant). Piperidine Carbons: 4 distinct signals for the CH₂ groups.
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet due to coupling with ortho and meta protons.
FT-IR Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2240 cm⁻¹. N-H Stretch: Broad absorption in the 2500-3000 cm⁻¹ range, characteristic of an amine salt. C-F Stretch: Strong absorption in the 1100-1250 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺: Calculated m/z for C₁₂H₁₄FN₂⁺ = 205.1136. The observed mass should be within 5 ppm for high-resolution mass spectrometry.

Part 4: Applications in Drug Discovery & Development

The 4-aryl-4-cyanopiperidine scaffold is a precursor to a wide range of pharmacologically active molecules. The nitrile group is particularly versatile, serving as a precursor to amines (via reduction) or carboxylic acids/amides (via hydrolysis).

4.1. Role as a Key Synthetic Intermediate

The primary value of this compound is as an intermediate for creating more complex molecules targeting CNS disorders. The general workflow involves N-alkylation or N-arylation of the piperidine nitrogen, followed by chemical transformation of the nitrile group.

G cluster_0 Core Modifications cluster_1 Nitrile Transformations cluster_2 Potential Therapeutic Targets A 4-(2-Fluorophenyl)piperidine -4-carbonitrile HCl B N-Alkylation / N-Arylation (e.g., R-X, Base) A->B C N-Substituted Intermediate B->C D Reduction (e.g., LiAlH₄, H₂/Catalyst) C->D F Hydrolysis (Acid or Base) C->F E Aminomethyl Moiety (Leads to e.g., Receptor Ligands) D->E H Dopamine Receptors E->H I Serotonin Receptors E->I J Ion Channels E->J G Carboxamide/Carboxylic Acid Moiety (Leads to e.g., Enzyme Inhibitors) F->G K Enzymes (e.g., Proteases) G->K

Caption: Synthetic utility and potential therapeutic pathways.

4.2. Potential Therapeutic Areas

  • Antipsychotics and CNS Agents: Many potent ligands for dopamine and serotonin receptors incorporate the 4-arylpiperidine core. The specific substitution pattern on the aryl ring is critical for tuning selectivity and potency.

  • Ion Channel Modulators: This scaffold is found in compounds designed to block neuronal sodium (Na⁺) and calcium (Ca²⁺) channels, which has applications in treating ischemic diseases and epilepsy.[6]

  • Enzyme Inhibitors: The nitrile group itself can act as a warhead or be converted into other functional groups to target the active sites of enzymes like dipeptidyl peptidase-4 (DPP-4), relevant in diabetes treatment.[2]

The ortho-fluorine atom provides a unique steric and electronic profile compared to other isomers. This can lead to altered binding conformations, improved selectivity against off-target proteins, and a modified metabolic profile, making it a valuable building block for generating novel intellectual property in drug development campaigns.

References

  • PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubMed. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. [Link]

  • Lead Sciences. 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubChemLite. 4-(4-fluorophenyl)piperidine-1-carbonyl chloride (C12H13ClFNO). [Link]

  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Framing the Investigation

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride represents a class of compounds with significant potential in medicinal chemistry. The piperidine scaffold is a cornerstone of many central nervous system (CNS) active drugs, while the strategic placement of a fluorine atom on the phenyl ring can profoundly influence metabolic stability, binding affinity, and membrane permeability. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics.

This guide addresses the essential physicochemical properties of the title compound. It is critical to note that comprehensive experimental data for the 2-fluoro isomer hydrochloride is not extensively available in public literature, in contrast to its more documented 4-fluoro positional isomer.[1][2] Therefore, this document is structured as a practical, in-depth guide for a researcher tasked with the complete characterization of a novel or sparsely documented substance. We will proceed from foundational identity to the experimental determination of properties crucial for drug development, explaining not just the what but the why behind each analytical choice.

Section 1: Molecular Identity and Foundational Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent research. For this compound, the key identifiers are established from its structure.

Table 1: Core Molecular Identifiers

PropertyValueSource/Method
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₂H₁₄ClFN₂Calculated
Molecular Weight 240.71 g/mol Calculated[1]
CAS Number Not explicitly assigned in public databases. The free base is 10774553.N/A

Note: The provided image is a representation of the chemical structure.

The initial assessment involves macroscopic and basic physical properties. These are typically the first data points collected for a new batch of material and are vital for identity confirmation and handling.

Table 2: General Physical Properties and Storage

PropertyObservation / Recommended ValueRationale & Importance
Appearance White to off-white solidA deviation may indicate impurities or degradation.
Storage Store at room temperature under an inert atmosphere.The hydrochloride salt can be hygroscopic; inert atmosphere prevents moisture uptake. Stability against light and air should be assessed.
Purity Typically >95%Purity must be established analytically before any other property is measured.[1]

Section 2: Ionization and Lipophilicity – The Keys to Biological Behavior

A molecule's ionization state (governed by its pKa) and its lipophilicity (measured by LogP or LogD) are arguably the most critical physicochemical parameters influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity Constant (pKa)

The pKa of the piperidine nitrogen dictates the ratio of ionized to non-ionized compound at a given pH. This is fundamentally important because only the neutral, non-ionized form can efficiently cross biological membranes, while the ionized form is typically more soluble in aqueous environments like the gastrointestinal tract and blood plasma.

Expert Insight: For piperidine derivatives, the pKa is generally in the range of 8.0-11.0. The electron-withdrawing effect of the 2-fluorophenyl group is expected to lower the basicity (and thus the pKa) of the piperidine nitrogen compared to an unsubstituted analog.[3] Precise experimental determination is non-negotiable for building accurate pharmacokinetic models.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is the gold-standard method for pKa measurement, valued for its precision.[4] It involves monitoring pH changes as a titrant is added to a solution of the compound.

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in 0.15 M potassium chloride (to maintain constant ionic strength).[6]

  • Inert Atmosphere: Purge the sample solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[6]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting sigmoidal curve.[7]

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1 mM Sample in 0.15 M KCl Calibrate->PrepareSample Purge Purge with N₂ PrepareSample->Purge Titrate Titrate with Standard Acid/Base Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine LogD_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Saturate Saturate n-Octanol and PBS (pH 7.4) AddSample Add Compound to Known Phase Ratio Saturate->AddSample Shake Shake to Equilibrate AddSample->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Quantify Quantify Concentration in Each Phase (HPLC) Centrifuge->Quantify Calculate Calculate LogD Quantify->Calculate

Caption: Workflow for LogD determination via the shake-flask method.

Section 3: Structural Elucidation and Purity Assessment

Spectroscopic and chromatographic techniques are essential for confirming the molecular structure and quantifying the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the 2-fluorophenyl ring.

    • Piperidine Region (δ 2.0-4.0 ppm): Broad and distinct signals for the axial and equatorial protons of the piperidine ring. The presence of the hydrochloride salt will result in a broad signal for the N-H⁺ proton.

  • ¹³C NMR:

    • Aromatic Carbons (δ 115-165 ppm): Six signals for the aromatic carbons, with characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF).

    • Nitrile Carbon (C≡N, δ ~120 ppm): A sharp signal for the nitrile carbon.

    • Quaternary Carbon (C4, δ ~40-50 ppm): The carbon atom at the junction of the two rings.

    • Piperidine Carbons (δ ~25-55 ppm): Signals corresponding to the CH₂ groups of the piperidine ring.

  • ¹⁹F NMR: A single resonance for the fluorine atom, its chemical shift providing information about the electronic environment.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good starting point for hydrochloride salts.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Analysis: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment. [8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic Absorptions:

  • N-H⁺ Stretch: A very broad and strong absorption in the 2400-3200 cm⁻¹ region, characteristic of a secondary amine salt.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

  • C≡N Stretch: A sharp, intense peak in the 2220-2240 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this to a lower wavenumber. [9][10]* C-F Stretch: A strong, sharp absorption in the 1100-1250 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantifying concentrations in other assays (like the LogD experiment).

Expert Insight: Piperidine derivatives can sometimes exhibit poor peak shape on standard C18 columns due to interactions with residual silanols. Using a mobile phase with a low pH (e.g., 0.1% formic or trifluoroacetic acid) helps to ensure the piperidine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks. [11] Starting Protocol for HPLC Method Development:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [12]2. Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.

  • Flow Rate: 1.0 mL/min. [13]6. Detection: UV detection at a wavelength where the fluorophenyl ring absorbs (e.g., 254 nm or a wavelength maximum determined by a photodiode array detector).

  • Optimization: Adjust the gradient or switch to an isocratic method to achieve a retention time of 5-10 minutes with good peak shape and resolution from any impurities.

HPLC_Method_Dev cluster_setup Initial Setup cluster_run Execution cluster_optimize Optimization Col Select C18 Column MP Prepare Mobile Phase (H₂O/ACN + 0.1% Acid) Col->MP Det Set UV Detector (e.g., 254 nm) MP->Det Grad Run Scouting Gradient (5-95% B) Det->Grad Eval Evaluate Peak Shape, Retention, & Resolution Grad->Eval Adjust Adjust Gradient Slope or Switch to Isocratic Eval->Adjust Optimization Needed Final Finalize Method for Routine Analysis Eval->Final Acceptable Adjust->Grad Re-run

Caption: Logical workflow for developing an HPLC purity method.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that provides the foundational data necessary for its advancement as a potential drug candidate. While public data on this specific isomer is limited, a systematic experimental approach as outlined in this guide—encompassing potentiometric titration for pKa, the shake-flask method for LogD, comprehensive spectroscopic analysis for structural integrity, and chromatographic methods for purity—will yield a robust and reliable data package. This information is indispensable for building predictive ADME models, guiding formulation development, and ultimately, ensuring the selection of compounds with the highest probability of success in the complex journey of drug discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]

  • PubChem. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • Domainex. Shake Flask LogD. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • Evotec. Cyprotex LogD Shake Flask Fact Sheet. (2024). Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025). Available from: [Link]

  • Scribd. 05 Notes On Nitriles IR Spectra. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Available from: [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

Sources

The Synthetic Heart of Modern Therapeutics: An In-depth Technical Guide to the Mechanistic Potential of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

To the discerning eye of a medicinal chemist or a drug development professional, 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is more than a mere chemical intermediate; it is a scaffold brimming with latent therapeutic potential. Its strategic arrangement of a fluorinated aromatic ring, a piperidine core, and a reactive nitrile group makes it a highly versatile starting point for the synthesis of a diverse array of neuroactive and other bioactive compounds. This technical guide eschews a conventional, rigid structure to instead illuminate the journey from this foundational molecule to potent, biologically active agents, thereby revealing its "mechanism of action" not as a singular, inherent property, but as a spectrum of possibilities unlocked through synthetic elaboration.

The piperidine moiety is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[1][2] The introduction of a 4-aryl group, in this case, a 2-fluorophenyl ring, provides a crucial anchor for interaction with a variety of biological targets, while the 4-carbonitrile serves as a versatile chemical handle for further molecular diversification. This guide will explore the synthetic pathways originating from this scaffold and delve into the pharmacology of the resulting molecules, providing both the "how" and the "why" of their therapeutic relevance.

The 4-Aryl-4-Cyanopiperidine Core: A Gateway to CNS-Active Agents

The 4-aryl-4-cyanopiperidine framework is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). The inherent properties of this core structure allow for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Key Synthetic Transformations and Their Mechanistic Implications

The true potential of this compound is realized through the chemical manipulation of its piperidine nitrogen and the 4-carbonitrile group. These two sites offer orthogonal handles for the introduction of diverse functionalities, each choice guiding the final compound toward a specific biological target and mechanism of action.

Experimental Protocol: General N-Alkylation of the Piperidine Core

A foundational step in the diversification of the 4-(2-fluorophenyl)piperidine-4-carbonitrile scaffold is the alkylation of the secondary amine. This reaction introduces a key pharmacophoric element that can profoundly influence target affinity and selectivity.

  • Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq). The base neutralizes the hydrochloride salt and deprotonates the piperidine nitrogen, generating the free amine in situ.

  • Nucleophilic Attack: To the resulting suspension, add the desired alkylating agent (e.g., a substituted benzyl halide or an alkyl halide, 1.0-1.2 eq). The reaction mixture is typically stirred at room temperature or heated to facilitate the SN2 reaction.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is critical to prevent competing reactions. Aprotic solvents are used to avoid solvolysis of the alkylating agent. The stoichiometry of the base and alkylating agent is optimized to ensure complete consumption of the starting material while minimizing side reactions.

Targeting Monoamine Transporters: The Quest for Atypical Dopamine Transporter (DAT) Inhibitors

One of the most promising applications of the 4-(2-Fluorophenyl)piperidine scaffold lies in the development of atypical dopamine transporter (DAT) inhibitors. These compounds offer a potential therapeutic avenue for psychostimulant use disorders by increasing synaptic dopamine levels without the abuse potential of traditional DAT inhibitors like cocaine.[3]

From Nitrile to Amine: A Crucial Reduction Step

A key synthetic transformation to access a range of DAT-active compounds is the reduction of the 4-carbonitrile to a primary amine. This aminomethyl group can then be further functionalized.

Experimental Protocol: Reduction of the 4-Carbonitrile Group

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a hydrogenation catalyst such as palladium on carbon (Pd/C, 10 mol%) or Raney nickel in a suitable solvent like methanol or ethanol.

  • Hydrogenation: To this suspension, add the N-alkylated 4-(2-Fluorophenyl)piperidine-4-carbonitrile derivative (1.0 eq). The flask is then evacuated and backfilled with hydrogen gas (typically from a balloon or a Parr hydrogenator). The reaction is stirred vigorously at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude aminomethyl product, which can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. The choice of catalyst and solvent can influence the reaction rate and selectivity. An inert atmosphere is crucial to prevent catalyst deactivation.

Structure-Activity Relationships (SAR) of DAT Inhibitors

For derivatives of the 4-(2-Fluorophenyl)piperidine scaffold, several structural features are critical for potent and selective DAT inhibition:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For example, in a series of N-benzyl piperidines, substituents on the benzyl ring can modulate affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4]

  • 4-Position Linker: The length and nature of the linker at the 4-position of the piperidine ring are crucial. Converting the nitrile to an aminomethyl group allows for the introduction of various functionalities that can interact with specific residues in the DAT binding pocket.

  • Aryl Group Substitution: While the parent compound has a 2-fluorophenyl group, modifications to this ring can impact potency and selectivity.

Compound ClassTargetKey Structural FeaturesRepresentative Activity (Kᵢ)
N-Substituted 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidinesDATN-benzyl or substituted benzyl groupLow nanomolar range[4]
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidinesDATBioisosteric replacement of a piperazine ring with an aminopiperidine30.0 nM - 77.2 nM[3]

Table 1: Representative Biological Activities of 4-Arylpiperidine Derivatives Targeting the Dopamine Transporter.

Mechanism of Action: Modulating Dopaminergic Neurotransmission

Inhibitors derived from the 4-(2-Fluorophenyl)piperidine-4-carbonitrile scaffold that target DAT exert their effects by blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. Atypical DAT inhibitors are thought to bind to a different conformation of the transporter compared to cocaine, which may account for their lower abuse potential.[3]

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicles L-DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Cascade Dopamine_Receptor->Signal_Transduction DAT_Inhibitor 4-Arylpiperidine Derivative DAT_Inhibitor->DAT Blocks

Caption: Dopaminergic neurotransmission and the site of action for DAT inhibitors.

Targeting Equilibrative Nucleoside Transporters (ENTs): A Novel Therapeutic Avenue

Derivatives of the 4-(2-Fluorophenyl)piperidine scaffold have also been investigated as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. These transporters are crucial for nucleoside salvage pathways and for regulating the extracellular concentration of adenosine, a potent signaling molecule.

Structure-Activity Relationships of ENT Inhibitors

In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the following SAR was observed:

  • Naphthalene Moiety: Replacement of the naphthalene ring with a benzene ring abolished the inhibitory activity on both ENT1 and ENT2.[5][6]

  • Benzene Ring Substitution: The addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring restored inhibitory activity.[5][6]

  • Fluorophenyl Moiety: The presence of a halogen on the fluorophenyl ring attached to the piperazine was essential for inhibitory effects on both ENT1 and ENT2.[5][6]

CompoundTargetIC₅₀ (µM)
FPMINT analogue (2b)ENT112.68[6]
ENT22.95[6]
FPMINT analogue (3c)ENT12.38[6]
ENT20.57[6]

Table 2: Inhibitory Activity of FPMINT Analogues on Human Equilibrative Nucleoside Transporters.

Mechanism of Action: Modulation of Nucleoside Transport

By inhibiting ENTs, these compounds prevent the uptake of nucleosides like adenosine into cells. This leads to an increase in the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to a range of physiological effects, including anti-inflammatory and neuroprotective responses. Molecular docking studies suggest that these inhibitors may bind to a site on ENT1 that is distinct from that of conventional inhibitors.[6]

ent_inhibition cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Adenosine_Extra Adenosine ENT1 ENT1 Transporter Adenosine_Extra->ENT1 Transport Adenosine_Receptor Adenosine Receptor Adenosine_Extra->Adenosine_Receptor Activates Adenosine_Intra Adenosine ENT1->Adenosine_Intra Metabolism Nucleoside Metabolism Adenosine_Intra->Metabolism ENT_Inhibitor 4-Arylpiperidine Derivative ENT_Inhibitor->ENT1 Inhibits Cellular_Response Cellular Response Adenosine_Receptor->Cellular_Response Initiates

Caption: Mechanism of ENT1 inhibition by 4-arylpiperidine derivatives.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic versatility of this intermediate allows for the creation of large and diverse chemical libraries, which can be screened against a wide range of biological targets. Future research will likely focus on:

  • Fine-tuning selectivity: Developing derivatives with high selectivity for specific subtypes of receptors or transporters to minimize off-target effects.

  • Exploring new therapeutic areas: Investigating the potential of these compounds in other disease areas, such as inflammation, pain, and oncology.

  • Asymmetric synthesis: Developing stereoselective synthetic routes to access enantiomerically pure compounds, which may exhibit improved potency and safety profiles.

References

  • Rothman, R. B., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 838374. [Link]

  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]

  • Gentile, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4386-4402. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • PubChem. (n.d.). 4-(2-Fluorophenyl)piperidine-4-carbonitrile. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubChem. (n.d.). 4-Cyanopiperidine. [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). [Link]

  • OUCI. (1996). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 39(3), 749-756. [Link]

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4523. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • Zhang, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Inferred Activity and Methodological Frameworks

Disclaimer: This technical guide addresses the predicted biological activity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. Due to a lack of direct experimental data for this specific compound in the public domain, the information presented herein is inferred from structurally related 4-phenylpiperidine-4-carbonitrile derivatives. All protocols and mechanistic discussions are based on established methodologies for this class of compounds and should be adapted and validated for the specific molecule of interest.

Section 1: Executive Summary & Introduction to the 4-Phenylpiperidine-4-carbonitrile Scaffold

The 4-phenylpiperidine-4-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its interaction with various central nervous system (CNS) targets. While direct biological data for this compound is not currently available in peer-reviewed literature, extensive research on analogous structures strongly suggests its potential as a ligand for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular homeostasis and signaling.[1][2][3]

This guide provides a comprehensive overview of the inferred biological activity of this compound as a putative σ1 receptor ligand. We will delve into the function of the σ1 receptor, its therapeutic potential, and provide detailed experimental protocols for the in vitro and in vivo characterization of compounds targeting this receptor. The strategic placement of a fluorine atom at the 2-position of the phenyl ring is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, including binding affinity, selectivity, and metabolic stability, making it a compound of significant interest for further investigation.

Section 2: The Sigma-1 (σ1) Receptor: A Pluripotent Therapeutic Target

The σ1 receptor is a ligand-regulated molecular chaperone that has garnered significant attention as a therapeutic target for a multitude of disorders.[4][5] Unlike traditional receptors, it does not belong to the G-protein coupled or ion channel families. Instead, it acts as an intracellular signaling modulator, influencing a variety of cellular processes.

Key Functions of the σ1 Receptor:

  • Calcium Homeostasis: The σ1 receptor modulates intracellular calcium signaling, a fundamental process in neuronal function and survival.[1][2]

  • Neurotransmitter System Modulation: It influences several neurotransmitter systems, most notably the glutamatergic system, by interacting with NMDA receptors.[1]

  • Cellular Stress Response: Located at the endoplasmic reticulum, it plays a vital role in mitigating cellular stress.[2]

  • Neuronal Plasticity and Survival: Activation of the σ1 receptor has been shown to promote neuronal survival and plasticity, making it a target for neurodegenerative diseases.[5]

The diverse functions of the σ1 receptor underscore its therapeutic potential in a wide range of pathologies, including:

  • Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][6]

  • Psychiatric Disorders: Depression, anxiety, and schizophrenia.[1][3]

  • Pain Management: Neuropathic and inflammatory pain.[6]

  • Ischemic Stroke: Offering neuroprotective effects.[7]

The following diagram illustrates the central role of the σ1 receptor in cellular signaling pathways.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_pm Plasma Membrane s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates Ca2+ release bip BiP/GRP78 s1r->bip Chaperone Activity vdac VDAC s1r->vdac ER-Mitochondria Communication ion_channel Ion Channels (e.g., K+, NMDA) s1r->ion_channel Modulates activity downstream Downstream Effects: - Neuroprotection - Anti-apoptosis - Synaptic Plasticity s1r->downstream ip3r->downstream bip->s1r Dissociates upon stress ion_channel->downstream ligand 4-(2-Fluorophenyl)piperidine- 4-carbonitrile hydrochloride (Putative Ligand) ligand->s1r Binds cellular_stress Cellular Stress cellular_stress->bip

Predicted Signaling Pathway of the Target Compound

Section 3: Experimental Protocols for Biological Characterization

To ascertain the biological activity of this compound, a systematic evaluation of its interaction with the σ1 receptor is essential. The following protocols are standard methodologies employed for the characterization of putative σ1 receptor ligands.

In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver tissue, known for its high expression of σ1 receptors, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][9] Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective σ1 radioligand, such as -pentazocine, and varying concentrations of the test compound (this compound).[8]

  • Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol).[10]

  • Filtration and Scintillation Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand. Wash the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Analogs for Sigma-1 Receptors

CompoundN-SubstituentKi (σ1) (nM)Selectivity (σ2/σ1)
Analog 1-CH₃5.2>100
Analog 2-CH₂CH₂Ph1.8>500
Analog 3-CH₂-c-Pr3.5>200

Note: Data is hypothetical and for illustrative purposes, based on published data for similar compounds.

This assay assesses the functional activity of the test compound as a σ1 receptor agonist or antagonist by measuring its effect on intracellular calcium levels.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line expressing σ1 receptors (e.g., SH-SY5Y neuroblastoma cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Compound Addition: Add the test compound at various concentrations and incubate.

  • Stimulation: Induce calcium release from the endoplasmic reticulum by adding a known agonist (e.g., bradykinin).

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Analyze the data to determine if the test compound potentiates (agonist activity) or inhibits (antagonist activity) the agonist-induced calcium release.

In Vivo Models

This model is used to evaluate the potential anticonvulsant activity of σ1 receptor ligands.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male ICR mice to the experimental conditions.

  • Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined pretreatment time, induce seizures by administering a convulsant agent such as pentylenetetrazol (PTZ) or (+)-bicuculline.[11]

  • Behavioral Observation: Observe the mice for the onset and severity of seizures (e.g., clonic and tonic convulsions) for a defined period.

  • Data Analysis: Compare the seizure thresholds and latencies between the treated and control groups to assess the anticonvulsant effect of the test compound.

This model assesses the potential cognitive-enhancing effects of σ1 receptor ligands.

Step-by-Step Methodology:

  • Animal Training: Train rats in a cognitive task, such as the passive avoidance test or the Morris water maze.

  • Amnesia Induction: Induce amnesia by administering scopolamine, a muscarinic receptor antagonist.

  • Compound Administration: Administer the test compound before or after the scopolamine injection.

  • Cognitive Testing: Re-evaluate the cognitive performance of the rats in the learned task.

  • Data Analysis: Compare the performance of the treated group with the scopolamine-only group to determine if the test compound can reverse the cognitive deficits.[12]

The following diagram outlines the general workflow for the biological evaluation of a putative σ1 receptor ligand.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesis & Characterization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl binding_assay Sigma-1 Receptor Binding Assay (Ki determination) start->binding_assay functional_assay Functional Assay (Calcium Mobilization) binding_assay->functional_assay Determine functional activity seizure_model Anticonvulsant Activity (e.g., PTZ-induced seizure model) functional_assay->seizure_model Assess therapeutic potential cognition_model Cognitive Enhancement (e.g., Scopolamine-induced amnesia) seizure_model->cognition_model end Data Analysis & Lead Optimization cognition_model->end

General Experimental Workflow

Section 4: Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound strongly suggest its potential as a novel sigma-1 receptor ligand. The methodologies outlined in this guide provide a robust framework for its comprehensive biological evaluation. Future research should focus on synthesizing this compound and systematically assessing its affinity, selectivity, and functional activity at the σ1 receptor. Positive in vitro results would warrant further investigation in relevant in vivo models of neurological and psychiatric disorders to fully elucidate its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and could pave the way for new therapeutic interventions targeting the σ1 receptor.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endoplasmic reticulum chaperone sigma-1 receptor meets lipid rafts: therapeutic ramifications. Trends in pharmacological sciences, 30(10), 543-550.
  • Wikipedia contributors. (2023, December 12). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Guitart, X., Codony, X., & Monroy, X. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319.
  • Ryskamp, D. A., Korban, S., Zhemkov, V., Kraskovskaya, N., & Bezprozvanny, I. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 13, 863.
  • Abou-Gharbia, M., Childers, S. R., & Abou-Gharbia, M. A. (2012). Sigma receptor binding assays. Current protocols in pharmacology, Chapter 1, Unit1.17.
  • Lever, J. R., Gustafson, J. L., & Xu, R. (2016). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 21(11), 1475.
  • Vavers, E., Zvejniece, L., & Dambrova, M. (2019). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacological reports : PR, 71(1), 163–169.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 20, 2026, from [Link]

  • Langa, F., Codony, X., Tovar, V., Lavado, A., & Giménez, E. (2003). Sigma-1 receptor antagonists as potential antipsychotic drugs. Current topics in medicinal chemistry, 3(2), 111-128.
  • Zvejniece, L., Vavers, E., & Dambrova, M. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 23.
  • Rossi, D., et al. (2010). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 53(19), 7049-7058.
  • Meunier, J. (2020).
  • Su, T. P., & Hayashi, T. (2003). Understanding the molecular mechanism of sigma-1 receptors: towards a new generation of therapeutics for neuropsychiatric disorders. Current medicinal chemistry, 10(20), 2073-2080.
  • Fishback, J. A., & Mesangeau, C. (2014). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 24(15), 3468-3471.
  • Zhang, H., & Cuevas, J. (2012). The sigma-1 receptor: a new player in the regulation of cardiac L-type Ca2+ channels. Channels (Austin, Tex.), 6(3), 149-152.
  • Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(11), 2404-2410.
  • Lever, J. R., et al. (2006). 18F-labeled 4-phenylpiperidine-4-carbonitrile derivatives as potential PET radioligands for imaging sigma1 receptors. Nuclear medicine and biology, 33(4), 485-496.
  • Prezzavento, O., et al. (2007). 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Bioorganic & medicinal chemistry, 15(15), 5099-5113.
  • EP0285032A1, "4-Phenylpiperidine compounds and their prepar
  • US6444822B1, "Process for the preparation of 3-substituted 4-phenyl-piperidine deriv
  • Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

Sources

An In-depth Technical Guide to the Structural Analogs of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aryl-4-cyanopiperidine Scaffold

The 4-aryl-4-cyanopiperidine scaffold represents a privileged motif in medicinal chemistry, frequently serving as the foundational structure for compounds targeting the central nervous system (CNS). The inherent structural rigidity of the piperidine ring, combined with the electronic and steric properties of the aryl and cyano substituents at the C4-position, provides a versatile platform for designing ligands with high affinity and selectivity for various biological targets. The hydrochloride salt of these compounds, such as 4-(2-fluorophenyl)piperidine-4-carbonitrile hydrochloride, enhances aqueous solubility and simplifies handling and formulation, making it a common form for preclinical and clinical development.

This technical guide provides an in-depth exploration of the structural analogs of 4-(2-fluorophenyl)piperidine-4-carbonitrile, focusing on the rationale behind their design, synthesis, and biological evaluation. We will delve into the structure-activity relationships (SAR) that govern their interactions with key biological targets, including sigma receptors and voltage-gated calcium channels, and provide detailed experimental protocols for their synthesis and characterization.

Core Scaffold Synthesis: Establishing the Foundation

The synthesis of the 4-(2-fluorophenyl)piperidine-4-carbonitrile core is a critical first step in the exploration of its analog space. A common and efficient method involves a variation of the Strecker synthesis or a Michael addition-based approach.

A plausible synthetic route commences with the commercially available 1-boc-4-piperidone. A key step is the introduction of the 2-fluorophenyl group at the 4-position. This can be achieved through a nucleophilic addition of a 2-fluorophenyl organometallic reagent (e.g., 2-fluorophenylmagnesium bromide) to the ketone, followed by dehydration to the enamine and subsequent cyanation. A more direct approach involves a modified Strecker synthesis where 1-boc-4-piperidone is reacted with a source of cyanide (e.g., trimethylsilyl cyanide) and an amine, followed by the introduction of the 2-fluorophenyl group.

A representative synthetic workflow is depicted below:

Core_Scaffold_Synthesis start 1-Boc-4-piperidone intermediate1 4-(2-Fluorophenyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester start->intermediate1 1. 2-Fluorophenylmagnesium bromide 2. Quench intermediate2 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid tert-butyl ester intermediate1->intermediate2 Dehydration (e.g., TFAA) intermediate3 4-(2-Fluorophenyl)piperidine-4-carbonitrile-1-carboxylic acid tert-butyl ester intermediate2->intermediate3 Cyanation (e.g., TMSCN, Lewis Acid) product 4-(2-Fluorophenyl)piperidine-4-carbonitrile intermediate3->product Boc Deprotection (e.g., TFA or HCl) final_product This compound product->final_product Salt formation (HCl in ether)

Caption: Synthetic workflow for this compound.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of 4-(2-fluorophenyl)piperidine-4-carbonitrile is driven by the desire to modulate its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The key points of modification are the piperidine nitrogen (N1), the phenyl ring, and the carbonitrile group at C4.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents to probe the "north" region of the binding pocket of target proteins. N-alkylation can significantly impact ligand affinity and selectivity.

Rationale for N-Alkylation:

  • Probing the Binding Pocket: The introduction of alkyl, arylalkyl, or other functionalized chains allows for the exploration of hydrophobic and polar interactions within the binding site.

  • Modulating Physicochemical Properties: N-substitution can alter the pKa, lipophilicity, and metabolic stability of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improving Selectivity: By tailoring the N-substituent, it is often possible to enhance selectivity for a particular receptor subtype. For instance, in the context of sigma receptors, the nature of the N-substituent is a key determinant of affinity and selectivity for σ1 versus σ2 subtypes.[1]

A series of N-substituted-4-cyano-4-phenylpiperidine analogs have been synthesized and evaluated for their affinity at sigma receptors, providing valuable SAR insights.[1] The data from this study, which can be considered a close proxy for the 2-fluorophenyl series, is summarized in the table below.

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
1 H>10000>10000-
2 Methyl2140>10000-
3 Allyl662>10000-
4 Propyl482>10000-
5 Propargyl143>10000-
6 n-Butyl0.3563180
7 Benzyl0.416681629
8 Phenethyl0.58118203
9 3-Phenylpropyl0.3846121

Key SAR Observations for N-Alkylation:

  • The unsubstituted piperidine nitrogen (Compound 1 ) is detrimental to sigma receptor affinity.

  • Small alkyl substituents (methyl, allyl, propyl) confer weak to moderate σ1 affinity.[1]

  • Increasing the alkyl chain length to n-butyl (Compound 6 ) dramatically increases σ1 affinity into the sub-nanomolar range and introduces significant σ2 affinity.[1]

  • The introduction of an arylalkyl substituent, such as benzyl (Compound 7 ), phenethyl (Compound 8 ), or 3-phenylpropyl (Compound 9 ), leads to exceptionally high σ1 affinity.[1]

  • The N-benzyl analog (Compound 7 ) exhibits the highest selectivity for the σ1 receptor over the σ2 receptor.[1]

N-Alkylation_SAR cluster_0 N-Substituent cluster_1 Sigma-1 Affinity H H Small Alkyl Small Alkyl Low Low H->Low n-Butyl n-Butyl Moderate Moderate Small Alkyl->Moderate Arylalkyl Arylalkyl High High n-Butyl->High Very High Very High Arylalkyl->Very High

Caption: Relationship between N-substituent and Sigma-1 receptor affinity.

Modification of the 2-Fluorophenyl Ring

The 2-fluorophenyl group plays a crucial role in anchoring the ligand within the binding pocket through various interactions, including hydrophobic, van der Waals, and potentially halogen bonding.

Rationale for Phenyl Ring Modification:

  • Optimizing Binding Interactions: Altering the position of the fluorine atom (e.g., to the 3- or 4-position) or introducing other substituents (e.g., chloro, methyl, methoxy) can fine-tune the electronic and steric properties of the ring to enhance binding affinity.

  • Improving Selectivity: Different receptor subtypes may have subtle differences in the topology of their binding pockets. Modifying the substitution pattern on the phenyl ring can exploit these differences to achieve greater selectivity.

  • Enhancing Metabolic Stability: The introduction of electron-withdrawing groups, such as fluorine, can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of the compound.

Bioisosteric Replacement of the Carbonitrile Group

The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule. However, in some cases, it may be metabolically liable or contribute to off-target toxicity. Bioisosteric replacement of the nitrile with other functional groups, such as a carboxamide or a tetrazole, is a common strategy to mitigate these potential liabilities while retaining or improving biological activity.

Rationale for Nitrile Replacement:

  • Improved Metabolic Stability: Nitriles can be metabolized to carboxylic acids. Replacing them with more stable groups can enhance the pharmacokinetic profile.

  • Enhanced Binding Interactions: Carboxamides and tetrazoles offer different hydrogen bonding patterns and steric profiles compared to the nitrile group, which may lead to improved binding affinity.

  • Modulation of Physicochemical Properties: These replacements can alter the acidity, basicity, and lipophilicity of the molecule. For example, a tetrazole is a bioisostere of a carboxylic acid and will be significantly more acidic than the parent nitrile.

Bioisosteres Nitrile (C≡N) Nitrile (C≡N) Carboxamide (C(=O)NH2) Carboxamide (C(=O)NH2) Nitrile (C≡N)->Carboxamide (C(=O)NH2) Hydrolysis Tetrazole Tetrazole Nitrile (C≡N)->Tetrazole [2+3] Cycloaddition

Caption: Bioisosteric replacements for the nitrile group.

Experimental Protocols

General Procedure for N-Alkylation of 4-(2-Fluorophenyl)piperidine-4-carbonitrile

This protocol describes a standard method for the N-alkylation of the parent scaffold using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1-bromobutane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for the Conversion of Nitrile to Carboxamide

This protocol outlines the hydrolysis of the carbonitrile to a primary carboxamide under basic conditions.

Materials:

  • 4-(2-Fluorophenyl)piperidine-4-carbonitrile derivative

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • 6M Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve the 4-(2-fluorophenyl)piperidine-4-carbonitrile derivative (1.0 eq) in ethanol.

  • Add 6M sodium hydroxide solution (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (5.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding carboxamide.

General Procedure for the Synthesis of Tetrazole Analogs

This protocol describes the [2+3] cycloaddition reaction between the nitrile and an azide source to form the tetrazole ring.

Materials:

  • 4-(2-Fluorophenyl)piperidine-4-carbonitrile derivative

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a solution of the 4-(2-fluorophenyl)piperidine-4-carbonitrile derivative (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with dilute HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired tetrazole analog.

Biological Evaluation Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized analogs for the sigma-1 receptor.[3][4]

Materials:

  • Guinea pig liver membranes (a rich source of sigma-1 receptors) or cell membranes expressing recombinant human sigma-1 receptors.

  • [³H]-(+)-Pentazocine (a selective sigma-1 radioligand).

  • Haloperidol (for determining non-specific binding).

  • Test compounds (analogs of 4-(2-fluorophenyl)piperidine-4-carbonitrile).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the membrane preparation, and the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of wells.

  • Initiate the binding reaction by adding [³H]-(+)-pentazocine at a concentration close to its Kd (e.g., 1-2 nM).

  • Incubate the plate at 37°C for 90 minutes to reach equilibrium.[3]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Channel Blocking Activity Assay

This protocol provides a general framework for assessing the calcium channel blocking activity of the synthesized analogs using a whole-cell patch-clamp technique.[5][6]

Materials:

  • A cell line expressing the target voltage-gated calcium channel (e.g., HEK293 cells stably expressing Cav1.2).

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Extracellular solution (containing, for example, NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Intracellular solution (containing, for example, CsCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • Test compounds.

Procedure:

  • Culture the cells on glass coverslips.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

  • Establish a gigaohm seal between the micropipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • Record the baseline calcium currents.

  • Perfuse the cells with the extracellular solution containing the test compound at various concentrations.

  • Record the calcium currents in the presence of the test compound.

  • Wash out the compound and record the recovery of the calcium current.

  • Analyze the data to determine the concentration-dependent inhibition of the calcium current and calculate the IC50 value.

Conclusion and Future Directions

The 4-(2-fluorophenyl)piperidine-4-carbonitrile scaffold is a highly promising starting point for the development of novel therapeutics targeting the central nervous system. The systematic exploration of its structural analogs through N-alkylation, modification of the aryl ring, and bioisosteric replacement of the nitrile group offers a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. The detailed synthetic and biological evaluation protocols provided in this guide serve as a practical resource for researchers in this field.

Future research should focus on obtaining a more comprehensive SAR profile by synthesizing and testing a wider range of analogs with diverse substituents on the phenyl ring and the piperidine core. Furthermore, the evaluation of promising compounds in in vivo models of CNS disorders will be crucial for translating the in vitro findings into potential clinical candidates. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics derived from this versatile scaffold.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • De Cointet, P., et al. (1992). Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. Journal of medicinal chemistry, 35(8), 1446–1456. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • Mesangeau, C., et al. (2011). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 21(11), 3326–3329. [Link]

  • Himo, F., & Sharpless, K. B. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. The Journal of organic chemistry, 70(18), 7352–7355. [Link]

  • Creative Bioarray. (n.d.). Patch Clamp Assay. Slideshare. [Link]

  • Lever, J. R., et al. (2006). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 535(1-3), 85–94. [Link]

  • Ghorai, P., et al. (2015). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific reports, 5, 10799. [Link]

  • Kirsch, G., et al. (2007). A new, simple, and efficient synthesis of 5-substituted 1H-tetrazoles. The Journal of organic chemistry, 72(19), 7431–7434. [Link]

  • Annoura, H., et al. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & medicinal chemistry letters, 11(23), 2973–2976. [Link]

Sources

An In-depth Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Due to its apparent lack of commercial availability, this document focuses on a proposed synthetic route, detailed analytical characterization, and an exploration of its potential therapeutic applications based on structurally related molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and evaluation of novel 4-arylpiperidine derivatives.

Introduction: The Significance of 4-Arylpiperidines in Drug Discovery

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The rigid piperidine ring system allows for precise spatial orientation of the aryl substituent and other functional groups, facilitating interactions with a variety of biological targets. The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The 2-fluoro substitution pattern, in particular, can induce specific conformational preferences that may lead to enhanced selectivity or potency. The additional presence of a carbonitrile group at the 4-position introduces a polar functionality that can participate in hydrogen bonding and other key interactions with protein targets.

This guide focuses specifically on this compound, a molecule that, despite its potential interest, appears not to be readily available from commercial suppliers. Therefore, this document provides a roadmap for its synthesis and characterization, empowering researchers to explore its therapeutic potential.

Commercial Availability and Sourcing of Key Intermediates

As of the writing of this guide, a direct commercial source for this compound has not been identified. However, its positional isomer and a key synthetic precursor are available from various suppliers.

Table 1: Commercial Availability of Related Compounds

Compound NameCAS NumberRepresentative Suppliers
4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride256951-80-1Fluorochem[2], Biosynth[3], Echemi[4]
4-(2-Fluorophenyl)piperidine hydrochloride691875-81-7ChemUniverse[5]

The availability of 4-(2-Fluorophenyl)piperidine hydrochloride provides a viable starting point for the synthesis of the target compound.

Proposed Synthesis of this compound

Given the absence of a direct commercial source, a two-step synthetic route commencing from the readily available 4-(2-Fluorophenyl)piperidine is proposed. This pathway involves an initial oxidation of the piperidine to the corresponding piperidone, followed by a Strecker-type reaction to introduce the nitrile functionality.

Synthesis_Workflow start 4-(2-Fluorophenyl)piperidine (Commercially Available Precursor) step1 Oxidation start->step1 e.g., PCC, DMP intermediate 4-(2-Fluorophenyl)piperidin-4-one step1->intermediate step2 Strecker Reaction (e.g., with KCN, NH4Cl) intermediate->step2 product_base 4-(2-Fluorophenyl)piperidine-4-carbonitrile step2->product_base step3 Salt Formation (HCl in ether) product_base->step3 final_product This compound (Target Compound) step3->final_product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Oxidation of 4-(2-Fluorophenyl)piperidine to 4-(2-Fluorophenyl)piperidin-4-one

Causality: The introduction of the nitrile group at the 4-position is facilitated by first converting the C-H bond at this position to a carbonyl group. This ketone functionality then serves as an electrophilic site for the subsequent addition of a cyanide nucleophile.

Experimental Protocol:

  • To a solution of 4-(2-Fluorophenyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 equivalents) at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-Fluorophenyl)piperidin-4-one.

Step 2: Strecker Reaction to Yield 4-(2-Fluorophenyl)piperidine-4-carbonitrile

Causality: The Strecker synthesis is a classic and reliable method for the synthesis of α-aminonitriles from ketones.[6][7][8] In this step, the ketone is converted to an imine in situ, which is then attacked by a cyanide ion to form the desired product.

Experimental Protocol:

  • In a flask, dissolve 4-(2-Fluorophenyl)piperidin-4-one (1 equivalent) in a mixture of aqueous ammonia and ethanol.

  • Add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-(2-Fluorophenyl)piperidine-4-carbonitrile.

Step 3: Formation of the Hydrochloride Salt

Causality: The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability, solubility, and handling properties compared to the freebase.

Experimental Protocol:

  • Dissolve the crude 4-(2-Fluorophenyl)piperidine-4-carbonitrile in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, as well as the protons of the piperidine ring. The protons on the piperidine ring adjacent to the nitrogen will likely appear as broad multiplets.

¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon at the 4-position of the piperidine ring, the nitrile carbon, and the carbons of the 2-fluorophenyl ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine C4-~55-65
Nitrile (CN)-~115-125
Piperidine CH₂ (adjacent to N)~3.0-3.5 (broad)~45-55
Piperidine CH₂~2.0-2.5~30-40
Aromatic CH (ortho to F)~7.1-7.3~115-117 (d, J ≈ 20-25 Hz)
Aromatic CH (meta to F)~7.3-7.5~128-132
Aromatic CH (para to F)~7.0-7.2~124-126
Aromatic C-F-~158-162 (d, J ≈ 240-250 Hz)
Aromatic C (ipso to piperidine)-~135-145

(Predictions are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.)[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide confirmation of key functional groups.

Table 3: Expected FTIR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (secondary amine salt)2400-2800 (broad)
C≡N stretch (nitrile)2220-2260 (sharp, medium intensity)
C-F stretch (aromatic)1100-1250 (strong)
C-H stretch (aromatic and aliphatic)2850-3100
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show the protonated molecular ion [M+H]⁺ for the free base. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern will likely involve cleavage of the piperidine ring.[11][12]

Potential Applications in Drug Discovery

While the specific biological activity of this compound has not been reported, its structural features suggest potential applications in several therapeutic areas.

Potential_Applications Target 4-(2-Fluorophenyl)piperidine- 4-carbonitrile hydrochloride Scaffold 4-Arylpiperidine Scaffold Target->Scaffold CNS Central Nervous System (CNS) Disorders Scaffold->CNS Metabolic Metabolic Diseases Scaffold->Metabolic Anticonvulsant Anticonvulsant Activity CNS->Anticonvulsant Analgesic Analgesic Properties CNS->Analgesic Antipsychotic Antipsychotic Potential CNS->Antipsychotic DPP4 DPP-4 Inhibition Metabolic->DPP4

Caption: Potential therapeutic avenues for the target compound.

  • Central Nervous System (CNS) Disorders: Many 4-arylpiperidine derivatives exhibit activity as CNS agents, including analgesics, anticonvulsants, and antipsychotics.[13] The lipophilicity imparted by the fluorophenyl group may facilitate blood-brain barrier penetration.

  • Metabolic Diseases: Structurally related cyanopyrrolidines are known to be potent dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes. The carbonitrile moiety of the target compound could potentially interact with the active site of DPP-4.

  • Oncology: The 4-aryl-1,4-dihydropyridine scaffold, a related structural class, has been investigated for its anticancer activities.[14][15]

Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery. Although not commercially available, this guide provides a feasible synthetic pathway, a comprehensive analytical characterization strategy, and a rationale for its potential therapeutic applications. The information presented herein is intended to empower researchers to synthesize and investigate this and other related compounds, ultimately contributing to the development of new and improved therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10774553, 4-(2-Fluorophenyl)piperidine-4-carbonitrile. Retrieved from [Link]

  • Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 12(1), 41-44.
  • SpectraBase. (n.d.). N'-(2-Fluorophenyl)-N-phenylacetimidamid. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (2008). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request A Quote - 4-(2-FLUOROPHENYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Pipzine. (n.d.). piperidine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Chart. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 4-[(4-Fluorophenyl)methyl]piperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride. Retrieved from [Link]

  • MDPI. (2020). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • ResearchGate. (2019). 1H and 13C NMR Chemical Shift Prediction Models. Retrieved from [Link]

  • HETEROCYCLES. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • MDPI. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • PubMed. (2020). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Retrieved from [Link]

  • Nature Communications. (2020). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138223, 4-Cyanopiperidine. Retrieved from [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018). Structural properties and FTIR-Raman spectra of the anti-hypertensive clonidine hydrochloride agent and their dimeric species. Retrieved from [Link]

  • Hindawi. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride.... Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9830472, 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a piperidine core, a nitrile group, and a 2-fluorophenyl substituent at the C4 position, makes it a valuable precursor for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic methodologies, and its significant role as a key intermediate in drug discovery, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets.[1] The introduction of specific substituents, such as a fluorinated phenyl ring and a carbonitrile group, further enhances its utility. The fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the nitrile group serves as a versatile chemical handle for further molecular elaboration. This compound, therefore, represents a strategically designed intermediate for accessing novel chemical matter with therapeutic potential.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. While specific experimental data for the 2-fluoro isomer is not widely published, its properties can be inferred from closely related analogs like the 4-fluoro isomer.[3][4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent reactions.

PropertyValue (Predicted/Analog-Based)Source
Molecular Formula C₁₂H₁₄ClFN₂[3][4]
Molecular Weight 240.71 g/mol [3][4]
IUPAC Name 4-(2-fluorophenyl)piperidine-4-carbonitrile;hydrochlorideN/A
Physical Form Solid (predicted)[3]
Key Functional Groups Piperidine, Nitrile, FluorophenylN/A
Purpose of HCl Salt Increased stability and solubilityN/A

Synthesis and Mechanistic Insights

The synthesis of 4-aryl-4-cyanopiperidines is a well-established area of organic chemistry. A highly plausible and efficient method for preparing 4-(2-Fluorophenyl)piperidine-4-carbonitrile is through a variation of the Strecker synthesis.[5][6][7] This powerful multi-component reaction builds the core α-amino nitrile structure in a convergent manner.

The reaction mechanism involves three key steps:

  • Imine Formation: The synthesis begins with an N-protected 4-piperidone, such as 1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone). In the presence of an amine source like ammonia (or an ammonium salt), the ketone is converted into an intermediate imine.[7]

  • Cyanide Addition: A cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), acts as a nucleophile, attacking the electrophilic iminium carbon. This step forms the crucial C-C bond and installs the nitrile group, yielding the α-amino nitrile.[6][8]

  • Deprotection and Salt Formation: The Boc protecting group is subsequently removed under acidic conditions, typically with hydrochloric acid (HCl) in a solvent like ethyl acetate or dioxane. This not only liberates the piperidine nitrogen but also forms the final hydrochloride salt.[9]

The choice of an N-Boc protecting group is strategic; it deactivates the piperidine nitrogen towards unwanted side reactions during the cyanide addition and can be removed under conditions that are typically compatible with the rest of the molecule.

Exemplary Synthetic Protocol:
  • Step 1: Synthesis of 1-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile

    • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol), add ammonium chloride (NH₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile intermediate. Purification can be achieved via column chromatography.

  • Step 2: Deprotection and Hydrochloride Salt Formation

    • Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

    • Add a solution of hydrochloric acid (4M in dioxane or saturated in ethyl acetate, 2-3 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to yield this compound.[9]

G cluster_0 Strecker-type Reaction cluster_1 Deprotection & Salt Formation N-Boc-4-Piperidone N-Boc-4-Piperidone Intermediate N-Boc Protected α-Amino Nitrile N-Boc-4-Piperidone->Intermediate 1. NH₄Cl, NaCN 2. 2-Fluorophenyl Grignard (or equivalent) Final_Product 4-(2-Fluorophenyl)piperidine- 4-carbonitrile HCl Intermediate->Final_Product HCl (e.g., in Dioxane)

Caption: Proposed synthesis of the target compound.

Applications in Drug Discovery and Development

4-Arylpiperidine scaffolds are privileged structures in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS).[10] The nitrile moiety in this compound is particularly valuable as it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a diverse range of derivatives.

This intermediate is a key building block for synthesizing:

  • Opioid Receptor Modulators: The 4-arylpiperidine core is a classic pharmacophore for opioid receptor ligands. Modifications at the piperidine nitrogen and elaboration of the nitrile group can lead to potent and selective analgesics.

  • Serotonin (5-HT) and Dopamine (DAT) Transporter Ligands: Derivatives of substituted piperidines have shown affinity for monoamine transporters, making them relevant for developing treatments for depression, anxiety, and other neurological disorders.[10]

  • Enzyme Inhibitors: The rigid piperidine scaffold can position functional groups to interact with the active sites of enzymes. For instance, related cyanopyrrolidine derivatives have been developed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[11][12]

The 2-fluoro substitution on the phenyl ring is a deliberate design choice. It can influence the conformation of the phenyl ring relative to the piperidine core (the "gauche effect") and can form specific hydrogen bond interactions with protein targets, potentially enhancing binding affinity and selectivity.

G cluster_mods Chemical Elaboration Start 4-(2-Fluorophenyl)piperidine- 4-carbonitrile HCl N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Introduce R₁ Nitrile_Hydrolysis Nitrile Hydrolysis (to Amide/Acid) Start->Nitrile_Hydrolysis H₂O, H⁺/OH⁻ Nitrile_Reduction Nitrile Reduction (to Amine) Start->Nitrile_Reduction e.g., LiAlH₄, H₂/cat. Final_Drugs Diverse Pharmacologically Active Compounds (e.g., CNS Agents, Enzyme Inhibitors) N_Alkylation->Final_Drugs Nitrile_Hydrolysis->Final_Drugs Nitrile_Reduction->Final_Drugs

Caption: Versatility in drug development.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular scaffold that provides a robust starting point for the synthesis of sophisticated drug candidates. Its synthesis is achievable through established and reliable chemical transformations like the Strecker synthesis. The inherent structural features—a conformationally defined piperidine ring, a metabolically robust fluorophenyl group, and a highly versatile nitrile handle—make it an exceptionally valuable tool for medicinal chemists aiming to develop novel therapeutics for a range of diseases, particularly within the CNS space. As drug discovery continues to demand molecules with greater complexity and finely tuned properties, the importance of such well-designed building blocks will only continue to grow.

References

  • Van Vliet, B. J., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • NROChemistry. Strecker Synthesis. NROChemistry. [Link]

  • Janssen, P. A., et al. (1988).
  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Ferrosan A/S. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • O'Dowd, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2689. [Link]

  • Master Organic Chemistry. Strecker Synthesis. Master Organic Chemistry. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

  • Janssen Pharmaceutica NV. (1996).
  • ChemBK. 4-Cyanopiperidine. ChemBK. [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12. [Link]

  • De Rycker, M., et al. (2019). Exploration of a 4-Azaindole-2-piperidine series for the treatment of Chagas disease. Bioorganic & Medicinal Chemistry Letters, 29(20), 126636. [Link]

  • Tanabe Seiyaku Co., Ltd. (2007).
  • Janssen Pharmaceutica NV. (2010). Substituted 4-amino-piperidines. US20100016365A1.
  • Lonza Ltd. (2018). Method for preparing 4-cyanopiperidine hydrochloride. US10150731B2.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Lonza AG. (2016). Method for preparing 4-cyanopiperidine hydrochloride. WO2016113277A1.
  • Li, J., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 83, 179-189. [Link]

  • U.S. Drug Enforcement Administration. (2022). New Trends in the Illicit Manufacture of Synthetic Drugs. DEA. [Link]

  • Wang, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-29. [Link]

Sources

An In-depth Technical Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride: Synthesis, Chemical Context, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a heterocyclic compound belonging to the well-explored class of 4-arylpiperidine derivatives. While a singular, detailed account of its initial discovery is not prominent in the scientific literature, this document synthesizes the available chemical and pharmacological knowledge to present a coherent narrative of its scientific context. The guide will delve into the probable synthetic pathways, the significance of its structural motifs, and the potential pharmacological applications inferred from extensive research on analogous compounds. This document serves as a valuable resource for researchers utilizing this compound as a chemical intermediate or exploring its potential in drug discovery programs.

Introduction: The Prominence of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. The introduction of an aryl group at the 4-position of the piperidine ring creates the 4-arylpiperidine motif, a pharmacophore associated with a broad spectrum of pharmacological activities.

Historically, the 4-arylpiperidine scaffold is famously represented by the potent opioid analgesic fentanyl and its analogues.[2] However, extensive structure-activity relationship (SAR) studies have demonstrated that modifications to this core can yield compounds with diverse biological profiles, including but not limited to:

  • Central Nervous System (CNS) Activity: Modulators of various neurotransmitter receptors and transporters, leading to potential treatments for depression, anxiety, and other CNS disorders.[3]

  • Ion Channel Blockade: Dual sodium and calcium channel blockers have been developed from this scaffold, showing promise as anticonvulsant and neuroprotective agents.[4]

  • Receptor Agonism and Antagonism: Derivatives have been synthesized to target a range of receptors, including serotonin (5-HT) receptors, showcasing the versatility of this chemical class.[5]

The subject of this guide, this compound, incorporates several key structural features that place it firmly within the landscape of modern drug discovery. The presence of a nitrile group at the 4-position alongside the aryl ring is a common strategy to modulate potency and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 256951-80-1Fluorochem
Molecular Formula C₁₂H₁₄ClFN₂Fluorochem
Molecular Weight 240.71 g/mol Fluorochem
Appearance SolidFluorochem
Purity Typically ≥95%Fluorochem
IUPAC Name 4-(2-Fluorophenyl)piperidine-4-carbonitrile;hydrochlorideFluorochem

Synthesis and Manufacturing

The logical starting material for this synthesis is N-protected 4-piperidone. The general synthetic workflow is depicted in the diagram below.

G cluster_0 Synthetic Pathway A N-Protected 4-Piperidone B Iminium Ion Intermediate A->B Reaction with 2-Fluoroaniline C α-Aminonitrile B->C Addition of Cyanide Source (e.g., KCN) D 4-(2-Fluorophenyl)piperidine-4-carbonitrile C->D Deprotection E 4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl D->E Salt Formation (HCl)

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds.

Step 1: Formation of the α-Aminonitrile

  • To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add 2-fluoroaniline (1 equivalent).

  • The mixture is stirred at room temperature, and then a source of cyanide, such as potassium cyanide (1.1 equivalents), is added portion-wise.

  • The reaction is typically stirred for 24-48 hours at room temperature.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-(2-fluorophenylamino)piperidine-4-carbonitrile.

Step 2: Deprotection and Salt Formation

  • The crude α-aminonitrile is dissolved in a suitable solvent, such as dioxane or ethyl acetate.

  • A solution of hydrochloric acid (e.g., 4M in dioxane or gaseous HCl in ethyl acetate) is added, and the mixture is stirred at room temperature.

  • The deprotection of the Boc group is typically complete within a few hours.

  • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Structure-Activity Relationships and Pharmacological Context

The pharmacological activity of 4-arylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and the aryl rings.

The Role of the 4-Aryl and 4-Cyano Groups

The presence of a 4-aryl group is a common feature in many centrally acting agents. The nature of the substitution on this ring can significantly influence receptor affinity and selectivity. The 2-fluoro substitution in the target molecule is of particular interest. Fluorine is often introduced into drug candidates to:

  • Block Metabolic Sites: The carbon-fluorine bond is very strong, which can prevent metabolic oxidation at that position, potentially increasing the compound's half-life.

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Influence Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

The 4-cyano group is an interesting bioisostere for other functional groups and can contribute to the overall pharmacological profile of the molecule. In some contexts, the nitrile group can act as a hydrogen bond acceptor.

Inferred Biological Potential

Based on the activities of structurally related compounds, this compound could be investigated for a variety of therapeutic applications, including:

  • Analgesia: Given the historical context of 4-arylpiperidines, exploring its potential as an analgesic is a logical starting point.[9]

  • Anticonvulsant Activity: The structural similarity to known sodium and calcium channel blockers suggests potential utility in epilepsy and other seizure disorders.[4]

  • CNS Disorders: The 4-arylpiperidine scaffold is present in many compounds targeting CNS receptors, making it a candidate for screening in models of depression, anxiety, and psychosis.

Conclusion and Future Perspectives

This compound is a valuable chemical entity situated within the rich pharmacological landscape of 4-arylpiperidine derivatives. While its specific discovery and developmental history are not extensively documented, its chemical structure suggests a rational design as a potential modulator of biological systems. The synthetic accessibility and the presence of key pharmacophoric features make it a versatile building block for the synthesis of more complex molecules and a candidate for inclusion in screening libraries for a wide range of therapeutic targets. Future research efforts could focus on the detailed biological characterization of this compound to fully elucidate its pharmacological profile and potential therapeutic applications.

References

  • Annoura, H., et al. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 11(23), 2887-2891. Available from: [Link].

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link].

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link].

  • AK LECTURES. Strecker Synthesis. Available from: [Link].

  • Danheiser, R. L., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. Available from: [Link].

  • PubChemLite. 4-(4-fluorophenyl)piperidine-4-carbonitrile hydrochloride. Available from: [Link].

  • Organic Chemistry Portal. 4-Piperidone synthesis. Available from: [Link].

  • Janssens, F., et al. (1986). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 29(11), 2290-2297. Available from: [Link].

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link].

  • Micheli, F., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. Available from: [Link].

  • de la Torre, D., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(23), 5539. Available from: [Link].

  • U.S. Patent 9,029,547. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(4), 4784-4845. Available from: [Link].

  • Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. In Opioid Analgesics (pp. 315-359). Springer, Boston, MA. Available from: [Link].

  • Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3343-3346. Available from: [Link].

  • World Intellectual Property Organization. (2006). 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders. WO2006106432A3.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of therapeutics.[1] This guide focuses on a specific derivative, 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a compound whose structural features suggest a rich and nuanced pharmacology. While direct studies on this exact molecule are not extensively published, a rigorous analysis of its core moieties—the 4-phenylpiperidine-4-carbonitrile backbone and the 2-fluorophenyl substitution—allows for the confident identification of its most probable therapeutic targets. This document provides a detailed exploration of these targets, presenting the scientific rationale for their selection and outlining a comprehensive, field-proven framework for their experimental validation. The primary objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this compound.

Strategic Overview: Deconstructing the Pharmacophore

The therapeutic potential of this compound can be logically inferred from its constituent parts. The 4-phenylpiperidine-4-carbonitrile core is structurally analogous to potent ligands for the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein.[2] Furthermore, the broader piperidine framework is a well-established pharmacophore for central nervous system (CNS) targets, including the Serotonin 2A (5-HT2A) receptor, a key player in psychiatric and neurological disorders.[3][4] Finally, the presence of a carbonitrile group on a heterocyclic ring has been identified as a key feature in inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme central to glucose homeostasis.[5][6]

This guide will therefore focus on these three high-probability targets, prioritized based on the strength of the supporting structural evidence:

  • Primary Target: Sigma-1 (σ1) Receptor

  • Secondary Target: Serotonin 2A (5-HT2A) Receptor

  • Exploratory Target: Dipeptidyl Peptidase-4 (DPP-4)

The following sections will detail the function of each target, the evidence linking it to the compound, and a self-validating experimental workflow to confirm and characterize the interaction.

Primary Target: The Sigma-1 (σ1) Receptor

The σ1 receptor is not a classical cell surface receptor but an intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondria interface.[5] It plays a critical role in modulating intracellular calcium signaling, regulating ion channels, and responding to cellular stress, making it a compelling target for a range of pathologies.[3][5][7]

Rationale for Target Selection

The most compelling evidence for the σ1 receptor as a primary target comes from studies on nitrile analogs of meperidine, which share the 4-phenylpiperidine-4-carbonitrile core structure. These analogs have been shown to be high-affinity and selective σ1 receptor ligands, with the 4-cyano-4-phenyl substituent being particularly crucial for high affinity.[2] The σ1 receptor's involvement in neuropathic pain, neurodegeneration, and psychiatric disorders aligns perfectly with the therapeutic areas typically associated with novel piperidine-based CNS agents.[7][8][9]

Therapeutic Potential
  • Neuropathic Pain: σ1 antagonists have shown significant promise in preclinical models of neuropathic pain, such as spared nerve injury (SNI), by reversing neuronal hyperexcitability.[8][9][10]

  • Neurodegenerative Diseases (ALS, Alzheimer's): By acting as a chaperone and modulating ER stress, σ1 agonists have demonstrated neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[5]

  • Psychiatric Disorders: The receptor's modulation of various neurotransmitter systems makes it a target for treating depression and psychosis.[5][7]

Experimental Validation Workflow

A logical, stepwise approach is crucial for validating the interaction between our compound and the σ1 receptor. This workflow ensures that each experimental stage builds upon the last, from initial binding confirmation to functional impact and in vivo relevance.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Proof of Concept A Radioligand Binding Assay B Determine Affinity (Ki) & Specificity A->B Quantifies direct interaction C Intracellular Ca2+ Mobilization Assay B->C Confirming affinity justifies functional testing D Characterize as Agonist, Antagonist, or Modulator C->D Measures cellular response E Neuropathic Pain Model (e.g., SNI) D->E Demonstrated in vitro function warrants in vivo study F Assess Analgesic Efficacy E->F Translates to therapeutic effect

Caption: Experimental workflow for σ1 receptor validation.

This initial experiment is fundamental. Its purpose is to determine if this compound can displace a known high-affinity radioligand from the σ1 receptor, thereby confirming direct binding and allowing for the calculation of its binding affinity (Ki).

  • Objective: To determine the binding affinity (Ki) of the test compound for the human σ1 receptor.

  • Materials:

    • Membrane preparation from cells expressing human σ1 receptor (e.g., HEK293 cells).

    • Radioligand: -pentazocine.[1][2][11]

    • Non-specific binding control: Haloperidol (10 µM).[2]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).[1]

    • Scintillation cocktail and liquid scintillation counter.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of -pentazocine (typically at its Kd, e.g., 15 nM), and varying concentrations of the test compound.[2]

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM Haloperidol.[2]

    • Incubate the plate for 120 minutes at 37°C to reach equilibrium.[1][2]

    • Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold Assay Buffer.[1]

    • Place the filter discs in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

The causality here is clear: since the σ1 receptor is known to modulate intracellular calcium signaling, a functional assay should measure this downstream effect.[3][5][7] This protocol assesses whether the compound acts as an agonist (initiates a signal) or an antagonist (blocks the signal of a known agonist).

  • Objective: To determine if the test compound modulates σ1 receptor-mediated calcium flux.

  • Materials:

    • A suitable cell line endogenously expressing or overexpressing the σ1 receptor (e.g., BV2 microglia, SH-SY5Y neuroblastoma).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Known σ1 receptor agonist (e.g., PRE-084).

    • Fluorescence plate reader with kinetic reading capability.

  • Step-by-Step Methodology:

    • Culture cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Agonist Mode: Add varying concentrations of this compound directly to the cells and measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed, known concentration of a σ1 agonist (e.g., PRE-084) to stimulate calcium release.

    • Measure the change in fluorescence. A dose-dependent reduction in the PRE-084-induced signal indicates antagonist activity.

    • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

Secondary Target: The Serotonin 2A (5-HT2A) Receptor

The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR) that is a primary target for numerous atypical antipsychotic drugs and the main mediator of the effects of serotonergic psychedelics.[12][13] Its role in modulating perception, mood, and cognition makes it a high-value target for neuropsychiatric drug discovery.[14][15]

Rationale for Target Selection

The piperidine moiety is a classic structural element in many 5-HT2A receptor ligands.[4] Furthermore, the inclusion of a fluorophenyl group is a common strategy in designing 5-HT2A antagonists.[3] The position of the fluorine atom (ortho- in this case) can significantly influence selectivity and affinity. Given that blockade of 5-HT2A receptors is a fundamental mechanism of action for many antipsychotic medications, this target represents a strong therapeutic hypothesis.[12][16]

Therapeutic Potential
  • Schizophrenia & Psychosis: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics, helping to alleviate the positive symptoms of schizophrenia.[12]

  • Depression & Anxiety: Modulation of the 5-HT2A receptor is also implicated in the treatment of mood disorders.[15]

  • Insomnia: Some 5-HT2A antagonists are explored for their sleep-promoting properties.

Experimental Validation Workflow

The validation pathway for a GPCR like 5-HT2A follows the same logical progression as for the σ1 receptor: confirm binding, then assess function.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Proof of Concept A [3H]Ketanserin Binding Assay B Determine Affinity (Ki) for 5-HT2A Receptor A->B Quantifies direct interaction C IP-One HTRF Assay B->C Binding confirmation is prerequisite for functional analysis D Characterize as Antagonist or Inverse Agonist C->D Measures Gq pathway activation E DOI-Induced Head-Twitch Model D->E In vitro antagonism justifies behavioral model testing F Assess Antagonist Efficacy E->F Translates to 5-HT2A blockade

Caption: Experimental workflow for 5-HT2A receptor validation.

  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

  • Materials:

    • Membrane preparation from cells expressing human 5-HT2A receptor (e.g., HEK293 or CHO cells).[12]

    • Radioligand: [³H]Ketanserin.[12][17][18]

    • Non-specific binding control: Mianserin (10 µM) or unlabeled Ketanserin.[12]

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, pH 7.4.

  • Step-by-Step Methodology:

    • Follow the same serial dilution and plate setup procedure as described in section 2.3.1.

    • Use [³H]Ketanserin at a concentration near its Kd (e.g., 0.5-1.0 nM).

    • Incubate the plate for 60 minutes at 27°C or 37°C.[12]

    • Terminate the reaction by rapid filtration over PEI-soaked GF/C filters.[12]

    • Wash filters, add scintillation fluid, and count.

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Because the 5-HT2A receptor signals through the Gq pathway, activating phospholipase C and leading to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1), measuring IP1 accumulation is a direct and robust readout of receptor activation.[19] The HTRF (Homogeneous Time-Resolved Fluorescence) format is ideal for high-throughput screening.

  • Objective: To determine if the test compound acts as an antagonist or inverse agonist at the 5-HT2A receptor.

  • Materials:

    • Cells expressing the human 5-HT2A receptor.

    • IP-One Gq HTRF Assay Kit (containing IP1-d2, anti-IP1-Cryptate, and stimulation buffer).[20][21][22]

    • Known 5-HT2A agonist (e.g., Serotonin or DOI).

    • HTRF-compatible plate reader.

  • Step-by-Step Methodology:

    • Culture cells in a suitable format (e.g., 384-well plate).

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cells with the test compound.

    • Add a fixed concentration of the 5-HT2A agonist (e.g., DOI) to stimulate the receptor.

    • Incubate for the optimized time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[20]

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate).

    • Incubate for 1 hour at room temperature.[20]

    • Read the plate on an HTRF reader (measuring emission at 620 nm and 665 nm).

    • The signal is inversely proportional to the amount of IP1 produced. A dose-dependent increase in the HTRF signal in the presence of the agonist indicates antagonism.

    • Calculate the IC50 of the test compound for the inhibition of the agonist-induced signal.

Exploratory Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that degrades incretin hormones like GLP-1 and GIP, which are crucial for glucose-dependent insulin secretion.[23][24] Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[25]

Rationale for Target Selection

The rationale for exploring DPP-4 is based on the presence of the carbonitrile moiety. Several potent DPP-4 inhibitors, such as vildagliptin and saxagliptin, are cyanopyrrolidines.[6] The nitrile group is known to form a reversible covalent bond with the catalytic serine residue in the DPP-4 active site. While the core of our compound is a piperidine, not a pyrrolidine, the shared principle of a nitrile-containing heterocyclic amine makes DPP-4 an intriguing exploratory target.

Therapeutic Potential
  • Type 2 Diabetes: By preserving active incretin levels, DPP-4 inhibitors improve glycemic control with a low risk of hypoglycemia and are generally weight-neutral.[23][24][26][27]

Experimental Validation Workflow

The validation for an enzyme target is more direct, focusing on the inhibition of its catalytic activity.

G cluster_0 Phase 1: Enzymatic Inhibition cluster_1 Phase 2: Selectivity Profiling A Fluorometric DPP-4 Enzyme Assay B Determine Potency (IC50) for DPP-4 Inhibition A->B Quantifies direct enzyme blockade C Assay Against Related Peptidases (e.g., DPP-8, DPP-9) B->C Potency justifies selectivity screening D Assess Selectivity Profile C->D Ensures target specificity

Caption: Experimental workflow for DPP-4 validation.

This is a direct, biochemical assay to measure the compound's ability to inhibit the enzymatic activity of DPP-4.

  • Objective: To determine the IC50 of the test compound against human recombinant DPP-4.

  • Materials:

    • Human recombinant DPP-4 enzyme.[6][28]

    • Fluorogenic substrate: H-Gly-Pro-AMC.[6][28][29]

    • Known DPP-4 inhibitor control: Sitagliptin.[29]

    • Assay Buffer: e.g., Tris-HCl buffer, pH 7.5.

    • Fluorescence plate reader (Ex/Em = 360/460 nm).

  • Step-by-Step Methodology:

    • In a 96-well black plate, add the assay buffer and serial dilutions of this compound.

    • Add a fixed amount of the DPP-4 enzyme to all wells (except for 'no enzyme' controls).

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[29]

    • Initiate the reaction by adding the H-Gly-Pro-AMC substrate.

    • Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint after a set incubation period (e.g., 30 minutes) at 37°C.

    • The rate of fluorescence increase is proportional to the enzyme activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

    • Plot the data and determine the IC50 value.

Data Synthesis and Interpretation

The experimental workflows described will generate quantitative data that allow for a direct comparison of the compound's activity across its potential targets.

Table 1: Summary of In Vitro Profiling Data
Target Receptor/EnzymeAssay TypeMetricResult (e.g.)
Sigma-1 (σ1) Receptor Radioligand BindingKi (nM)15
Ca²⁺ MobilizationIC50 (nM)45 (Antagonist)
5-HT2A Receptor Radioligand BindingKi (nM)120
IP-One HTRFIC50 (nM)350 (Antagonist)
DPP-4 Enzyme Fluorometric InhibitionIC50 (µM)>10

Interpretation: In this hypothetical example, the data would strongly suggest that this compound is a potent and selective σ1 receptor antagonist. Its affinity for the 5-HT2A receptor is nearly 10-fold weaker, and it shows minimal activity at the DPP-4 enzyme. This profile would justify prioritizing further development of the compound for conditions where σ1 receptor antagonism is therapeutic, such as neuropathic pain.

Conclusion and Future Directions

Based on a rigorous, structure-based analysis, this compound is a high-potential pharmaceutical asset. The evidence strongly points to the Sigma-1 (σ1) receptor as its primary therapeutic target, with the 5-HT2A receptor as a viable secondary target. The proposed experimental workflows provide a robust, self-validating system for confirming these interactions and characterizing the compound's pharmacological profile. Successful validation, particularly at the σ1 receptor, would pave the way for advanced preclinical studies in models of neuropathic pain or neurodegenerative disease, unlocking the full therapeutic potential of this promising molecule.

References

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Wikipedia. (2024). Sigma-1 receptor. Retrieved from [Link]

  • Griesmaier, E., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(7), 869–881. Retrieved from [Link]

  • Kalinowska-Tłuścik, J., et al. (2024). Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. Scientific Reports, 14(1), 1-15. Retrieved from [Link]

  • Ibrahim, M. A. A., et al. (2025). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Cureus, 17(1), e66099. Retrieved from [Link]

  • Cook, S. M., et al. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and cellular pharmacology, 6(2), 42–54. Retrieved from [Link]

  • Cenda, E. J., et al. (2021). Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. Pain, 162(10), 2534–2547. Retrieved from [Link]

  • Leysen, J. E., et al. (1996). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Neuropharmacology, 35(5), 585–593. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • Sun, F., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 582. Retrieved from [Link]

  • Tejada, M. Á., et al. (2017). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 8, 563. Retrieved from [Link]

  • Gallwitz, B. (2006). DPP-4 inhibitors and their potential role in the management of type 2 diabetes. Diabetes, Obesity and Metabolism, 8(5), 483–493. Retrieved from [Link]

  • Wikipedia. (2024). Head-twitch response. Retrieved from [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

  • Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2988, 15–23. Retrieved from [Link]

  • Ali, M. K., et al. (2024). Transforming Diabetes Care: The Expanding Role of DPP-4 Inhibitors in Cardiovascular and Renal Protection. Journal of Cardiovascular Development and Disease, 11(6), 166. Retrieved from [Link]

  • Cunningham, A. C., et al. (2023). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 24(13), 10833. Retrieved from [Link]

  • Di Iu M., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 28(14), 5396. Retrieved from [Link]

  • Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]

  • Ajmo, C. T., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 15, 1459521. Retrieved from [Link]

  • Smith, S. B., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Retrieved from [Link]

  • Eans, S. O., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(11), 1368. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. Retrieved from [Link]

  • Cisbio. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Retrieved from [Link]

  • Tóth, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4596. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DOI on head-twitch response in rats. Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • Wessels, M., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of visualized experiments : JoVE, (100), e52822. Retrieved from [Link]

  • Marazziti, D., et al. (1997). [3H]ketanserin binding in human brain postmortem. Neurochemical research, 22(6), 753–757. Retrieved from [Link]

  • Zhang, G., & Stackman, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in pharmacology, 6, 225. Retrieved from [Link]

  • Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]

  • Griesmaier, E., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences, 22(3), 1063. Retrieved from [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8798. Retrieved from [Link]

  • Sánchez-Fernández, C., et al. (2021). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Pain Reports, 6(1), e883. Retrieved from [Link]

  • Timrott, K., et al. (2025). Serotonin receptor 5-HT2A as a potential target for HCC immunotherapy. Journal for ImmunoTherapy of Cancer, 13(1), e009491. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

  • Al-Harbi, K. S., et al. (2024). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Molecules, 29(12), 2841. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Retrieved from [Link]

  • De Logu, F., et al. (2023). TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain, 146(1), 156–172. Retrieved from [Link]

  • ResearchGate. (n.d.). The binding of [3H]ketanserin to 5-HT2A receptors in various rat brain areas.... Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis, characterization, and potential applications of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Scientific Context

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for interacting with biological targets. The introduction of a fluorine atom to the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3][4] The 4-aryl-4-cyanopiperidine moiety, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, with the nitrile group being a precursor to amines, amides, or carboxylic acids.[5]

This guide details a robust protocol for the preparation of this compound, a compound of interest for its potential applications in central nervous system (CNS) drug discovery, based on the known activities of related fluorinated piperidine derivatives.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound is presented in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₄ClFN₂
Molecular Weight 240.71 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[7]

Experimental Protocols

Part 1: Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile (Free Base) via Strecker Synthesis

The synthesis of the α-aminonitrile core is achieved through a modified Strecker synthesis, a classic and efficient method for preparing such compounds from a ketone, an amine source, and a cyanide source.[8][9][10][11] In this protocol, we utilize a one-pot, three-component reaction.

Reaction Scheme:

Strecker Synthesis reagents Piperidin-4-one + 2-Fluorobenzaldehyde + Trimethylsilyl cyanide (TMSCN) intermediate Iminium Ion Intermediate reagents->intermediate Condensation product 4-(2-Fluorophenyl)piperidine-4-carbonitrile intermediate->product Nucleophilic addition of Cyanide

Caption: Strecker synthesis workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Piperidin-4-one hydrochloride135.611.36 g10.0
2-Fluorobenzaldehyde124.111.24 g (1.05 mL)10.0
Trimethylsilyl cyanide (TMSCN)99.221.19 g (1.6 mL)12.0
Triethylamine (TEA)101.191.01 g (1.4 mL)10.0
Methanol (anhydrous)32.0450 mL-
Dichloromethane (DCM)84.93As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.36 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (1.4 mL, 10.0 mmol) dropwise to neutralize the hydrochloride salt and liberate the free piperidin-4-one. Stir for 15 minutes.

  • Aldehyde Addition: Add 2-fluorobenzaldehyde (1.05 mL, 10.0 mmol) to the reaction mixture.

  • Cyanide Addition: Slowly add trimethylsilyl cyanide (1.6 mL, 12.0 mmol) dropwise to the stirring solution at 0 °C. Caution: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) at 0 °C.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(2-Fluorophenyl)piperidine-4-carbonitrile can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8]

Part 2: Formation of this compound

The hydrochloride salt is often preferred for its increased stability and aqueous solubility.[7]

Reaction Scheme:

Salt Formation freebase 4-(2-Fluorophenyl)piperidine-4-carbonitrile (in Diethyl Ether) product This compound (precipitate) freebase->product hcl HCl in Diethyl Ether hcl->product

Caption: Hydrochloride salt formation workflow.

Materials and Reagents:

ReagentQuantity
Purified 4-(2-Fluorophenyl)piperidine-4-carbonitrileFrom Part 1
Diethyl ether (anhydrous)As needed
2 M HCl in diethyl etherAs needed

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a stable, crystalline solid.[12]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons. The protons on the 2-fluorophenyl ring will appear as multiplets in the aromatic region (δ 7.0-7.6 ppm). The piperidine protons will be observed in the aliphatic region (δ 1.8-3.5 ppm). A broad singlet corresponding to the N-H proton of the hydrochloride salt will be present at a downfield chemical shift (δ > 9.0 ppm).[7]

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The piperidine carbons will resonate in the aliphatic region, and the nitrile carbon will appear at a characteristic downfield shift (δ ~120 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₁₂H₁₃FN₂) would be at m/z 205.11. Fragmentation patterns may show the loss of the nitrile group or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A sharp peak around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. A broad absorption in the region of 2500-3000 cm⁻¹ is indicative of the N-H stretch of the ammonium salt.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the structural motif is prevalent in compounds targeting the CNS.

  • CNS Receptor Modulation: Fluorophenyl piperidine derivatives have been shown to interact with a variety of CNS targets, including serotonin and dopamine transporters and receptors.[2][13] This compound could serve as a scaffold for developing novel antipsychotics, antidepressants, or agents for treating neurodegenerative disorders.

  • Enzyme Inhibition: The piperidine core is also found in various enzyme inhibitors.[6] Further derivatization of the nitrile or the piperidine nitrogen could lead to potent and selective inhibitors for enzymes implicated in disease.

  • Fragment-Based Drug Discovery: This compound can be utilized as a fragment in fragment-based drug discovery (FBDD) campaigns to identify novel binding interactions with protein targets of interest.[14]

Safety and Handling

Hazard Identification:

  • Toxicity: Cyanopiperidine derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).

  • Irritation: May cause skin and serious eye irritation.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound. The described methodologies, rooted in established organic chemistry principles, offer a reliable pathway for obtaining this valuable research compound. The discussion of its potential applications, based on the known pharmacology of related structures, highlights its promise as a building block for the development of novel therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
  • Google Patents. (n.d.).
  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine.
  • ECHEMI. (n.d.). 4395-98-6, 4-Cyanopiperidine Formula.
  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)
  • ResearchGate. (n.d.).
  • Bentham Science. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • National Institutes of Health. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
  • CymitQuimica. (n.d.). 4-Cyanopiperidine, 96%.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • PubMed. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists.
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2020). Accessing (Multi)
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • National Institutes of Health. (n.d.).
  • RACO. (n.d.).
  • MDPI. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • MDPI. (2022).
  • National Institutes of Health. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
  • National Institutes of Health. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • ResearchGate. (n.d.). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans.

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle provides a versatile framework for developing therapeutics targeting a wide array of biological entities, including G-protein coupled receptors, ion channels, and enzymes.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The specific compound, 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, belongs to a class of derivatives that have shown promise in various therapeutic areas. Notably, 4-phenylpiperidine-4-carbonitrile analogs have been identified as potent ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a range of neurological and psychiatric disorders.[3]

This guide provides a comprehensive suite of in vitro protocols for the characterization of this compound, with a primary focus on its potential interaction with the σ1 receptor. Additionally, we will explore methods to assess its general cytotoxicity and potential off-target activities, providing a robust framework for its preclinical evaluation.

Physicochemical Properties and Handling

A thorough understanding of the compound's physicochemical properties is paramount for the design and execution of meaningful in vitro assays.

PropertyValue/InformationSource
Molecular FormulaC₁₂H₁₃FN₂ · HCl[4]
Molecular Weight240.71 g/mol [5]
AppearanceWhite to off-white solid[5]
SolubilitySoluble in DMSO and water.Inferred from hydrochloride salt form
StorageStore at 2-8°C, protected from light and moisture.[5]

Note on Stability: Piperidine derivatives can be susceptible to metabolic degradation, primarily through cytochrome P450 (CYP) enzymes.[6] While specific data for this compound is not available, researchers should be mindful of potential N-dealkylation and C-hydroxylation reactions in biological matrices.[6]

Primary Target Assessment: Sigma-1 (σ1) Receptor

Based on the pharmacology of structurally related compounds, the σ1 receptor is a primary putative target for this compound.[3] The following assays are designed to determine the affinity and functional activity of the compound at this receptor.

Experimental Workflow: σ1 Receptor Characterization

sigma1_workflow cluster_binding Binding Affinity cluster_functional Functional Activity binding_prep Prepare Membrane Homogenates radioligand_assay Radioligand Binding Assay ([³H]-(+)-Pentazocine) binding_prep->radioligand_assay binding_analysis Data Analysis (Ki determination) radioligand_assay->binding_analysis functional_cell_culture Culture S1R-expressing cells nanoBiT_assay S1R-BiP NanoBiT Assay functional_cell_culture->nanoBiT_assay functional_analysis Data Analysis (Agonist/Antagonist profiling) nanoBiT_assay->functional_analysis start Compound Preparation cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Caption: Workflow for σ1 receptor binding and functional assays.

Protocol 1: σ1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand, [³H]-(+)-pentazocine.[7]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig liver membranes or membranes from cells overexpressing the σ1 receptor[7]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation (100-200 µg protein)

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~2-3 nM)

    • 50 µL of test compound dilution or vehicle (for total binding) or haloperidol (for non-specific binding)

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: σ1 Receptor-BiP NanoBiT Functional Assay

This cell-based assay measures the functional activity of the test compound by monitoring the interaction between the σ1 receptor and its chaperone, the binding immunoglobulin protein (BiP).[8][9] Agonist binding typically promotes the dissociation of the S1R-BiP complex, while antagonists can block this effect.[8]

Materials:

  • CHO or HEK293T cells co-expressing S1R-LgBiT and SmBiT-BiP fusion constructs

  • Opti-MEM or other serum-free medium

  • Nano-Glo® Live Cell Reagent

  • Test Compound: this compound

  • Control Agonist: (+)-Pentazocine

  • Control Antagonist: Haloperidol

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the engineered cells in the 96-well plates and incubate overnight.

  • Compound Addition: Replace the culture medium with Opti-MEM containing the desired concentrations of the test compound, controls, or vehicle.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Reagent Addition: Add the Nano-Glo® Live Cell Reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

Normalize the luminescence signal to the vehicle control. For agonist mode, a decrease in luminescence indicates dissociation of the S1R-BiP complex. For antagonist mode, pre-incubate with the test compound before adding a known agonist to determine if it can block the agonist-induced dissociation.

Secondary Pharmacology and Safety Profiling

It is crucial to assess the broader pharmacological profile of the compound, including its potential for off-target effects and general cytotoxicity.

Experimental Workflow: Secondary Pharmacology & Safety

secondary_safety_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_off_target Off-Target Screening mtt_assay MTT Assay (Metabolic Activity) ldh_assay LDH Release Assay (Membrane Integrity) ache_assay Acetylcholinesterase (AChE) Inhibition Assay dpp4_assay DPP-4 Inhibition Assay start Compound Preparation cluster_cytotoxicity cluster_cytotoxicity start->cluster_cytotoxicity cluster_off_target cluster_off_target start->cluster_off_target

Caption: Workflow for cytotoxicity and off-target screening assays.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][10]

Materials:

  • Human cell line (e.g., HEK293T, SH-SY5Y)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Protocol 4: LDH Cytotoxicity Assay

The LDH assay quantifies lactate dehydrogenase released from damaged cells into the culture medium, providing a measure of cytotoxicity due to compromised cell membrane integrity.[12][13]

Materials:

  • Human cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

Data Analysis:

Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

Given that some piperidine derivatives target AChE, it is prudent to assess the compound's potential for AChE inhibition.[14]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Test compound

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or controls.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.[14]

  • Reaction Initiation: Add the ATCh substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.[14]

Data Analysis:

Calculate the rate of reaction for each well. Determine the percentage of inhibition caused by the test compound and calculate the IC₅₀ value.

Protocol 6: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is another potential off-target for piperidine-containing compounds.[2] A fluorometric assay is commonly used to assess inhibition.

Materials:

  • Human recombinant DPP-4

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound

  • Positive control inhibitor (e.g., Sitagliptin)

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In a black 96-well plate, mix the test compound or controls with the DPP-4 enzyme in the assay buffer.[15]

  • Incubation: Incubate the plate at 37°C for 10 minutes.[15]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm) over time.[15]

Data Analysis:

Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition and calculate the IC₅₀ value for the test compound.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its affinity and functional activity at the σ1 receptor, assessing its cytotoxic profile, and screening for potential off-target interactions, researchers can build a comprehensive pharmacological profile of this novel compound. This foundational data is essential for guiding further drug development efforts and elucidating its therapeutic potential.

References

  • Borges AL, Donnelly J, Morazan E, Rollins M. 2025 . Compound 48/80 is toxic in HMC1. 2 and RBL 2H3 cells. protocols.io. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • NIH. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Das, D., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(8), 321-328. [Link]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • NIH. Cell Viability Assays. Assay Guidance Manual. [Link]

  • Frontiers. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • NIH. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central. [Link]

  • NIH. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed Central. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]

  • ACS Publications. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • NIH. SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • PubChem. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubChem. [Link]

  • MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • NIH. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • ACS Publications. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]

  • NIH. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. PubMed Central. [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. [Link]

  • NIH. Defining the ligand-dependent proximatome of the sigma 1 receptor. PubMed Central. [Link]

  • MDPI. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. [Link]

  • ResearchGate. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays | Request PDF. ResearchGate. [Link]

  • NIH. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]

  • PubChem. 4-(2-Fluorophenyl)piperidine-4-carbonitrile. PubChem. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

This compound is a novel small molecule with a chemical structure suggestive of potential interactions with central nervous system (CNS) targets. The presence of a fluorophenyl group and a piperidine scaffold is common in compounds developed for neuropsychiatric disorders.[1][2] Specifically, similar structures have been investigated for their activity as dopamine and serotonin receptor modulators, which are key targets in the treatment of psychosis, depression, and anxiety.[1][2] This document provides a comprehensive guide for the initial in vivo evaluation of this compound in mouse models, with a focus on establishing its pharmacokinetic profile, preliminary safety, and potential efficacy in a model relevant to neuropsychiatric disorders.

The protocols outlined herein are designed to be robust and self-validating, providing a clear rationale for each experimental step. Adherence to ethical guidelines for animal research is paramount and is integrated throughout the experimental design.[3][4][5][6]

Hypothesized Mechanism of Action

Based on structural similarities to known psychoactive compounds, we hypothesize that this compound may act as a modulator of dopaminergic and/or serotonergic pathways. The following diagram illustrates a potential signaling pathway that could be influenced by this compound.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Serotonin_Release Dopamine/Serotonin Release D2_Receptor Dopamine D2 Receptor Dopamine_Serotonin_Release->D2_Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor Dopamine_Serotonin_Release->5HT2A_Receptor Downstream_Signaling Downstream Signaling Cascade (e.g., cAMP, Ca2+) D2_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling Neuronal_Response Altered Neuronal Response Downstream_Signaling->Neuronal_Response Compound 4-(2-Fluorophenyl)piperidine- 4-carbonitrile hydrochloride Compound->D2_Receptor Antagonist? Compound->5HT2A_Receptor Antagonist? caption Hypothesized modulation of dopaminergic and serotonergic pathways.

Caption: Workflow for the pharmacokinetic evaluation in mice.

Protocol: Single-Dose Pharmacokinetics
  • Animal Model:

    • Species: C57BL/6 mice

    • Sex: Male

    • Age: 8-10 weeks

    • Weight: 20-25 g

    • Acclimation: Minimum of 7 days upon arrival. [7]

  • Compound Formulation:

    • For intravenous (IV) administration: Dissolve in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.

    • For oral (PO) administration: Suspend in a vehicle of 0.5% methylcellulose in water.

  • Dosing:

    • IV dose: 2 mg/kg

    • PO dose: 10 mg/kg

    • Administer a single bolus dose via the tail vein (IV) or oral gavage (PO).

  • Blood Sampling:

    • Collect approximately 50 µL of blood from the saphenous vein at the following time points:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Use K2EDTA as the anticoagulant.

  • Plasma Processing and Analysis:

    • Centrifuge blood samples at 4°C to separate plasma.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis. [8]

Data Presentation: Pharmacokinetic Parameters
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.0831.0
AUClast (h*ng/mL) 32004500
t1/2 (h) 3.54.2
Clearance (mL/min/kg) 10.4-
Vss (L/kg) 3.2-
Oral Bioavailability (%) -28

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 2: Preliminary Toxicological Assessment

A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. [9][10]

Protocol: Acute Toxicity and Dose-Range Finding
  • Animal Model:

    • Species: CD-1 mice

    • Sex: Male and female (5 per group)

    • Age: 6-8 weeks

  • Dosing:

    • Administer single oral doses of the compound at 10, 30, 100, and 300 mg/kg.

    • Include a vehicle control group.

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days.

    • Record body weight on days 0, 7, and 14.

  • Endpoint:

    • At day 14, euthanize all animals and perform a gross necropsy.

Data Presentation: Acute Toxicity Observations
Dose (mg/kg)MortalityClinical SignsBody Weight Change (Day 14)
Vehicle 0/10None observed+5%
10 0/10None observed+4.5%
30 0/10Mild, transient hypoactivity+4%
100 0/10Moderate hypoactivity, piloerection+2%
300 2/10Severe hypoactivity, ataxia, tremors-8% (survivors)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 3: In Vivo Efficacy Evaluation in a Mouse Model of Psychosis

The phencyclidine (PCP)-induced hyperlocomotion model in mice is a widely used paradigm to screen for potential antipsychotic activity. [1]

Experimental Workflow: PCP-Induced Hyperlocomotion Study

Caption: Workflow for the PCP-induced hyperlocomotion study.

Protocol: PCP-Induced Hyperlocomotion
  • Animal Model:

    • Species: Swiss Webster mice

    • Sex: Male

    • Age: 8-10 weeks

  • Experimental Groups (n=10 per group):

    • Vehicle + Saline

    • Vehicle + PCP

    • Compound (10 mg/kg, PO) + PCP

    • Compound (30 mg/kg, PO) + PCP

    • Positive Control (e.g., Risperidone) + PCP

  • Procedure:

    • Habituate mice to individual open-field arenas for 30 minutes.

    • Administer the compound or vehicle orally 60 minutes before the PCP challenge.

    • Administer PCP (5 mg/kg, IP) or saline.

    • Immediately place the mice back into the open-field arenas and record locomotor activity (total distance traveled) for 60 minutes using an automated tracking system.

  • Data Analysis:

    • Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the Vehicle + PCP group.

Data Presentation: Effect on PCP-Induced Hyperlocomotion
Treatment GroupTotal Distance Traveled (cm, mean ± SEM)% Inhibition of PCP Effect
Vehicle + Saline 1500 ± 150-
Vehicle + PCP 8500 ± 5000
Compound (10 mg/kg) + PCP 6200 ± 450*33%
Compound (30 mg/kg) + PCP 3500 ± 300 71%
Risperidone (1 mg/kg) + PCP 2500 ± 25086%

*p<0.05, *p<0.01 compared to Vehicle + PCP group. Note: The data presented in this table is hypothetical and for illustrative purposes only.

Ethical Considerations

All animal procedures described in this document must be conducted in accordance with the guidelines of an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. [3]The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering. [5][6][11]

Conclusion

These application notes provide a foundational framework for the in vivo characterization of this compound in mice. The successful execution of these studies will provide critical data on the compound's pharmacokinetic properties, safety profile, and potential as a novel therapeutic agent for neuropsychiatric disorders.

References

  • Belmaker, R. H., & Agam, G. (2008). Major Depressive Disorder. New England Journal of Medicine, 358(1), 55-68. [Link]

  • Charles River Laboratories. (n.d.). Psychiatric Disease Mouse Models. Retrieved from [Link]

  • Taconic Biosciences. (2021). Humanized FKBP5 Mouse Models Support Study of Psychiatric Disorders. Retrieved from [Link]

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience, 13(10), 1161-1169. [Link]

  • Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved from [Link]

  • Soares-Cunha, C., Coimbra, B., Domingues, A. V., Vasconcelos, N. A., & Sousa, N. (2022). Motivational disturbances in rodent models of neuropsychiatric disorders. Frontiers in Behavioral Neuroscience, 16, 966901. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Guillén, J. (2012). Ethical Considerations in Mouse Experiments. Current Protocols in Mouse Biology, 2(4), 237-253. [Link]

  • STRONG-UR. (n.d.). An ethical approach to in vivo research. Retrieved from [Link]

  • Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., ... & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., ... & Liu, X. (2011). Preclinical absorption, distribution, metabolism, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

  • Riccio, C., De Sanctis, F., & Ugel, S. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 66. [Link]

  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., ... & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Kim, H. J., Kim, M. R., Lee, C. H., Kim, H. S., Shin, C. Y., & Son, M. H. (2006). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 29(10), 869-876. [Link]

Sources

analytical methods for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound. As a key heterocyclic building block in medicinal chemistry and pharmaceutical research, its rigorous characterization is paramount to ensure identity, purity, and quality. This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices to empower scientists to develop and adapt these protocols for their specific applications.

The analytical strategy presented herein is built on a foundation of orthogonal techniques, each providing a unique and complementary piece of information. We will explore chromatographic methods for separation and quantification, spectroscopic techniques for structural elucidation and identity confirmation, and thermal analysis for physicochemical characterization.

Compound Profile & Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name 4-(2-fluorophenyl)piperidine-4-carbonitrile;hydrochloride-
Molecular Formula C₁₂H₁₄ClFN₂[1]
Molecular Weight 240.71 g/mol [1][2]
Structure
Free Base (C₁₂H₁₃FN₂)[3] Hydrochloride Salt
Appearance Expected to be a solid[2]

Note: The molecular weight and formula are consistent with the isomeric 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, as the atomic composition is identical.

Section 1: Chromatographic Analysis for Purity and Assay

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. For this compound, both liquid and gas chromatography can be employed, though with different considerations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the principal technique for determining the purity and assay of this compound due to its polarity and the presence of a UV-active chromophore (the 2-fluorophenyl group).

Expertise & Rationale: The piperidine moiety contains a basic nitrogen atom which will be protonated at acidic to neutral pH. Unbuffered mobile phases can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. Therefore, the use of an acidic modifier (e.g., formic acid, phosphoric acid) is crucial. It serves two purposes: 1) it ensures the analyte is in a single protonation state, and 2) it protonates free silanols on the column, minimizing secondary interactions and leading to sharp, symmetrical peaks. A C18 column is chosen for its versatility and hydrophobicity, which is well-suited for retaining the substituted phenylpiperidine structure.[4][5]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation & Consumables:

    • HPLC system with binary or quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minutesTo elute the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection (λ) 254 nm or PDA Scan (200-400 nm)The fluorophenyl group provides UV absorbance. A PDA detector allows for peak purity analysis.
Injection Vol. 10 µLCan be adjusted based on concentration.
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

    • System Suitability: Ensure the system is equilibrated. Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) equil Equilibrate HPLC System prep_mp->equil prep_std Prepare Standard Solution (~0.5 mg/mL) sst Perform System Suitability Test (5 replicate injections, RSD ≤ 2.0%) prep_std->sst prep_smp Prepare Sample Solution (~0.5 mg/mL) inject Inject Sample(s) prep_smp->inject equil->sst sst->inject integrate Integrate Chromatogram inject->integrate calculate Calculate Purity (% Area) or Assay vs. Standard integrate->calculate Full_Analysis_Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Profile cluster_volatile Volatile/Trace Analysis (Optional) start New Batch of 4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) 'Is it the right structure?' start->nmr ftir FTIR Spectroscopy 'Does it have the right functional groups?' start->ftir hplc RP-HPLC 'How pure is it?' nmr->hplc Structure Confirmed ftir->hplc Functional Groups Confirmed lcms LC-MS 'What is the mass of the main peak and impurities?' hplc->lcms gcms GC-MS (after extraction) 'Are there any volatile impurities?' hplc->gcms report Certificate of Analysis (CoA) (Identity, Purity, Assay) hplc->report lcms->report

Sources

NMR spectroscopy of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Multinuclear NMR Spectroscopy of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This compound is a key heterocyclic building block, incorporating several structural motifs common in centrally active pharmaceutical agents: a piperidine ring, a fluorinated aromatic system, and a nitrile group. The hydrochloride salt form enhances its aqueous solubility and stability.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules in solution. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the multinuclear NMR analysis of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This guide details the protocols for ¹H, ¹³C, and ¹⁹F NMR, offering insights into sample preparation, data acquisition, and spectral interpretation.

Foundational Principles and Strategic Considerations

A successful NMR analysis begins not at the spectrometer, but with a thorough understanding of the molecule's structure and the information each type of experiment can yield.

The Target Analyte: Structural Features

The analyte, this compound, possesses several key features that dictate our NMR strategy. The piperidine nitrogen is protonated, forming a hydrochloride salt. This influences the chemical environment of the entire piperidine ring, particularly the protons alpha to the nitrogen. The molecule contains three distinct NMR-active nuclei of interest: ¹H, ¹³C, and ¹⁹F.

Caption: Structure of this compound with key NMR-active regions highlighted.

Rationale for Multinuclear NMR Approach
  • ¹H NMR: This is the most sensitive NMR experiment and provides the initial overview of the structure. It reveals the number of different proton environments, their relative numbers (via integration), and their connectivity through spin-spin coupling.

  • ¹³C NMR: While less sensitive due to the low natural abundance of ¹³C (1.1%), this experiment is crucial for defining the carbon skeleton. It shows all unique carbon atoms, including quaternary centers that are invisible in ¹H NMR.

  • ¹⁹F NMR: This nucleus is a powerful spectroscopic probe.[1] With 100% natural abundance and high sensitivity (83% of ¹H), ¹⁹F NMR experiments are rapid and produce spectra with a wide chemical shift range, minimizing signal overlap.[2][3][4] This is particularly valuable in the quality control of fluorinated pharmaceuticals.[1]

Selecting the Appropriate Solvent

The choice of a deuterated solvent is critical and depends on the analyte's solubility and the potential for solvent signal interference.[5] As a hydrochloride salt, the compound is polar.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for many organic salts. It has a high boiling point and dissolves the sample well. Its residual proton signal (quintet at ~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and rarely obscure signals of interest. The N-H protons are often observable as broad peaks in DMSO-d₆.

  • D₂O (Deuterium oxide): A good choice for highly polar salts. However, acidic and amine protons (like the N⁺H₂) will readily exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

  • CD₃OD (Methanol-d₄): Also a good polar solvent. Similar to D₂O, it can cause the exchange of labile protons.

For a comprehensive analysis where observation of the N⁺H₂ protons is desired, DMSO-d₆ is the recommended solvent.

Experimental Protocols: From Sample to Spectrum

Meticulous sample preparation is the foundation of high-quality NMR data.[6] Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

Protocol for NMR Sample Preparation

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample ¹H: ~5-10 mg ¹³C/¹⁹F: ~15-25 mg vial 2. Dissolve in Vial ~0.7 mL of DMSO-d₆ weigh->vial Transfer solid vortex 3. Vortex Gently Ensure complete dissolution vial->vortex Mix filter 4. Filter into NMR Tube Use pipette with glass wool plug vortex->filter Remove particulates cap 5. Cap and Label Label tube near the top filter->cap Finalize

Caption: Standard workflow for preparing a high-resolution NMR sample.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of this compound. For routine ¹H NMR, 5-10 mg is sufficient. For less sensitive nuclei like ¹³C, a higher concentration of 15-25 mg is recommended.[6][7]

  • Dissolution: Transfer the solid to a small, clean glass vial. Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆). This volume is optimal for standard 5 mm NMR tubes.[6]

  • Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Filtration: Pack a small plug of glass wool or a Kimwipe into a Pasteur pipette.[5] Filter the solution directly into a clean, high-quality NMR tube. This step is critical to remove any dust or undissolved microparticles.

  • Finalizing: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter¹H Experiment¹³C{¹H} Experiment¹⁹F{¹H} ExperimentRationale
Pulse Program zg30zgpg30zgpg30Standard 1D acquisition with a 30° pulse angle for optimal signal without saturation.
Spectral Width 16 ppm240 ppm200 ppmEncompasses all expected signals for each nucleus. The ¹⁹F range is large.[4]
Acquisition Time ~2.0 s~1.0 s~1.0 sBalances resolution with experiment time.
Relaxation Delay (d1) 2.0 s2.0 s2.0 sAllows for sufficient relaxation of nuclei between scans for quantitative analysis.
Number of Scans (ns) 8-161024-409616-32¹³C requires significantly more scans due to low sensitivity. ¹⁹F is highly sensitive.
Decoupling N/AProton DecoupledProton DecoupledSimplifies spectra by removing ¹H couplings, resulting in sharp singlets for each unique nucleus.
Data Processing and Referencing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1.0 Hz for ¹³C/¹⁹F) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction: Perform phase and baseline corrections manually to ensure accurate integration and peak picking.

  • Referencing:

    • ¹H Spectrum: Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • ¹³C Spectrum: Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

    • ¹⁹F Spectrum: ¹⁹F spectra are typically referenced to an external standard, most commonly CFCl₃ at 0 ppm.[8][9] If an external standard is not used, indirect referencing based on the spectrometer's lock frequency can be employed.

Spectral Interpretation: Decoding the Structure

Based on the molecular structure, we can predict the key features of each NMR spectrum. The following table summarizes the expected signals.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~9.0 - 9.5br s2H, N⁺H
~7.3 - 7.8m4H, Ar-H
~3.2 - 3.6m4H, Piperidine H -2, H -6 (α to N⁺)
~2.1 - 2.5m4H, Piperidine H -3, H -5 (β to N⁺)
¹³C ~160 - 165 (d, ¹JCF ≈ 250 Hz)dC -F
~115 - 135m5 Ar-C
~118 - 122sC N
~45 - 50sQuaternary C -4
~40 - 45tPiperidine C -2, C -6
~30 - 35tPiperidine C -3, C -5
¹⁹F -110 to -115m1F, Ar-F

Note: s=singlet, d=doublet, t=triplet, m=multiplet, br s=broad singlet. Chemical shifts are predictions and may vary based on experimental conditions.

Analysis of Expected Spectra
  • ¹H NMR: The aromatic region will display four protons as a complex multiplet due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The protons on the piperidine ring alpha to the protonated nitrogen (H-2, H-6) will be deshielded and appear downfield compared to the beta protons (H-3, H-5). The two protons on the nitrogen will likely appear as a single broad resonance due to quadrupolar broadening and exchange.

  • ¹³C NMR: The proton-decoupled spectrum will show the expected number of carbon signals. A key feature will be the carbon directly attached to fluorine, which will appear as a large doublet due to one-bond C-F coupling (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine. The nitrile carbon is typically found around 120 ppm.

  • ¹⁹F NMR: The proton-decoupled spectrum would show a single sharp singlet. However, a standard, non-decoupled ¹⁹F spectrum is more informative. It will show a single multiplet, with its splitting pattern determined by coupling to the ortho (³JHF) and meta (⁴JHF) aromatic protons.

Integrated Workflow for Structural Confirmation

The synergy of these 1D experiments, potentially supplemented by 2D NMR (COSY, HSQC), provides a definitive confirmation of the molecular structure.

G cluster_workflow NMR Analysis Logic H1 ¹H NMR (Proton Map & Count) Data_Integration Integrate Data (Assign Signals) H1->Data_Integration C13 ¹³C NMR (Carbon Skeleton) C13->Data_Integration F19 ¹⁹F NMR (Fluorine Presence) F19->Data_Integration Structure_Confirm Structure Confirmed Data_Integration->Structure_Confirm All data consistent?

Caption: Logical workflow from data acquisition to final structural confirmation.

Conclusion

This application note has detailed a comprehensive, multinuclear NMR-based methodology for the structural characterization of this compound. By strategically employing ¹H, ¹³C, and ¹⁹F NMR spectroscopy, one can obtain a complete and unambiguous assignment of the molecule's proton and carbon framework, while confirming the integrity of the crucial fluorophenyl moiety. The protocols and theoretical considerations outlined herein provide a robust framework for researchers in pharmaceutical and chemical sciences to ensure the quality and identity of this important synthetic intermediate, forming a self-validating system for rigorous scientific inquiry.

References

  • Kühn, T., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • University of Toronto. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Synthesis. Available at: [Link]

  • University of California, San Diego. (n.d.). 19F NMR Reference Standards. Available at: [Link]

  • ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Available at: [Link]

  • Yale University. (n.d.). Fluorine NMR. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

Sources

Application Note: Characterization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to characterizing the binding properties of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a synthetic piperidine derivative of significant interest in neuroscience research. As a structural analog of compounds known to interact with monoamine transporters, this molecule serves as a valuable tool for investigating the dopaminergic, serotonergic, and noradrenergic systems. We present the scientific rationale, detailed experimental protocols for radioligand competition binding assays, and a complete data analysis workflow to determine its binding affinity (Kᵢ) for the human dopamine transporter (DAT). The principles and methodologies described herein are broadly applicable to other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Introduction and Scientific Rationale

This compound belongs to a class of phenylpiperidine compounds that are pivotal in the study of neuropharmacology. The piperidine scaffold is a common feature in many centrally active agents. The primary targets for many such molecules are the solute carrier 6 (SLC6) family of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are integral membrane proteins that control the magnitude and duration of synaptic signaling by clearing neurotransmitters from the synaptic cleft.[2]

Inhibition of these transporters leads to an elevation of neurotransmitter concentrations in the synapse, a mechanism underlying the therapeutic effects of many antidepressants, psychostimulants, and drugs for attention-deficit/hyperactivity disorder (ADHD).[2] Therefore, accurately quantifying the binding affinity and selectivity of novel compounds like this compound for these transporters is a critical first step in drug discovery and pharmacological research.[3] This application note details the use of radioligand binding assays, the gold standard for measuring ligand-receptor interactions due to their high sensitivity and robustness, to elucidate the compound's binding profile.[4][5]

Mechanism of Action: Monoamine Transporter Inhibition

The fundamental role of DAT, SERT, and NET is to mediate the reuptake of their respective neurotransmitters (dopamine, serotonin, and norepinephrine) from the synapse back into the presynaptic neuron. This process terminates the signal and allows the neuron to recycle the neurotransmitter for future release.

This compound is hypothesized to act as a competitive inhibitor at the substrate-binding site on these transporters. By occupying this site, it physically prevents the neurotransmitter from being transported into the cell, thereby increasing its synaptic concentration and enhancing downstream signaling. The diagram below illustrates this mechanism at a dopaminergic synapse.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_free Dopamine DA_vesicle->DA_free Release DAT Dopamine Transporter (DAT) Compound 4-(2-Fluorophenyl)piperidine- 4-carbonitrile HCl Compound->DAT Inhibition DA_free->DAT DA_receptor Dopamine Receptors DA_free->DA_receptor Binding & Signal

Figure 1: Mechanism of Dopamine Transporter (DAT) Inhibition.

Physicochemical & Binding Profile Summary

Precise quantitative data for this compound must be determined empirically. The tables below provide its chemical properties and a template for summarizing experimentally derived binding data. For context, related piperidine compounds often exhibit affinity for monoamine transporters in the nanomolar range.[6][7]

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₂H₁₄ClFN₂
Molecular Weight 240.71 g/mol
CAS Number 149933-79-7 (Putative)
Physical Form Solid

| Purity | >95% (Typical) |

Table 2: Example Binding Affinity Profile (To Be Determined)

Target Radioligand Used Kᵢ (nM) Selectivity vs. DAT
Human DAT [³H]WIN 35,428 TBD 1x
Human SERT [³H]Citalopram TBD TBD
Human NET [³H]Nisoxetine TBD TBD

TBD: To Be Determined by the experiments outlined below.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of our test compound for the human dopamine transporter (DAT) expressed in cell membranes.

Principle of the Assay

Competition binding assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioactively labeled ligand ("radioligand") for binding to a specific receptor or transporter.[5][8][9] As the concentration of the unlabeled test compound increases, it displaces more of the radioligand from the target. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[4] This IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of the compound's binding affinity.[10][11]

Figure 2: High-level workflow for the competition binding assay.

Materials and Reagents
  • Test Compound: 4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl (e.g., Cat# GKA95180)

  • Membranes: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human Dopamine Transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand). The final concentration should be approximately equal to its Kₑ value for DAT.

  • Non-specific Binding (NSB) Agent: GBR 12909 (10 µM final concentration) or Nomifensine (10 µM final concentration).[2][3]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, multi-channel pipettes, cell harvester with GF/B or GF/C glass fiber filters, liquid scintillation counter, scintillation vials, and liquid scintillation cocktail.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare the Assay Buffer and store it at 4°C.
  • On the day of the assay, thaw the hDAT-expressing cell membranes on ice. Homogenize the membranes gently and dilute them in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. Keep the suspension on ice.
  • Prepare a stock solution of the test compound in 100% DMSO. Then, create a serial dilution series (e.g., 11 points, 1:10 or 1:3 dilutions) in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Plate Setup (in a 96-well plate):

  • The total assay volume is 250 µL.
  • Total Binding Wells (Triplicate): Add 50 µL of Assay Buffer, 50 µL of [³H]WIN 35,428 solution, and 150 µL of the diluted membrane suspension. These wells measure the maximum binding of the radioligand.
  • Non-Specific Binding (NSB) Wells (Triplicate): Add 50 µL of the NSB agent (e.g., 10 µM GBR 12909), 50 µL of [³H]WIN 35,428 solution, and 150 µL of the diluted membrane suspension. This is a critical control to measure radioligand binding to non-transporter components (like the filter and lipids), which must be subtracted to find the specific binding.
  • Competition Wells (Triplicate per concentration): Add 50 µL of each concentration from your test compound's serial dilution, 50 µL of [³H]WIN 35,428 solution, and 150 µL of the diluted membrane suspension.

3. Incubation:

  • Seal the plate and incubate for 60-120 minutes at 4°C or room temperature with gentle agitation.[2] The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This can be optimized in separate kinetic experiments.[12]

4. Termination and Filtration:

  • Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.[13]
  • Rapidly terminate the incubation by harvesting the contents of the wells onto the pre-soaked filter mat using a cell harvester.
  • Wash each well/filter spot 3-5 times with 300 µL of ice-cold Wash Buffer. This step is crucial to separate the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

5. Quantification:

  • Dry the filter mat completely.
  • Punch out the individual filter discs into scintillation vials.
  • Add 4-5 mL of liquid scintillation cocktail to each vial.
  • Cap the vials, vortex briefly, and allow them to sit for at least 4 hours in the dark.
  • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

The goal of the analysis is to convert the raw CPM data into a Kᵢ value for the test compound.

cluster_dataflow Data Analysis Workflow RawCPM Raw CPM Data CalcSB Calculate Specific Binding (Total Binding - NSB) RawCPM->CalcSB PlotCurve Plot % Specific Binding vs. log[Competitor] CalcSB->PlotCurve FitIC50 Non-linear Regression (Sigmoidal Dose-Response Fit) PlotCurve->FitIC50 IC50 Determine IC₅₀ FitIC50->IC50 ChengPrusoff Apply Cheng-Prusoff Equation IC50->ChengPrusoff Ki Obtain Kᵢ Value ChengPrusoff->Ki

Figure 3: Workflow for calculating the Kᵢ value from raw binding data.

Step-by-Step Calculations

1. Calculate Mean CPM: Average the triplicate CPM values for each condition (Total Binding, NSB, and each competitor concentration).

2. Calculate Specific Binding:

  • Specific Binding (100%) = Mean CPM [Total Binding] - Mean CPM [NSB]

3. Calculate Percent Specific Binding for each Competitor Concentration:

  • % Specific Binding = ((Mean CPM [Competitor] - Mean CPM [NSB]) / Specific Binding (100%)) * 100

4. Determine the IC₅₀:

  • Plot % Specific Binding (Y-axis) against the log concentration of the test compound (X-axis).
  • Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a "sigmoidal dose-response (variable slope)" or "four-parameter logistic" equation.
  • The software will directly calculate the IC₅₀ value, which is the concentration of the compound that corresponds to 50% on the Y-axis.

5. Calculate the Kᵢ using the Cheng-Prusoff Equation:

  • The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To find the intrinsic affinity of the compound (Kᵢ), which is an experimental-independent constant, the Cheng-Prusoff equation must be used.[10][14][15]
  • Equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
  • Where:
  • Kᵢ: The inhibition constant; the affinity of the competitor for the receptor.
  • IC₅₀: The half-maximal inhibitory concentration determined from your curve fit.
  • [L]: The molar concentration of the radioligand used in the assay.
  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor. This value should be obtained from the literature or determined separately via a saturation binding experiment.[4][9]

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Note: While the original paper is the key source, a more accessible explanation is provided by the Canadian Society of Pharmacology and Therapeutics). Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Hulme, E. C. (2010). Radioligand binding assays and their analysis. Methods in Molecular Biology, 615, 313-339. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British Journal of Pharmacology, 109(4), 1110–1119. Available at: [Link]

  • Zhang, P., et al. (2016). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 52(56), 8730-8733. Available at: [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Hiemstra, S., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11300–11308. Available at: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.20. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Jung, M. E., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 28(11), 1237-1243. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available at: [Link]

  • Saeedi, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • NSJ Prayoglife. (n.d.). Piperidine-4-carbonitrile hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solubility Enhancement Guide: 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. As a hydrochloride salt of a weakly basic compound, its aqueous solubility is intrinsically linked to pH. This document offers a structured approach to understanding and overcoming these challenges, from fundamental principles to advanced formulation strategies.

Section 1: Compound Fundamentals

Before attempting solubility enhancement, it is crucial to understand the physicochemical properties of the active pharmaceutical ingredient (API).

Chemical Structure and Properties:

  • IUPAC Name: 4-(2-Fluorophenyl)piperidine-4-carbonitrile;hydrochloride

  • Molecular Formula: C₁₂H₁₄ClFN₂

  • Molecular Weight: 240.71 g/mol [1]

  • Appearance: Solid[1]

Section 2: Frequently Asked Questions (FAQs) - Basic Solubility Issues

This section addresses common initial questions and provides foundational strategies for dissolving the compound.

Question 1: Why is my this compound not dissolving in neutral water (pH 7.0)?

Answer: As a hydrochloride salt of a weak base (the piperidine nitrogen), the compound's solubility is greatest at an acidic pH. In neutral or basic conditions, the hydrochloride salt can convert to its free base form, which is significantly less soluble in water. The piperidine nitrogen, when protonated (as in the HCl salt), is ionized and readily forms favorable interactions with polar water molecules.[9][10] As the pH increases, this nitrogen gets deprotonated, leading to a more neutral, less polar molecule that is less likely to dissolve in water.[5]

Question 2: What is the first and most critical step to improve the solubility of this compound in an aqueous solution?

Answer: The most critical initial step is pH adjustment . Since you are working with a hydrochloride salt of a weak base, ensuring the solution is sufficiently acidic is key to maintaining the compound in its ionized, more soluble form.[6][7][8] This relationship is governed by the Henderson-Hasselbalch equation.[11][12][13]

Workflow: pH Adjustment for Solubility

start Start: Undissolved API in aqueous buffer check_ph Measure pH of the suspension start->check_ph is_acidic Is pH < 5? check_ph->is_acidic add_acid Stepwise addition of dilute HCl (e.g., 0.1 M) to lower pH is_acidic->add_acid No fully_dissolved API Fully Dissolved (Clear Solution) is_acidic->fully_dissolved Yes check_dissolution Observe for dissolution after each acid addition add_acid->check_dissolution check_dissolution->is_acidic consider_other If still insoluble at low pH, consider other methods check_dissolution->consider_other No Dissolution

Caption: Basic workflow for pH-dependent solubility enhancement.

Question 3: What is a good starting pH for dissolving this compound?

Answer: A good starting point is a pH of 2-4. At a pH well below the pKa of the piperidine nitrogen, the equilibrium will strongly favor the protonated (ionized) and thus more water-soluble form. It is recommended to use a buffer system (e.g., citrate or phosphate buffer) to maintain a stable pH, rather than just adding acid to unbuffered water.

Section 3: Troubleshooting Guides - Advanced Solubility Enhancement

If pH adjustment alone is insufficient or not suitable for your experimental system (e.g., due to cell toxicity at low pH), several advanced techniques can be employed.

Guide 1: Co-Solvent Systems

Issue: The compound precipitates when added to my aqueous buffer, even at a slightly acidic pH, or I need to achieve a higher concentration than pH adjustment allows.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This can enhance the solubility of hydrophobic or poorly soluble compounds by reducing the interfacial tension between the compound and the aqueous medium.[16]

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Data Summary: Co-Solvent Starting Concentrations

Co-SolventTypical Starting % (v/v) in Aqueous BufferKey Considerations
DMSO1-10%Can be toxic to cells at higher concentrations.
Ethanol5-20%Can cause protein precipitation in some biological assays.
PG10-30%Generally well-tolerated in many systems.
PEG 40010-40%Low toxicity, often used in formulations.[16]

Step-by-Step Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO). Use vortexing or sonication to aid dissolution.

  • Perform Serial Dilution: Slowly add the aqueous buffer (at the desired final pH) to the co-solvent concentrate in a stepwise manner, vortexing between each addition.

  • Observe: Watch for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that specific co-solvent/buffer ratio has been exceeded.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system (e.g., <1% DMSO for many cell-based assays).

Guide 2: Complexation with Cyclodextrins

Issue: My experiment is highly sensitive to organic solvents, and I need a completely aqueous formulation.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] They can encapsulate poorly soluble "guest" molecules, like the fluorophenyl portion of the API, within their cavity, forming an "inclusion complex."[17][20][21] This complex has the aqueous solubility of the cyclodextrin host, effectively increasing the overall solubility of the guest molecule.[18]

Mechanism: Cyclodextrin Inclusion Complex

cluster_0 Before Complexation cluster_1 After Complexation API API (Poorly Soluble) Complex API-Cyclodextrin Inclusion Complex (Highly Soluble) API->Complex Encapsulation CD Cyclodextrin (Soluble) CD->Complex Water Aqueous Solution

Caption: API encapsulation by a cyclodextrin to form a soluble complex.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Step-by-Step Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add API: Add the this compound powder directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Quantify: Determine the concentration of the dissolved API in the filtrate using a suitable analytical method like HPLC-UV to determine the solubility enhancement.

Guide 3: Solid Dispersions (For Formulation Development)

Issue: For oral drug development, I need to improve not only solubility but also the dissolution rate of the API in the solid state.

Principle: A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix at a solid state.[22][23] Upon contact with aqueous media, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles.[24][25] This high surface area and the amorphous state (which requires less energy to dissolve than a crystalline state) lead to a significant increase in dissolution rate and solubility.[22][25]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEGs)

  • Hydroxypropyl Methylcellulose (HPMC)

Methods of Preparation:

  • Solvent Evaporation: Both drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid matrix.[22]

  • Melt Extrusion: The drug and carrier are mixed and heated until they melt, then extruded and cooled. This method is fast and avoids the use of organic solvents.[24]

This is an advanced technique typically requiring specialized equipment and is best suited for later-stage formulation development. It involves creating a new solid form of the drug-carrier mixture, which then needs to be characterized and formulated into a final dosage form (e.g., tablets or capsules).[26]

References

  • Solid Dispersions: an Approach to Enhance Solubility of poorly W
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central.
  • Fundamental aspects of solid dispersion technology for poorly soluble drugs. (2013). PMC - NIH.
  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020).
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2019).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (2022). International Journal of Pharmaceutical Sciences.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Aureus Analytics.
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Cosolvent. (n.d.). Wikipedia.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed.
  • Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.).
  • Solubility and pH of amines. (n.d.). ReAgent.
  • Salt formation to improve drug solubility. (2014). Semantic Scholar.
  • Absorption of drugs. (n.d.). Vetscraft.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma.
  • Improving API Solubility by Salt and Cocrystal Form
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Drug Development & Delivery.
  • Does pH affect solubility?. (2023).
  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021). Study.com.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • 4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE. (n.d.). Fluorochem.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.

Sources

Technical Support Center: 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot stability issues you may encounter during your experiments. My goal is to equip you with the scientific rationale behind the stability of this compound and provide actionable protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container under an inert atmosphere. The storage temperature should be maintained between 2-8°C.[1][2] This compound is a solid at room temperature.[3] Proper storage is crucial to prevent degradation from atmospheric moisture and other environmental factors.

Q2: What are the primary known stability concerns for this compound?

A2: The main stability concerns for this compound stem from its functional groups: the piperidine ring and the nitrile group. The piperidine ring can be susceptible to oxidation, while the nitrile group is prone to hydrolysis under both acidic and basic conditions.[4][5][6][7][8] The presence of the electron-withdrawing fluorine on the phenyl ring can also influence the reactivity of the molecule.

Q3: Is the carbon-fluorine bond on the phenyl ring a stability concern?

A3: Generally, the carbon-fluorine bond is very strong and stable, making it less susceptible to cleavage compared to other carbon-halogen bonds.[4][9] While microbial degradation of fluorinated aromatic compounds can occur, it typically requires specific enzymatic machinery.[10][11][12] Under typical laboratory and storage conditions, the C-F bond is not considered a primary point of instability for this molecule.

Q4: What are the known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases. Strong oxidizing agents can react with the piperidine ring.[4] Strong acids or bases can catalyze the hydrolysis of the nitrile group.[5][6][7][8] It is also advisable to avoid prolonged exposure to moisture.[4]

Troubleshooting Guide

This section provides a problem-oriented approach to address specific issues you might encounter during your experiments.

Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample that has been in solution for some time.

Potential Cause: This is a classic sign of compound degradation. The most likely culprit is the hydrolysis of the nitrile group, especially if your solvent system is aqueous and has a non-neutral pH.

Troubleshooting Workflow:

Troubleshooting_Unexpected_Peaks start Unexpected peaks in HPLC/LC-MS check_pH Check pH of the solution start->check_pH acidic_basic Is the pH acidic or basic? check_pH->acidic_basic Yes neutral_pH Is the pH neutral? check_pH->neutral_pH No hydrolysis Likely nitrile hydrolysis to amide or carboxylic acid. acidic_basic->hydrolysis oxidation Consider piperidine ring oxidation. neutral_pH->oxidation prepare_fresh Prepare fresh solutions immediately before use. hydrolysis->prepare_fresh adjust_pH Adjust solution pH to be as close to neutral as possible. hydrolysis->adjust_pH forced_degradation Perform a forced degradation study to confirm. oxidation->forced_degradation store_frozen If short-term storage is needed, store aliquots at -20°C or -80°C. prepare_fresh->store_frozen

Caption: Troubleshooting workflow for unexpected analytical peaks.

Detailed Explanation and Protocols:

The nitrile group of your compound can undergo hydrolysis to form an amide intermediate, which can be further hydrolyzed to a carboxylic acid. This reaction is catalyzed by both acid and base.[5][6][7][8]

Proposed Degradation Pathway: Nitrile Hydrolysis

Nitrile_Hydrolysis Compound This compound C₁₂H₁₄ClFN₂ Amide 4-(2-Fluorophenyl)piperidine-4-carboxamide C₁₂H₁₅FN₂O Compound->Amide H₂O / H⁺ or OH⁻ CarboxylicAcid 4-(2-Fluorophenyl)piperidine-4-carboxylic acid C₁₂H₁₄FNO₂ Amide->CarboxylicAcid H₂O / H⁺ or OH⁻

Caption: Potential hydrolysis pathway of the nitrile group.

Protocol: Forced Degradation Study (Stress Testing)

A forced degradation study can help identify the degradation products and the conditions that cause them.[11]

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Methanol:Water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control sample (stock solution at time zero), by HPLC or LC-MS. Compare the chromatograms for new peaks and a decrease in the parent peak area.

Data Interpretation:

Stress ConditionExpected Degradation Product(s)Potential Mechanism
Acidic (0.1 M HCl) Amide, Carboxylic AcidAcid-catalyzed nitrile hydrolysis
Basic (0.1 M NaOH) Amide, Carboxylic AcidBase-catalyzed nitrile hydrolysis
**Oxidative (3% H₂O₂) **N-oxide, ring-opened productsOxidation of the piperidine nitrogen or ring carbons
Thermal (60°C) Dependent on impurities and atmosphereVarious
Photolytic (UV light) Dependent on chromophorePhotochemical degradation
Issue 2: My compound has lost potency or shows reduced activity in my biological assays over time.

Potential Cause: This is likely due to the degradation of the active compound, leading to a lower effective concentration. The same degradation pathways discussed in Issue 1 (nitrile hydrolysis and piperidine oxidation) are the probable causes.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Before starting a new set of experiments, always confirm the identity and purity of your compound stock using an appropriate analytical method like LC-MS or NMR.

  • Solution Preparation and Storage:

    • Prepare fresh solutions for each experiment from a solid stock that has been stored correctly.

    • If you must store solutions, aliquot them into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent and Buffer Compatibility:

    • Be mindful of the pH of your assay buffers. If possible, maintain a pH close to neutral.

    • Avoid using highly reactive solvents or buffers unless necessary for the experiment.

  • Control Experiments:

    • Include a "time-zero" control in your experiments where the compound is added to the assay medium immediately before measurement to assess any rapid degradation.

    • Also, run a control where the compound is incubated in the assay buffer for the duration of the experiment without cells or other biological components to check for buffer-induced degradation.

Proposed Degradation Pathway: Piperidine Oxidation

Piperidine_Oxidation Compound This compound N_Oxide Piperidine N-oxide derivative Compound->N_Oxide [O] Imine Corresponding imine Compound->Imine [O] RingOpened Ring-opened products Imine->RingOpened Further Oxidation

Caption: Potential oxidative degradation pathways of the piperidine ring.

By systematically investigating these potential stability issues, you can ensure the reliability and reproducibility of your experimental data when working with this compound.

References

  • BIOSYNCE. (2023). What is the stability of piperidine?[Link]

  • Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433–7464. [Link]

  • Murphy, C. D., & Schaffrath, C. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Request PDF. [Link]

  • Rao, K. S., & MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Request PDF. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • PubChem. (n.d.). 4-Cyanopiperidine. [Link]

  • Kim, S. Y., et al. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1647–1651. [Link]

  • GSRS. (n.d.). 4-(2-FLUOROBENZOYL)PIPERIDINE HYDROCHLORIDE. [Link]

  • Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile. [Link]

Sources

common artifacts in 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and analysis of this important piperidine intermediate. As a key structural motif, its purity and stability are paramount for successful downstream applications. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and prevent common artifacts.

Frequently Asked Questions (FAQs)
Part 1: Synthesis-Related Artifacts & Impurities

Question 1: My reaction yield is low, and I've isolated a significant byproduct with a mass corresponding to the loss of ammonia and the addition of water. What is this impurity?

Answer: You are likely observing the formation of an α-hydroxy nitrile, specifically 4-(2-fluorophenyl)-4-hydroxy-piperidine-4-carbonitrile. This is a classic artifact in Strecker-type syntheses, which are commonly used to produce α-aminonitriles.[1][2]

  • Causality: The Strecker reaction involves the formation of an iminium ion intermediate from a ketone precursor (e.g., an N-protected 4-piperidone) and an amine source.[3] This iminium ion is then attacked by a cyanide anion. However, the ketone starting material is also in equilibrium with a cyanohydrin formed by the direct addition of cyanide, or it can be attacked by water if present in the reaction mixture. If the rate of cyanohydrin formation or hydrolysis is competitive with imine formation, the α-hydroxy nitrile byproduct will be generated.

  • Preventative Measures:

    • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.

    • Control of Equivalents: Use a slight excess of the ammonia source (or the deprotected piperidine precursor) to favor iminium ion formation over the competing cyanohydrin pathway.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired pathway, though this may require longer reaction times.

Question 2: During workup, I'm seeing a new polar impurity that appears to be a carboxylic acid by mass spectrometry. What is it and how can I avoid it?

Answer: The nitrile group (–C≡N) in your target compound is susceptible to hydrolysis, which converts it first to an amide and then to a carboxylic acid. The final hydrolysis product is 4-amino-4-(2-fluorophenyl)piperidine-4-carboxylic acid.[4][5]

  • Causality: This hydrolysis is catalyzed by both acidic and basic conditions, which are often employed during reaction quenching and product extraction.[1] For example, using strong aqueous acid (like concentrated HCl) to adjust pH or prolonged exposure to basic conditions during an aqueous wash can initiate this unwanted side reaction.

  • Troubleshooting & Prevention:

    • Mild Quenching: Quench the reaction with a saturated, weak base solution like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH.

    • Minimize Contact Time: Perform aqueous extractions swiftly and avoid letting the organic layer sit in contact with acidic or basic aqueous phases for extended periods.

    • Temperature Control: Keep the temperature low (0–5 °C) during all aqueous workup steps to reduce the rate of hydrolysis.

    • Direct Isolation: If possible, modify the workup to allow for direct crystallization or precipitation of the hydrochloride salt from the organic phase, bypassing aqueous extraction entirely.

Below is a diagram illustrating the synthetic pathway and the formation of these common impurities.

G SM N-Boc-4-piperidone + 2-Fluorophenyl Grignard Ketone N-Boc-4-(2-fluorophenyl) -4-hydroxypiperidine SM->Ketone Grignard Addition Oxidation Oxidation (e.g., PCC, Swern) Ketone->Oxidation Piperidinone N-Boc-4-(2-fluorophenyl) -4-piperidone Oxidation->Piperidinone Strecker Strecker Reaction (e.g., KCN, NH4Cl) Piperidinone->Strecker Impurity1 Impurity 1: α-Hydroxy Nitrile Piperidinone->Impurity1 Side Reaction: Attack by H2O/CN- Target_Boc N-Boc-4-(2-Fluorophenyl) piperidine-4-carbonitrile Strecker->Target_Boc Desired Pathway Deprotection Deprotection (e.g., HCl in Dioxane) Target_Boc->Deprotection Product 4-(2-Fluorophenyl)piperidine -4-carbonitrile HCl (TARGET PRODUCT) Deprotection->Product Impurity2 Impurity 2: Carboxylic Acid Product->Impurity2 Workup/Storage: Nitrile Hydrolysis

Caption: Synthetic pathway and common impurity formation.

Part 2: Analytical Artifacts & Troubleshooting

Question 3: My HPLC chromatogram shows a split or broad peak for my final compound, even though NMR suggests it's pure. What's causing this?

Answer: This is a very common artifact when analyzing basic compounds like piperidines using reversed-phase HPLC, particularly on standard silica-based C18 columns.[6] The issue can stem from several sources:

  • Analyte-Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the silica stationary phase can interact ionically with the basic piperidine nitrogen. This secondary interaction leads to peak tailing or splitting.

  • Incomplete Salt Formation: Your sample may be a mixture of the hydrochloride salt and the free base. These two forms will have different retention times and may not fully resolve, leading to a broad or distorted peak.

  • On-Column pH Effects: If the mobile phase pH is close to the pKa of the piperidine nitrogen (~pKa 9-10), the compound can exist in both its protonated (charged) and neutral forms on the column, causing peak distortion.

Troubleshooting Workflow: HPLC Method Optimization

  • Mobile Phase pH Adjustment:

    • Protocol: Add a modifier to your aqueous mobile phase to control the pH.

    • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This ensures the piperidine is fully protonated (BH⁺ form), minimizing interactions with silanols and sharpening the peak. TFA is also an ion-pairing agent that further masks silanol activity.[6]

    • Basic Modifier: Alternatively, use a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) with a pH-stable column. At high pH, both the analyte (as the free base) and the silanols are deprotonated, eliminating the unwanted ionic interaction.

  • Column Selection:

    • Protocol: If issues persist, switch to a column with minimal silanol activity.

    • End-Capped Columns: Use a modern, fully end-capped C18 column.

    • Embedded Polar Group (EPG) Columns: Columns with an embedded polar group (e.g., amide, carbamate) near the silica surface are shielded from silanol interactions and provide excellent peak shape for bases.

The diagram below outlines a logical troubleshooting process for HPLC peak shape issues.

Caption: HPLC troubleshooting workflow for poor peak shape.

Question 4: My ¹H NMR spectrum has very broad signals for the piperidine ring protons. Is my compound degrading?

Answer: Broadening of piperidine ring proton signals in NMR is typically a dynamic conformational artifact, not necessarily a sign of degradation.[7]

  • Causality (Conformational Dynamics): The piperidine ring exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this "chair flip" can be on the same timescale as the NMR experiment, leading to coalescence and signal broadening. The proton on the nitrogen (N-H) can also undergo chemical exchange with residual water or other protic species in the solvent, causing its signal to broaden or disappear.

  • Troubleshooting & Confirmation:

    • Variable Temperature (VT) NMR: This is the definitive experiment.

      • Heating: Increasing the temperature (e.g., to 50-80 °C) will increase the rate of chair interconversion, causing the broad signals to sharpen into time-averaged peaks.

      • Cooling: Decreasing the temperature (e.g., to -20 to -40 °C) will slow the interconversion, "freezing out" the individual conformers and resulting in two sets of sharp, distinct signals.

    • Solvent Choice: Running the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the rate of exchange and conformation, sometimes resolving the broadening.

    • D₂O Shake: To confirm N-H exchange, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear, and any associated broadening of adjacent protons may be reduced.

Question 5: I'm observing unexpected fragments in my ESI-MS spectrum. What are the expected fragmentation patterns?

Answer: For 4-(2-Fluorophenyl)piperidine-4-carbonitrile, the fragmentation in positive-ion ESI-MS/MS will be driven by the charge on the piperidine nitrogen.

  • Expected Fragmentation Pathways:

    • Loss of HCN (Hydrogen Cyanide): The most characteristic fragmentation for α-aminonitriles is the neutral loss of HCN (27 Da). This is a highly favorable process leading to a stable iminium ion.

    • Loss of the Fluorophenyl Group: Cleavage of the C-C bond between the piperidine ring and the aromatic ring can occur, leading to the loss of a fluorophenyl radical (95 Da) or fluorobenzene (96 Da).

    • Ring Opening: Fragmentation of the piperidine ring itself can occur, often initiated by an alpha-cleavage adjacent to the nitrogen.

Typical Fragmentation Data Summary

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Fragment Identity
220.1 (M+H)⁺193.127[M+H - HCN]⁺
220.1 (M+H)⁺124.196[M+H - C₆H₅F]⁺
220.1 (M+H)⁺96.0124[C₆H₆F]⁺ (Fluorophenyl fragment)

Note: The exact m/z values may vary slightly based on instrument calibration. The presence of fluorine provides a unique isotopic signature that can aid in fragment identification.[8][9]

References
  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the three fluorinated underivatized piperazines in this study. Retrieved from [Link]

  • Resnati, G., Novo, B., Favretto, D., & Traldi, P. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. European Mass Spectrometry, 2(4), 295-300. Retrieved from [Link]

  • ResearchGate. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10335-10338. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Retrieved from [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • PubMed. (n.d.). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

  • PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and scalability. This document will address common issues in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Initiation & Low Conversion

Question: I am observing low to no conversion of my starting material, 1-Boc-4-piperidone, in the initial stages of the Strecker reaction. What are the likely causes and how can I improve the reaction initiation?

Answer: Low conversion in a Strecker-type synthesis for 4-(2-Fluorophenyl)piperidine-4-carbonitrile often points to issues with the formation of the crucial α-aminonitrile intermediate. The reaction proceeds through the formation of an iminium ion, which is then attacked by a cyanide source.[1][2][3] Several factors can hinder this process:

  • Inefficient Imine/Iminium Ion Formation: The condensation of the piperidone with the amine source is a critical equilibrium-driven step.[2]

    • Water Scavenging: The presence of excess water can shift the equilibrium away from the imine. Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark trap or the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.

    • pH Control: The reaction is typically acid-catalyzed.[4] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Conversely, a pH that is too high will not sufficiently activate the ketone carbonyl group. A slightly acidic pH (typically 4-6) is often optimal. The use of a buffer, such as an ammonium chloride/ammonia system, can help maintain the appropriate pH.[2]

  • Cyanide Source Reactivity: The choice and handling of the cyanide source are paramount.

    • In Situ Generation: Using a salt like sodium or potassium cyanide with a proton source (e.g., ammonium chloride) to generate HCN in situ is common.[4] Ensure the cyanide salt is fresh and has been properly stored to prevent degradation.

    • Alternative Cyanide Sources: Trimethylsilyl cyanide (TMSCN) can be a more reactive and soluble alternative, often requiring milder conditions. However, it is highly toxic and requires careful handling in a well-ventilated fume hood.

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting flowchart for low reaction conversion.

Formation of Side Products and Impurities

Question: My crude product shows significant impurities by TLC and LC-MS analysis. What are the common side reactions, and how can they be minimized?

Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to their mitigation.

  • Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis to the corresponding amide and subsequently to the carboxylic acid, especially under acidic or basic conditions during workup or purification.[2]

    • Mitigation: Maintain neutral or slightly acidic conditions during workup and purification. Avoid prolonged exposure to strong acids or bases. If the final product is the hydrochloride salt, ensure the acidification step is performed under anhydrous conditions to prevent hydrolysis.

  • Over-alkylation/Dimerization: If a primary amine is used, there is a possibility of the product reacting further with the starting ketone.

    • Mitigation: Use of a protecting group on the piperidine nitrogen (e.g., Boc) until after the cyanation step can prevent this. The Boc group can then be removed in a subsequent step.

  • Epimerization: If there are other stereocenters in the molecule, the reaction conditions, particularly pH and temperature, could lead to epimerization.

    • Mitigation: Employ milder reaction conditions and carefully control the pH. Chiral auxiliaries or catalysts may be necessary for stereospecific syntheses.[3]

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential CauseRecommended Mitigation Strategy
4-(2-Fluorophenyl)-4-carboxamidopiperidineNitrile hydrolysisMaintain neutral pH during workup; avoid excessive heat.
4-(2-Fluorophenyl)-piperidine-4-carboxylic acidExtensive nitrile hydrolysisUse anhydrous conditions for salt formation; minimize exposure to aqueous acid/base.
Dimeric or polymeric byproductsReaction of product with starting materialUse of N-Boc protected piperidone.
Product Isolation and Purification

Question: I am having difficulty isolating and purifying the final hydrochloride salt. The product seems to be an oil or a sticky solid. What are the best practices for obtaining a crystalline product?

Answer: The physical form of the final product is highly dependent on its purity and the crystallization conditions.

  • Initial Workup: After quenching the reaction, a standard aqueous workup is typically performed. Ensure the organic layer is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent removal. Residual water can inhibit crystallization.

  • Salt Formation: The hydrochloride salt is typically formed by dissolving the free base in an anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and methanol) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).

    • Solvent Choice: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. This will promote precipitation of the product.

    • Anhydrous Conditions: It is imperative that this step is performed under strictly anhydrous conditions to prevent the formation of hydrates and to avoid hydrolysis of the nitrile group.

  • Crystallization/Recrystallization:

    • Solvent System: If the product precipitates as an oil, it may be necessary to try different solvent systems for crystallization. Common recrystallization solvents for hydrochloride salts include ethanol, isopropanol, or mixtures like ethanol/diethyl ether or methanol/ethyl acetate.

    • Seeding: If a small amount of crystalline material has been previously obtained, using a seed crystal can induce crystallization.

    • Trituration: If the product is an amorphous solid or a thick oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification and remove non-polar impurities.

Experimental Protocol: Formation and Isolation of the Hydrochloride Salt

  • Dissolution of the Free Base: Dissolve the purified free base of 4-(2-Fluorophenyl)piperidine-4-carbonitrile in a minimal amount of anhydrous diethyl ether (or another suitable solvent).

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper on a glass rod wetted with the solution).

  • Precipitation: The hydrochloride salt should precipitate as a white solid. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the product under high vacuum to remove all traces of solvent.

Analytical Characterization

Question: What are the key analytical techniques I should use to confirm the structure and purity of this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic and piperidine protons and their respective multiplicities and integrations. The chemical shifts will be influenced by the electron-withdrawing fluorine and nitrile groups.

    • ¹³C NMR: Will show the characteristic signals for the nitrile carbon (around 120 ppm) and the quaternary carbon attached to the phenyl and nitrile groups.

    • ¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to adjacent protons can provide further structural confirmation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods. The mass spectrum should show the molecular ion peak corresponding to the free base.

  • Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for assessing purity.[5][6] A C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid modifier like formic acid or trifluoroacetic acid) is a good starting point.[5]

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Table 2: Expected Analytical Data

TechniqueExpected Result
¹H NMR Complex multiplets for aromatic and piperidine protons.
¹³C NMR Signal for C≡N around 120 ppm.
¹⁹F NMR Singlet or multiplet depending on coupling.
IR (cm⁻¹) ~2240 (C≡N stretch), ~3000-2800 (C-H stretch), ~1600 (C=C stretch).
MS (ESI+) [M+H]⁺ corresponding to the free base.
HPLC A single major peak indicating high purity.

Concluding Remarks

The synthesis of this compound, while presenting several potential challenges, can be successfully optimized through careful control of reaction parameters, particularly pH, water content, and the choice of reagents and solvents. A thorough understanding of the underlying reaction mechanism and potential side reactions is crucial for effective troubleshooting. The implementation of robust analytical techniques is essential for ensuring the identity and purity of the final product. This guide provides a framework for addressing common issues and should serve as a valuable resource for researchers in this field.

References

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • StudySmarter. Strecker Synthesis: Mechanism & Applications. Available from: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubMed. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • National Institutes of Health. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Available from: [Link]

  • NSJ Prayoglife. Piperidine-4-carbonitrile hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • Lead Sciences. 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride. Available from: [Link]

  • Chemical-Suppliers.com. Piperidine-4-carbonitrile. Available from: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Available from: [Link]

  • Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

Sources

Technical Support Center: Purification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. It is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a high state of purity for their work. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of this compound.

Q1: What is the typical purity of commercially available this compound?

Commercially available batches of this compound typically have a purity of 95% or greater[1]. For applications such as reference standard preparation, late-stage pharmaceutical synthesis, or sensitive biological assays, further purification is often necessary to remove residual starting materials, solvents, and synthesis by-products.

Q2: How should I store this compound to ensure its stability?

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The hydrochloride salt form is generally more stable and less volatile than the corresponding free base. However, the nitrile group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions over extended periods.

Q3: What are the likely impurities I might encounter?

Impurities can originate from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as 2-fluorobenzonitrile or piperidine-4-carbonitrile precursors.

  • By-products: Resulting from side reactions during the formation of the piperidine ring or the addition of the cyano group.

  • Hydrolysis Products: The nitrile group could be partially hydrolyzed to the corresponding amide or carboxylic acid, particularly if exposed to moisture and non-neutral pH for prolonged times.

  • Residual Solvents: Solvents used in the final steps of the synthesis or initial precipitation.

Q4: Can I convert the hydrochloride salt to the free base for purification?

Yes, and this is often a key step in a purification strategy. The hydrochloride salt can be neutralized with a mild base (e.g., sodium bicarbonate or triethylamine) in an aqueous/organic biphasic system. The free base, being less polar, will be extracted into the organic layer (e.g., dichloromethane or ethyl acetate). This allows for the removal of water-soluble inorganic salts. The purified free base can then be re-precipitated as the hydrochloride salt by adding a solution of HCl in a suitable solvent like diethyl ether or isopropanol.

Section 2: Troubleshooting Guide for Purification

Encountering issues during purification is common. This guide provides a logical approach to diagnosing and resolving these problems.

// Problems oily_product [label="Product Oils Out / Fails to Crystallize"]; low_yield [label="Low Recovery / Yield"]; low_purity [label="Purity Not Improved Post-Purification"];

// Connections from Start start -> oily_product; start -> low_yield; start -> low_purity;

// Troubleshooting for Oily Product oily_cause1 [label="Cause: Residual Solvent or Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05"]; oily_solution1 [label="Action: Dry sample under high vacuum. \n If still oily, attempt trituration with a non-polar solvent \n (e.g., hexane or diethyl ether) to induce solidification.", fillcolor="#E6F4EA", fontcolor="#202124"]; oily_cause2 [label="Cause: Incorrect Solvent System?", shape=diamond, style=filled, fillcolor="#FBBC05"]; oily_solution2 [label="Action: Re-dissolve and add a non-polar 'anti-solvent' slowly at a higher temperature. \n Allow to cool very slowly. Scratch the flask to provide nucleation sites.", fillcolor="#E6F4EA", fontcolor="#202124"];

oily_product -> oily_cause1; oily_cause1 -> oily_solution1 [label="Yes"]; oily_cause1 -> oily_cause2 [label="No"]; oily_cause2 -> oily_solution2;

// Troubleshooting for Low Yield low_yield_cause1 [label="Cause: Product lost in mother liquor?", shape=diamond, style=filled, fillcolor="#FBBC05"]; low_yield_solution1 [label="Action: Cool the mother liquor to a lower temperature (e.g., 0°C or -20°C) to recover a second crop. \n Concentrate the mother liquor and re-attempt crystallization.", fillcolor="#E6F4EA", fontcolor="#202124"]; low_yield_cause2 [label="Cause: Premature precipitation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; low_yield_solution2 [label="Action: Ensure complete dissolution by using slightly more solvent or a stronger solvent system. \n Filter the hot solution to remove any insoluble impurities before cooling.", fillcolor="#E6F4EA", fontcolor="#202124"];

low_yield -> low_yield_cause1; low_yield_cause1 -> low_yield_solution1 [label="Yes"]; low_yield_cause1 -> low_yield_cause2 [label="No"]; low_yield_cause2 -> low_yield_solution2;

// Troubleshooting for Low Purity low_purity_cause1 [label="Cause: Co-precipitation of impurities?", shape=diamond, style=filled, fillcolor="#FBBC05"]; low_purity_solution1 [label="Action: Re-crystallize a second time. Ensure slow cooling to allow for proper crystal lattice formation, which excludes impurities more effectively.", fillcolor="#E6F4EA", fontcolor="#202124"]; low_purity_cause2 [label="Cause: Impurity has similar solubility?", shape=diamond, style=filled, fillcolor="#FBBC05"]; low_purity_solution2 [label="Action: Switch purification method. If recrystallization fails, use column chromatography or an acid-base workup to separate impurities with different chemical properties.", fillcolor="#E6F4EA", fontcolor="#202124"];

low_purity -> low_purity_cause1; low_purity_cause1 -> low_purity_solution1 [label="Yes"]; low_purity_cause1 -> low_purity_cause2 [label="No"]; low_purity_cause2 -> low_purity_solution2; } Troubleshooting Decision Tree for Purification Issues.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for common and effective purification methods. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Recrystallization from an Alcohol/Ether System

This is the most common method for purifying hydrochloride salts of amines. The principle is to dissolve the compound in a minimal amount of a hot polar solvent in which it is highly soluble, and then to induce crystallization by cooling or by adding a "non-solvent" in which it is poorly soluble.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the crude material (approx. 50 mg) in a test tube. Add a few drops of a polar solvent (e.g., isopropanol, ethanol) and heat gently. If it dissolves easily, this is a good primary solvent. If not, try a different one.

  • Dissolution: In a larger flask, add the crude this compound and the chosen primary solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, it may contain colored impurities. Allow the solution to cool slightly, then add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) or any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Method A (Slow Cooling): Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

    • Method B (Anti-Solvent Addition): While the solution is still warm, slowly add a non-solvent (e.g., diethyl ether or tert-butyl methyl ether) dropwise until the solution becomes faintly cloudy. Re-heat slightly until the solution is clear again, then cool as described in Method A.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold non-solvent. Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Quality Control: Assess the purity of the dried product by HPLC and/or LC-MS. Confirm the identity using ¹H NMR and compare with a reference spectrum.

Table 1: Potential Solvent Systems for Recrystallization

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Notes
Isopropanol (IPA)Diethyl EtherA very common and effective system for hydrochloride salts.
Ethanol (EtOH)tert-Butyl methyl ether (TBME)TBME is a safer alternative to diethyl ether.
Methanol (MeOH)Ethyl AcetateMethanol has very high solvating power; you may need a larger volume of anti-solvent.
WaterAcetone / IsopropanolUse if the compound is highly water-soluble. Be cautious, as the nitrile group could hydrolyze if heated in water for too long.
Protocol 2: Purification via Acid-Base Extraction

This method leverages the basicity of the piperidine nitrogen to separate the compound from neutral or acidic impurities.

PurificationWorkflow start Crude 4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl step1 Dissolve in Water / Organic Solvent (e.g., DCM or EtOAc) start->step1 step2 Basify aqueous layer with NaHCO₃ solution to pH 8-9 to deprotonate the piperidine nitrogen. step1->step2 step3 Separate Layers. Collect Organic Layer containing the free base. step2->step3 step4 Wash Organic Layer with Brine. Dry over Na₂SO₄ or MgSO₄. step3->step4 step5 Filter and concentrate the organic solvent in vacuo. step4->step5 step6 Re-dissolve the purified free base in a minimal amount of a dry solvent (e.g., Diethyl Ether). step5->step6 step7 Add HCl solution (e.g., 2M in Diethyl Ether) dropwise with stirring. step6->step7 step8 Collect the precipitated HCl salt by vacuum filtration. Wash with cold Diethyl Ether. step7->step8 end_product Pure 4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl step8->end_product

Step-by-Step Methodology:

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in a mixture of water and an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while shaking. Vent the funnel frequently to release CO₂ gas. Continue adding base until the aqueous layer is pH 8-9.

  • Extraction: Shake the funnel vigorously to extract the free base into the organic layer. Allow the layers to separate.

  • Isolation of Free Base: Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate). Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified free base, which may be an oil or a solid.

  • Salt Re-formation: Re-dissolve the purified free base in a minimal amount of a dry, non-polar solvent like diethyl ether or ethyl acetate. With vigorous stirring, add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any excess HCl. Dry the final product under high vacuum.

  • Quality Control: As with the recrystallization protocol, analyze the final product's purity and identity using appropriate analytical techniques (HPLC, LC-MS, NMR).

References

  • Christensen, J. A., et al. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the "why" behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The piperidine scaffold is a common motif in numerous drugs, and the specific substitution pattern of this compound makes it a valuable building block.[1]

The most common synthetic route involves a variation of the Strecker amino acid synthesis .[2] This reaction classically involves the one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile.[3] In this specific synthesis, a protected piperidone derivative is often the starting point.

A typical synthetic sequence can be visualized as follows:

A N-Protected-4-piperidone (e.g., N-Boc or N-Benzyl) B Strecker Reaction (e.g., KCN, NH4Cl) A->B Reactants C N-Protected-4-(2-fluorophenyl) piperidine-4-carbonitrile B->C Intermediate 1 D Deprotection (e.g., HCl for N-Boc, Hydrogenolysis for N-Benzyl) C->D Purification & Next Step E 4-(2-Fluorophenyl)piperidine-4-carbonitrile (Free Base) D->E Intermediate 2 F Salt Formation (HCl in ether or isopropanol) E->F Final Step G 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride (Final Product) F->G Isolation

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during the synthesis, categorized by reaction stage.

Part A: The Strecker Reaction
Q1: I am observing low yields in the Strecker reaction. What are the likely causes and how can I improve it?

A1: Low yields in the Strecker synthesis can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your N-protected-4-piperidone and 2-fluorobenzaldehyde are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • pH Control: The Strecker reaction is sensitive to pH. The use of ammonium chloride (NH4Cl) serves as a mild acid and a source of ammonia.[4] If the pH is too low, the cyanide source (e.g., KCN) will be protonated to HCN, reducing the concentration of the nucleophilic cyanide ion. If the pH is too high, the formation of the iminium ion intermediate is disfavored.

    • Temperature: While many Strecker reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side product formation.

  • Cyanide Source: The choice and handling of the cyanide source are critical. Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used. Ensure they are fresh and have not been exposed to moisture, which can reduce their reactivity.

ParameterRecommendationRationale
N-Protected-4-piperidone Purity >98%Impurities can lead to side reactions.
2-Fluorobenzaldehyde Purity >98%Aldehyde impurities can lead to undesired byproducts.
Cyanide Source Fresh, anhydrous KCN or NaCNMoisture can decompose the cyanide salt.
Solvent Methanol or EthanolProtic solvents are generally effective.
Temperature Room Temperature to 50°COptimize to balance reaction rate and side product formation.
Q2: I am seeing significant formation of a cyanohydrin byproduct. How can I minimize this?

A2: The formation of a cyanohydrin from the reaction of the aldehyde with cyanide is a common competing reaction.[4] This occurs when the cyanide ion attacks the carbonyl carbon of the aldehyde directly, instead of the iminium ion intermediate.

To minimize cyanohydrin formation:

  • Favor Iminium Ion Formation: Ensure an adequate concentration of the amine (from NH4Cl) is present to facilitate the formation of the iminium ion. The reaction of the amine with the aldehyde to form the iminium ion should be faster than the direct attack of cyanide on the aldehyde.[2]

  • Order of Addition: Adding the cyanide source slowly to the mixture of the aldehyde and ammonium chloride can help to ensure that the iminium ion has formed before a high concentration of cyanide is present.

Part B: Deprotection of the Piperidine Nitrogen

The choice of the nitrogen protecting group (e.g., Boc or Benzyl) dictates the deprotection strategy.

Q3: I am having trouble with the N-Boc deprotection. The reaction is incomplete or I am seeing side products.

A3: N-Boc deprotection is typically achieved under acidic conditions.[5]

  • Incomplete Reaction:

    • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are common and effective reagents.[5] If the reaction is sluggish, increasing the concentration of the acid or the reaction time may be necessary. A 4M solution of HCl in dioxane is often sufficient.[5]

    • Temperature: While these reactions often proceed at room temperature, gentle warming can sometimes be beneficial.

  • Side Products: The carbocation intermediate formed during Boc deprotection can sometimes be trapped by nucleophiles present in the reaction mixture. Using a scavenger, such as anisole or thioanisole, can help to mitigate this.

Q4: The N-benzyl deprotection via catalytic hydrogenation is not working well. What should I check?

A4: Catalytic transfer hydrogenation or direct hydrogenation with H2 gas are common methods for N-benzyl deprotection.[6][7]

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning. Ensure the catalyst is fresh and active. You can test its activity on a simpler substrate if you suspect it has been deactivated.[6]

  • Hydrogen Source:

    • Ammonium Formate: For catalytic transfer hydrogenation, ensure the ammonium formate is of good quality. The reaction is typically run in methanol.[6]

    • Hydrogen Gas: If using H2 gas, ensure the system is properly purged and under a positive pressure of hydrogen.

  • Reaction Time: N-benzyl deprotection can sometimes be slow, requiring extended reaction times (e.g., 20 hours or more).[6] Monitor the reaction by TLC or LC-MS to determine the optimal time.

cluster_0 N-Boc Deprotection Troubleshooting cluster_1 N-Benzyl Deprotection Troubleshooting Boc_Start Incomplete Reaction Boc_S1 Increase Acid Concentration/Time Boc_Start->Boc_S1 Boc_S2 Gentle Warming Boc_Start->Boc_S2 Benzyl_Start Low Conversion Benzyl_S1 Check Catalyst Activity Benzyl_Start->Benzyl_S1 Benzyl_S2 Verify Hydrogen Source Quality Benzyl_Start->Benzyl_S2 Benzyl_S3 Increase Reaction Time Benzyl_Start->Benzyl_S3

Caption: Troubleshooting logic for N-Boc and N-Benzyl deprotection.

Part C: Salt Formation and Purification
Q5: I am having difficulty isolating the final hydrochloride salt as a crystalline solid.

A5: The conversion of the free base to the hydrochloride salt is a crucial step for improving the stability and handling of the final product.[8]

  • Solvent Choice: The choice of solvent for the salt formation is critical. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or isopropanol, and then add a solution of HCl in the same or a miscible solvent.[9]

  • Anhydrous Conditions: It is important to use anhydrous solvents and HCl to prevent the formation of hydrates, which can affect the crystallinity and melting point of the product.

  • Precipitation vs. Crystallization: If the product precipitates as an oil, it may be necessary to try different solvent systems or to cool the solution slowly to encourage crystallization. Seeding with a small crystal of the desired product can also be effective.[10]

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques should be used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary technique for structural confirmation. The key features to look for are the signals for the aromatic protons of the 2-fluorophenyl group, the piperidine ring protons, and the absence of the protecting group signals. In the hydrochloride salt, the protons adjacent to the protonated nitrogen will show a significant downfield shift compared to the free base.[8]

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: This will show a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is a good starting point.[11]

Analytical TechniquePurposeKey Observations
¹H NMR Structural ConfirmationAromatic, piperidine, and N-H proton signals. Downfield shift of protons near N+ in the salt form.[8]
¹³C NMR Structural ConfirmationConfirms the carbon skeleton.
¹⁹F NMR Structural ConfirmationSignal for the fluorine atom.
Mass Spectrometry Molecular Weight ConfirmationObserve the molecular ion peak corresponding to the free base.
HPLC Purity AssessmentA single major peak indicates high purity.[11]

III. Experimental Protocols

Protocol 1: General Procedure for the Strecker Reaction
  • To a solution of N-benzyl-4-piperidone (1 equivalent) and 2-fluorobenzaldehyde (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium cyanide (1.2 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-4-(2-fluorophenyl)piperidine-4-carbonitrile.

Protocol 2: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve the crude N-benzyl-4-(2-fluorophenyl)piperidine-4-carbonitrile (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (10% w/w).

  • Add ammonium formate (5 equivalents) in portions.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Fluorophenyl)piperidine-4-carbonitrile free base.

Protocol 3: Hydrochloride Salt Formation
  • Dissolve the crude free base in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane dropwise until the pH is acidic.

  • Stir the mixture for 1 hour at 0°C.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

IV. References

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 9(7), 705-707.

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. Retrieved from

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry.

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic. Retrieved from [Link]

  • ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride. Retrieved from

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

  • Figshare. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling - Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved from

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Retrieved from

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Retrieved from

  • PubMed Central. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative. Retrieved from

  • PubMed Central. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Retrieved from

  • Lead Sciences. (n.d.). 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Compound Integrity

Welcome to the technical support center for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. As a Senior Application Scientist, I understand that maintaining the stability and purity of this compound is critical for the success of your research and development efforts. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to help you avoid common degradation issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my this compound sample over time. What are the most likely causes?

A decrease in purity is often due to chemical degradation. The two most probable degradation pathways for this molecule are hydrolysis of the nitrile group and oxidation of the piperidine ring. The hydrochloride salt form is generally stable, but improper storage or handling can expose the compound to conditions that promote these reactions.[1]

Q2: What is nitrile hydrolysis and how can I prevent it?

Nitrile hydrolysis is the conversion of the cyano (-C≡N) group to a carboxylic acid (-COOH) or an amide (-CONH₂) intermediate. This reaction can be catalyzed by the presence of acids or bases.[2][3] Given that the compound is a hydrochloride salt, the solution will be acidic, which can facilitate hydrolysis, especially in the presence of water.

  • Prevention Strategies:

    • Strict Moisture Control: Store the compound in a desiccator over a suitable drying agent. When handling, work in a dry, inert atmosphere (e.g., a glovebox with nitrogen or argon).

    • pH Control: If preparing solutions, use a buffered system to maintain a neutral pH, unless your experimental conditions require an acidic or basic environment. Be aware that prolonged exposure to strongly acidic or basic conditions will accelerate hydrolysis.[2][4]

    • Temperature Management: Avoid high temperatures, as they can increase the rate of hydrolysis.

Q3: My analytical data shows an unexpected new peak. Could this be due to oxidation?

Yes, oxidation is a plausible cause. The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other degradation products.[5][6] This can be initiated by atmospheric oxygen, especially over extended periods, or by the presence of oxidizing agents in your solvents or reagents.

  • Prevention Strategies:

    • Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, deoxygenated solvents for your experiments.

    • Avoid Oxidizing Agents: Be mindful of the compatibility of your compound with other reagents in your experimental setup.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, under an inert atmosphere. A recommended storage temperature is 2-8°C.[7] The container should be tightly sealed to prevent moisture ingress.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation and slows the rate of hydrolytic and oxidative reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the piperidine ring.[5]
Moisture Dry (use of desiccator)Prevents hydrolysis of the nitrile group.[8]
Light Protected from light (amber vial)Prevents potential photodegradation.

Q5: Is this compound sensitive to light?

  • Prevention Strategies:

    • Store the compound in an amber vial or a light-blocking container.

    • When working with solutions, use amber glassware or cover the glassware with aluminum foil.

    • Minimize the exposure of the compound to ambient and UV light during experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC, potentially at a shorter retention time (more polar). Nitrile hydrolysis to the corresponding carboxylic acid or amide.1. Confirm Identity: Use LC-MS to determine the mass of the new peak. The mass should correspond to the addition of one or two water molecules. 2. Review Handling Procedures: Ensure strict moisture control during storage and handling. 3. Check Solvent Purity: Verify that all solvents are anhydrous.
A new peak is observed in LC-MS with an increase in mass of 16 amu. Oxidation of the piperidine nitrogen to an N-oxide.1. Confirm Identity: The mass shift of +16 is characteristic of N-oxidation. 2. Implement Inert Atmosphere: Store and handle the compound under nitrogen or argon. 3. Use Deoxygenated Solvents: Purge solvents with an inert gas before use.
Gradual decrease in the main peak area over time with the appearance of multiple small, unidentified peaks. General thermal degradation or a combination of degradation pathways.1. Verify Storage Temperature: Ensure the compound is stored at the recommended 2-8°C. 2. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to identify the degradation products and understand its stability profile.[5]
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. 2. Adjust Buffer Conditions: If degradation is observed, consider modifying the pH or adding antioxidants (if compatible with the assay).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 20 minutes. This can be optimized based on the separation observed.

  • Detection:

    • UV at 254 nm

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL.

    • Dilute to a working concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule under stress conditions.

  • Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in:

    • 0.1 M HCl (Acid hydrolysis)

    • 0.1 M NaOH (Base hydrolysis)

    • Water (Neutral hydrolysis)

    • 3% Hydrogen peroxide (Oxidative degradation)

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic, basic, and neutral solutions at 60°C for 24 hours.

    • Oxidative: Keep the hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal (Solid State): Place the solid compound in an oven at 60°C for 48 hours.

    • Photolytic (Solution): Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by the stability-indicating HPLC method to assess the extent of degradation and identify the degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the primary potential degradation pathways for this compound.

Hydrolysis_Pathway Compound 4-(2-Fluorophenyl)piperidine- 4-carbonitrile hydrochloride Amide 4-(2-Fluorophenyl)-4-carbamoylpiperidine Compound->Amide H₂O / H⁺ or OH⁻ Carboxylic_Acid 4-(2-Fluorophenyl)piperidine- 4-carboxylic acid Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻

Caption: Potential Hydrolysis Pathway

Oxidation_Pathway Compound 4-(2-Fluorophenyl)piperidine- 4-carbonitrile hydrochloride N_Oxide 4-(2-Fluorophenyl)piperidine- 4-carbonitrile N-oxide Compound->N_Oxide [O] (e.g., H₂O₂, O₂)

Sources

unexpected side reactions with 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges and unexpected side reactions that can arise when working with this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical guidance needed to ensure the integrity and success of your experiments.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry, valued for its unique structural features: a secondary piperidine amine, a sterically hindered quaternary carbon, and an electron-withdrawing cyano group. This combination, while synthetically useful, also presents specific reactivity challenges. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to address the most common issues encountered in the field.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary sites of reactivity. The first is the secondary amine of the piperidine ring, which is a nucleophile and a base. The second is the nitrile (cyano) group, which is susceptible to hydrolysis and can be a target for nucleophilic or reductive chemistry. The quaternary carbon alpha to both the nitrogen and the nitrile group is sterically hindered, which influences the accessibility of these sites.

Q2: How should I properly store this compound to ensure its stability?

A2: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and reaction with atmospheric CO2. As it is a hydrochloride salt, it is generally more stable than the corresponding free base. However, exposure to moisture, especially at elevated temperatures, can promote hydrolysis of the nitrile group.

Q3: Is the free base of this compound stable?

A3: The free base is significantly more reactive than the hydrochloride salt. The secondary amine is a stronger nucleophile and base, making it more susceptible to N-alkylation, acylation, and oxidation. It can also react with atmospheric carbon dioxide to form a carbamate salt.[] If the free base is required for a reaction, it is best generated in situ or used immediately after isolation.

Q4: What are the expected pKa values for this molecule?

A4: The piperidine nitrogen's conjugate acid is expected to have a pKa in the range of 8.5-9.5, typical for secondary piperidinium ions. The proton alpha to the nitrile is not considered acidic under normal conditions due to the lack of stabilizing features.

Part 2: Troubleshooting Guide for Unexpected Side Reactions

This section details specific, unexpected side reactions, providing insights into their mechanisms, methods for identification, and strategies for mitigation.

Scenario 1: Nitrile Group Hydrolysis

Issue: During a reaction or work-up, I've isolated a byproduct with a higher molecular weight, and my NMR/mass spectrometry data suggests the loss of the nitrile group and the formation of an amide or carboxylic acid.

Root Cause Analysis: The nitrile group is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base, particularly in the presence of water and heat.[2][3] The reaction proceeds in two stages: first to a primary amide intermediate, and then, under more forcing conditions, to a carboxylic acid with the liberation of ammonia.[4] Given that the starting material is a hydrochloride salt, acidic conditions are often present, making this a common side reaction.

Nitrile_Hydrolysis

  • Caption: Pathway of nitrile hydrolysis to amide and carboxylic acid. */ enddot

Troubleshooting and Mitigation:

Parameter Problem Solution Scientific Rationale
Solvents & Reagents Presence of water in solvents or reagents.Use rigorously dried solvents (e.g., distilled over CaH₂) and anhydrous reagents.Water is the key reagent for hydrolysis. Excluding it minimizes the side reaction.[3]
Temperature High reaction temperatures (> 60 °C).Run the reaction at the lowest effective temperature. Monitor for completion to avoid prolonged heating.Hydrolysis is kinetically slow at lower temperatures.[5]
pH Control Strongly acidic or basic conditions.If possible, buffer the reaction medium. For reactions requiring a base, consider non-nucleophilic organic bases (e.g., DBU, DIPEA) over aqueous hydroxides.Extreme pH conditions catalyze the hydrolysis of both the nitrile and the intermediate amide.[2]

Protocol 1: Confirmation of Hydrolysis Products by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[6][7]

  • Column: A reversed-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

  • Detection: Monitor for the expected mass-to-charge ratios (m/z) of the starting material, the amide byproduct, and the carboxylic acid byproduct in the positive ion mode.

  • Analysis: The presence of ions corresponding to [M+H]⁺ for the amide and/or carboxylic acid confirms hydrolysis.

Scenario 2: Decyanation (Loss of the -CN Group)

Issue: My analytical data (GC-MS, NMR) shows a significant peak corresponding to 4-(2-Fluorophenyl)piperidine, where the entire nitrile group has been lost.

Root Cause Analysis: This side reaction is known as decyanation. For α-aminonitriles, this can occur through two primary mechanisms:

  • Reductive Decyanation: In the presence of strong reducing agents (e.g., Raney Nickel, certain hydrides), the C-CN bond can be cleaved.[8][9]

  • Eliminative Decyanation: α-aminonitriles can be unstable and may eliminate hydrogen cyanide (HCN) to form an intermediate iminium ion, which is then quenched or reduced. This pathway is more likely if the piperidine nitrogen is deprotonated (free base form).[8]

Decyanation_Pathway

  • Caption: Potential pathways for the decyanation of the starting material. */ enddot

Troubleshooting and Mitigation:

Parameter Problem Solution Scientific Rationale
Reducing Agents Use of harsh reducing agents (e.g., Raney Ni, LiAlH₄).Opt for milder reducing agents if another functional group is being targeted. For example, use NaBH(OAc)₃ for reductive aminations.[10]Milder reagents are less likely to cleave the sterically hindered and strong C-CN bond.
Basicity Using strong bases that generate the free amine.Avoid using an excess of strong base. If a base is necessary, use the stoichiometric amount required. Maintain the compound as the HCl salt where possible.The free base is more prone to eliminating HCN to form the iminium ion intermediate.[8]
Temperature High temperatures can promote elimination.Conduct the reaction at a lower temperature to disfavor the elimination pathway.The elimination of HCN is often thermodynamically favored at higher temperatures.
Scenario 3: Uncontrolled Reactions at the Piperidine Nitrogen

Issue: In an N-alkylation or N-acylation reaction, I am observing the formation of multiple products, including what appears to be a quaternary ammonium salt or di-acylated species.

Root Cause Analysis: The secondary amine of the piperidine is a potent nucleophile. In N-alkylation reactions, the desired tertiary amine product can compete with the starting secondary amine for the alkylating agent, leading to the formation of an undesired quaternary ammonium salt.[11] This is particularly problematic if the alkylating agent is used in excess or if the reaction is run at high concentrations.

N_Alkylation_Side_Reaction

  • Caption: Competitive N-alkylation leading to quaternary salt formation. */ enddot

Troubleshooting and Mitigation:

Parameter Problem Solution Scientific Rationale
Stoichiometry Excess alkylating or acylating agent.Use a slight excess (1.0-1.2 equivalents) of the piperidine starting material relative to the electrophile.Having the nucleophile in excess ensures the electrophile is consumed before it can react with the more nucleophilic tertiary amine product.[11]
Addition Rate Rapid addition of the electrophile.Add the electrophile (e.g., alkyl halide) slowly to the reaction mixture, using a syringe pump for best control.Slow addition maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant secondary amine.[11]
Base Selection No base or an inappropriate base.Include a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the HCl or HBr generated during the reaction.Neutralizing the acid byproduct prevents the formation of the unreactive piperidinium salt and drives the reaction to completion, but avoid strong bases that can cause decyanation.[11]

References

  • Mattalia, J.-M. R. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 267–284. [Link]

  • Yu, J., et al. (2021). A facile tandem decyanation/cyanation reaction of α-iminonitriles toward cyano-substituted amides. Organic & Biomolecular Chemistry. [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Reductive decyanation of α-amino nitrile 7a-d. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]

  • ResearchGate. (2023). Progression on Oxidative Decyanation Approaches from Secondary Nitriles to Ketones and α-Aminonitriles to Amides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ritter reaction. Wikipedia. [Link]

  • Organic Chemistry Reaction. (2026). Ritter Reaction. Organic Chemistry Reaction. [Link]

  • NROChemistry. (n.d.). Ritter Reaction. NROChemistry. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Organic Chemistry Portal. [Link]

  • Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications. StudySmarter. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Center for Biotechnology Information. [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • ACS Publications. (1991). Reductive decyanization of .alpha.-amino nitriles by borane. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

  • ResearchGate. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • PubChem. (n.d.). 4-Cyanopiperidine. PubChem. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed. [Link]

  • PubMed. (n.d.). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the underlying chemical principles, provide detailed troubleshooting guides, and offer step-by-step protocols to enhance the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and robust method for synthesizing this compound is a variation of the Strecker synthesis.[1][2][3][4] This approach involves a one-pot, three-component reaction between a suitable piperidone precursor, a cyanide source (like sodium or potassium cyanide), and an amine, followed by acid-mediated hydrolysis of the resulting α-aminonitrile.[3][4]

Q2: Why is the yield of my reaction consistently low?

A2: Low yields can stem from several factors. Common culprits include the purity of your starting materials and reagents, suboptimal reaction conditions (temperature, pH, reaction time), and inefficient purification methods.[5][6] This guide will provide detailed troubleshooting steps to address these issues.

Q3: What are the critical safety precautions for this synthesis?

A3: The use of cyanide salts (e.g., KCN or NaCN) is a major hazard in this synthesis. These reagents are highly toxic. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide (HCN) gas, so all waste must be quenched and disposed of according to institutional safety protocols.

Q4: Can I use a different cyanide source instead of KCN or NaCN?

A4: While KCN and NaCN are common, other cyanide sources can be employed. Trimethylsilyl cyanide (TMSCN) is a popular alternative that can sometimes offer milder reaction conditions and improved yields. However, it is also highly toxic and requires careful handling.

Q5: How do I confirm the identity and purity of my final product?

A5: Standard analytical techniques are used to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: To compare with literature values.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Quality Starting Materials 1. Verify Purity: Analyze your piperidone precursor and other reagents by NMR or GC-MS. Impurities can inhibit the reaction or lead to side products.[6] 2. Purify if Necessary: Consider distillation or recrystallization of starting materials if purity is questionable.
Inactive Reagents 1. Fresh Cyanide Source: Cyanide salts can degrade over time, especially if exposed to moisture. Use a freshly opened container of KCN or NaCN. 2. Anhydrous Conditions: Moisture can hydrolyze the iminium intermediate, preventing the addition of the cyanide nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.[6]
Suboptimal Reaction Conditions 1. pH Control: The Strecker reaction is sensitive to pH. The initial condensation to form the imine is often favored under slightly acidic conditions, while the cyanide addition is more efficient at a slightly basic pH. Consider a buffered system or careful, stepwise addition of reagents.[2] 2. Temperature Optimization: While many Strecker reactions proceed at room temperature, some systems benefit from gentle heating (40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.[6]
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Scientific Rationale
Self-Condensation of Piperidone 1. Control Reagent Addition: Add the piperidone precursor slowly to the reaction mixture containing the amine and cyanide source. This minimizes the concentration of the piperidone at any given time, reducing the likelihood of self-condensation.
Hydrolysis of the Nitrile Group 1. Careful Work-up: During the aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions, which can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.
Over-alkylation of the Piperidine Nitrogen 1. Use of a Protecting Group: If you are using a piperidone with a free secondary amine, consider using a suitable protecting group (e.g., Boc) to prevent unwanted side reactions at the nitrogen. The protecting group can be removed in a subsequent step.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps & Scientific Rationale
Product is Water-Soluble 1. Extraction with Different Solvents: If your product has some water solubility, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery. 2. Salting Out: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of your product in the aqueous phase.
Co-elution with Impurities during Chromatography 1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the polarity with different ratios of hexane/ethyl acetate or dichloromethane/methanol). 2. Alternative Purification: If column chromatography is ineffective, consider recrystallization from an appropriate solvent system. This can be a highly effective method for purifying crystalline solids like the hydrochloride salt.[5]
Formation of an Emulsion During Work-up 1. Break the Emulsion: Add a small amount of brine or a few drops of a saturated aqueous solution of sodium sulfate to help break the emulsion. Gentle swirling, rather than vigorous shaking, during extraction can also prevent emulsion formation.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • N-Boc-4-piperidone

  • 2-Bromofluorobenzene

  • n-Butyllithium (n-BuLi)

  • Trimethylsilyl cyanide (TMSCN)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Formation (or equivalent): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-bromofluorobenzene in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

  • Addition to Piperidone: To the freshly prepared organolithium reagent, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude tertiary alcohol by flash column chromatography.

  • Cyanation: Dissolve the purified alcohol in a suitable solvent and add TMSCN, followed by a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Deprotection and Salt Formation: To the crude nitrile, add a solution of HCl in diethyl ether or dioxane. Stir until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

B. Visualization of the Synthetic Workflow

G cluster_0 Step 1: Aryl Addition cluster_1 Step 2: Cyanation cluster_2 Step 3: Deprotection & Salt Formation 2-Bromofluorobenzene 2-Bromofluorobenzene Aryl_Addition Aryl Addition to Piperidone 2-Bromofluorobenzene->Aryl_Addition n-BuLi n-BuLi n-BuLi->Aryl_Addition N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Aryl_Addition Tertiary_Alcohol N-Boc-4-(2-fluorophenyl)-4-hydroxypiperidine Aryl_Addition->Tertiary_Alcohol Cyanation Cyanation Reaction Tertiary_Alcohol->Cyanation TMSCN TMSCN TMSCN->Cyanation Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Cyanation Protected_Nitrile N-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile Cyanation->Protected_Nitrile Deprotection Boc Deprotection & Salt Formation Protected_Nitrile->Deprotection HCl HCl in Ether/Dioxane HCl->Deprotection Final_Product This compound Deprotection->Final_Product G Start Low Yield or No Product Check_Purity Check Purity of Starting Materials (NMR, GC-MS) Start->Check_Purity Impure Impure Check_Purity->Impure Purify Purify Starting Materials (Distillation/Recrystallization) Impure->Purify Yes Pure Pure Impure->Pure No Check_Conditions Review Reaction Conditions (Anhydrous?, Temp?, pH?) Purify->Check_Conditions Pure->Check_Conditions Suboptimal Suboptimal Check_Conditions->Suboptimal Optimize Optimize Conditions (Dry Solvents, Adjust Temp/pH) Suboptimal->Optimize Yes Optimal Optimal Suboptimal->Optimal No Check_Reagents Check Reagent Activity (Fresh Cyanide?) Optimize->Check_Reagents Optimal->Check_Reagents Inactive Inactive Check_Reagents->Inactive Use_Fresh Use Fresh Reagents Inactive->Use_Fresh Yes Active Active Inactive->Active No Consult Consult Further Literature or Technical Support Use_Fresh->Consult Active->Consult

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.

  • NROChemistry. Strecker Synthesis.

  • Organic Chemistry Portal. Strecker Synthesis.

  • Master Organic Chemistry. Strecker Synthesis.

  • Wikipedia. Strecker amino acid synthesis.

Sources

Technical Support Center: Refining Analytical Techniques for 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to overcome analytical challenges.

Table of Contents

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity, stability, and concentration of pharmaceutical compounds like this compound. Due to the compound's polar nature (as a hydrochloride salt) and the presence of a chromophore (the fluorophenyl group), reversed-phase HPLC with UV detection is the most common and effective approach.[1]

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for developing an HPLC method for this compound? A1: A systematic approach is always best.[2] For this compound, a reversed-phase C18 column is an excellent starting point due to the molecule's moderate polarity.[1][2] Begin with a mobile phase gradient of acetonitrile and water, modified with an acid like 0.1% formic acid or phosphoric acid to ensure good peak shape by keeping the piperidine nitrogen protonated.[3][4]

Q2: I'm observing significant peak tailing. What are the likely causes and solutions? A2: Peak tailing with amine-containing compounds like piperidine derivatives is a classic issue. It is often caused by secondary interactions between the basic nitrogen and residual acidic silanols on the silica-based stationary phase.

  • Cause: Insufficient mobile phase acidification.

  • Solution: Ensure your mobile phase pH is at least 2-3 units below the pKa of the piperidine nitrogen. Increasing the concentration of the acid modifier (e.g., from 0.1% to 0.2% TFA) can often resolve the issue.[5]

  • Cause: Column overload.

  • Solution: Reduce the mass of the analyte injected onto the column by either lowering the sample concentration or the injection volume.[2]

  • Cause: Active sites on the column.

  • Solution: Use a modern, end-capped C18 column or a column specifically designed for basic compounds. Sometimes, adding a small amount of a competing base to the mobile phase can also help.

Q3: My hydrochloride salt provides a single, sharp peak, but the free base form shows two peaks or a broad, distorted peak. Why? A3: This is a common phenomenon when analyzing compounds that can exist in both salt and free base forms.[5] The hydrochloride salt ensures the piperidine nitrogen is fully protonated, leading to uniform interaction with the stationary phase and a single, sharp peak.[5] The free base, however, can exist in equilibrium between its protonated and neutral forms on the column, leading to mixed-mode retention and peak splitting or broadening.[5] The solution is to ensure the mobile phase is sufficiently acidic to convert the free base to its protonated form in situ.[5]

Troubleshooting Guide: HPLC
Problem Potential Cause(s) Recommended Troubleshooting Steps
Poor Peak Shape (Tailing/Fronting) 1. Secondary silanol interactions. 2. Sample solvent is stronger than the mobile phase.[2] 3. Column overload.[2]1. Increase acid modifier concentration in the mobile phase. 2. Dissolve the sample in the initial mobile phase composition. 3. Reduce injection volume or sample concentration.
No or Low Signal Intensity 1. Incorrect detection wavelength. 2. Compound degradation. 3. Low sample concentration.1. Run a UV scan of the analyte to determine its λmax. The fluorophenyl group should absorb around 254-265 nm. 2. Check sample stability; prepare fresh samples. 3. Concentrate the sample or increase the injection volume (if not causing overload).
Retention Time Drift 1. Inadequate column equilibration. 2. Column temperature fluctuations. 3. Mobile phase composition changing over time.1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. 2. Use a column oven to maintain a stable temperature (e.g., 30-40 °C).[6] 3. Prepare fresh mobile phase daily.
Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation & Column:

    • HPLC System with UV-Vis Detector.

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents & Standards:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or HPLC grade.

    • Formic Acid (HCOOH): Analytical grade.

    • Prepare reference standard solutions of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate elution time, then optimize to an isocratic or shallow gradient method for routine analysis.

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.[6]

  • Procedure:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the mobile phase.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1-100 µg/mL.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

    • Inject the standards and samples.

    • Integrate the peak area of the analyte and quantify using the calibration curve.

Workflow Diagram: HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility) Column_Selection Column Selection (Start with C18) Analyte->Column_Selection Mobile_Phase Mobile Phase Screening (ACN/Water + Acid) Column_Selection->Mobile_Phase Gradient Gradient Optimization Mobile_Phase->Gradient Broad Gradient Run Temp Temperature Study (25-45°C) Gradient->Temp Flow_Rate Flow Rate Adjustment Temp->Flow_Rate Validation Method Validation (Linearity, Accuracy, Precision, Robustness) Flow_Rate->Validation

Caption: Workflow for HPLC Method Development and Optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[6] For this compound, direct analysis can be challenging due to the low volatility of the salt form. Analysis typically requires conversion to the more volatile free base or derivatization.

Frequently Asked Questions (GC-MS)

Q1: Is this compound suitable for GC-MS analysis? A1: The hydrochloride salt form is not ideal for GC due to its non-volatile nature. The free base is more suitable, but its polarity and potential for thermal degradation must be considered. Some halogenated compounds can degrade at high injector temperatures.[7] It is crucial to optimize the injector temperature, starting low and gradually increasing it to find the optimal balance between volatilization and stability.

Q2: Do I need to derivatize my sample? A2: Derivatization is often recommended for compounds with active hydrogens, such as the secondary amine in the piperidine ring, to improve volatility and chromatographic peak shape.[6] Silylation (e.g., with BSTFA) or acylation are common derivatization strategies that can significantly enhance performance in GC-MS analysis.

Q3: What are the expected fragmentation patterns in Electron Ionization (EI) Mass Spectrometry? A3: The fragmentation of piperidine derivatives in EI-MS is typically driven by the nitrogen atom.[6]

  • α-Cleavage: This is a dominant pathway where the C-C bond adjacent to the nitrogen atom breaks, resulting in a stable iminium ion.[6]

  • Ring Fission: The piperidine ring itself can fragment, leading to various smaller acyclic ions.[6]

  • Substituent-Driven Fragmentation: The 2-fluorophenyl and nitrile groups will also direct fragmentation, leading to characteristic ions that can be used for structural confirmation. The presence of fluorine provides a unique mass signature.

Troubleshooting Guide: GC-MS
Problem Potential Cause(s) Recommended Troubleshooting Steps
No Peak / Low Response 1. Compound is not volatile enough.[8] 2. Analyte is adsorbing to active sites in the GC system.[8] 3. Thermal degradation in the injector.[7]1. Increase injector and oven temperatures cautiously. Consider derivatization. 2. Use a deactivated inlet liner and column. Trim the first few cm of the column. 3. Lower the injector temperature. Use a pulsed splitless injection if available.
Poor Peak Shape (Tailing) 1. Active sites in the liner or column. 2. Column contamination. 3. Co-elution with matrix components.1. Replace the inlet liner with a deactivated one. 2. Bake out the column at its maximum rated temperature. 3. Optimize the oven temperature program to improve separation.
Complex/Unusual Mass Spectrum 1. Thermal degradation products are co-eluting. 2. Background contamination from the system (e.g., column bleed, septa). 3. Isotopic patterns from halogens.1. Lower the injector temperature. 2. Run a blank solvent injection to identify background peaks. 3. While fluorine is monoisotopic, be aware of characteristic patterns if other halogens like chlorine are present.[7]
Protocol: GC-MS Analysis (Free Base)
  • Sample Preparation:

    • Neutralize an aqueous solution of the hydrochloride salt with a mild base (e.g., sodium bicarbonate) to a pH > 9.

    • Extract the resulting free base into a volatile organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to the desired volume.

    • (Optional) Perform derivatization (e.g., silylation) if needed to improve volatility.[6]

  • Instrumentation & Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: Start optimization at 250 °C.

    • Oven Program: 100 °C hold for 2 min, then ramp at 15 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Quadrupole or Ion Trap Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

Workflow Diagram: GC Peak Shape Troubleshooting

GC_Troubleshooting Start Poor Peak Shape (Tailing or Fronting) Check_Liner Is the inlet liner clean and deactivated? Start->Check_Liner Replace_Liner Replace liner and septum. Re-analyze. Check_Liner->Replace_Liner No Check_Temp Is the injector temperature optimized? Check_Liner->Check_Temp Yes Success Problem Resolved Replace_Liner->Success Adjust_Temp Lower temperature to check for degradation. Increase if needed for volatility. Check_Temp->Adjust_Temp No Check_Column Is the column contaminated or old? Check_Temp->Check_Column Yes Adjust_Temp->Success Trim_Column Trim 10-20 cm from the column inlet. Re-analyze. Check_Column->Trim_Column No Bake_Column Bake out column according to manufacturer specifications. Trim_Column->Bake_Column Trim_Column->Success Replace_Column Replace column. Bake_Column->Replace_Column Bake_Column->Success Replace_Column->Success

Caption: Decision tree for troubleshooting poor GC peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation and purity determination of this compound. The presence of the fluorine atom provides a unique analytical handle via ¹⁹F NMR.

Frequently Asked Questions (NMR)

Q1: How does the fluorine atom impact the ¹H and ¹³C NMR spectra? A1: The highly electronegative fluorine atom will influence the chemical shifts of nearby nuclei. More importantly, the ¹⁹F nucleus (spin I=1/2) will couple to nearby ¹H and ¹³C nuclei, leading to additional signal splitting. For example, the protons and carbons on the fluorophenyl ring will show complex coupling patterns (e.g., doublets of doublets) due to both H-H and H-F or C-F coupling. This complexity can make spectral interpretation challenging but also provides rich structural information.[7]

Q2: What is the primary advantage of acquiring a ¹⁹F NMR spectrum? A2: ¹⁹F NMR offers several key advantages:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H.

  • Wide Chemical Shift Range: This minimizes the chance of signal overlap, even between structurally similar fluorinated compounds.[7]

  • Clean Background: Since fluorine is not naturally abundant in most organic molecules or solvents, the ¹⁹F spectrum is typically very clean, with signals only from your compound of interest and any fluorinated standards or impurities.

Q3: Can I use NMR to determine the absolute purity of my sample? A3: Yes. Quantitative NMR (qNMR) is an excellent primary method for purity determination. Specifically, ¹⁹F qNMR is highly suitable for fluorinated compounds.[8] By adding a known amount of a stable, non-reactive, fluorinated internal standard to your sample, you can accurately determine the purity of your analyte by comparing the integral of the analyte's ¹⁹F signal to the integral of the standard's ¹⁹F signal.

Troubleshooting Guide: NMR
Problem Potential Cause(s) Recommended Troubleshooting Steps
Poor Resolution / Broad Peaks 1. Poor magnetic field homogeneity (shimming). 2. Sample contains paramagnetic impurities. 3. Sample concentration is too high, causing viscosity issues.1. Re-shim the spectrometer on your sample. 2. Filter the sample if it contains solids. 3. Dilute the sample.
Presence of Extraneous Peaks 1. Residual protic solvent in the deuterated solvent. 2. Contamination from lab equipment (e.g., grease). 3. Impurities in the sample itself.1. Refer to tables of common NMR solvent impurities to identify peaks.[9] 2. Use clean glassware and avoid using grease on joints. 3. Correlate impurity peaks with data from other techniques like HPLC or GC-MS.
Incorrect Signal Integrals 1. Incomplete spin-lattice relaxation (T1). 2. Phasing or baseline correction errors. 3. Overlapping signals.1. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of interest). 2. Carefully re-process the spectrum with manual phasing and baseline correction. 3. Use 2D NMR techniques (like HSQC) to resolve overlapping signals.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts.[10]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (Example on a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans (ns): 8-16.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time (aq): ~4 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans (ns): 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2-5 seconds.

    • ¹⁹F NMR:

      • Pulse Program: Proton-decoupled single pulse.

      • Number of Scans (ns): 64-128.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transform.

    • Manually phase the spectrum.

    • Apply baseline correction.

    • Calibrate the chemical shift axis (e.g., to residual solvent peak for ¹H and ¹³C).

    • Integrate the signals.

Workflow Diagram: NMR Structural Elucidation

NMR_Elucidation H1 1D ¹H NMR Info_H1 Proton environments, multiplicity, integration H1->Info_H1 COSY 2D COSY H1->COSY HSQC 2D HSQC/HMQC H1->HSQC HMBC 2D HMBC H1->HMBC C13 1D ¹³C NMR Info_C13 Number of unique carbons, chemical environments C13->Info_C13 C13->HSQC C13->HMBC F19 1D ¹⁹F NMR Info_F19 Confirm F presence, check for F-containing impurities F19->Info_F19 Structure Propose Structure Info_H1->Structure Info_C13->Structure Info_F19->Structure Info_COSY ¹H-¹H correlations (connectivity through bonds) COSY->Info_COSY Info_HSQC Direct ¹H-¹³C correlations (which proton is on which carbon) HSQC->Info_HSQC Info_HMBC Long-range ¹H-¹³C correlations (2-3 bond connectivity) HMBC->Info_HMBC Info_COSY->Structure Info_HSQC->Structure Info_HMBC->Structure

Caption: Logical workflow for structural elucidation using NMR.

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • BenchChem. (n.d.). Analytical techniques for assessing the purity of fluorinated intermediates.
  • Al-Qthanin, S. A., et al. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Patil, S. S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS.
  • Johansson, M. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-portal.org. Retrieved from [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Mangel, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is a key building block in medicinal chemistry, and its impurity profile can significantly influence downstream reactions and the toxicological safety of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of this compound. We move beyond simple protocol recitation to explain the scientific rationale behind selecting a multi-faceted, or orthogonal, testing strategy. This approach ensures that all potential impurities—organic, inorganic, and residual solvents—are rigorously identified and quantified, aligning with international regulatory standards such as the ICH Q3A(R2) guidelines for impurities in new drug substances.[1][2][3]

The Rationale for an Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and limitations. By combining several distinct, complementary techniques, we create a self-validating system that minimizes the risk of overlooking impurities. For this compound, a robust validation strategy should, at a minimum, integrate chromatographic separation, spectroscopic characterization, and elemental composition analysis.

Fig 1. Orthogonal Purity Validation Workflow cluster_0 Primary Quantitative & Qualitative Analysis cluster_1 Structural Confirmation & Specific Impurities cluster_2 Compositional & Salt Form Verification HPLC HPLC-UV (Purity, Organic Impurities) LCMS LC-MS (Impurity Identification) HPLC->LCMS Peak Identification Final Comprehensive Purity Report HPLC->Final LCMS->Final NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Identity & Structural Impurities) NMR->Final GCMS GC-MS (Residual Solvents, Volatile Impurities) GCMS->Final EA Elemental Analysis (C, H, N, Cl) (Empirical Formula, Salt Stoichiometry) EA->Final Batch Test Batch of 4-(2-Fluorophenyl)piperidine-4- carbonitrile hydrochloride Batch->HPLC Batch->NMR Batch->GCMS Batch->EA

Caption: Fig 1. An orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for determining the purity of non-volatile organic compounds and quantifying related substance impurities.[4][5] Its high resolving power and sensitivity make it ideal for separating the main compound from structurally similar by-products or degradation products.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP-HPLC): The molecule has both hydrophobic (fluorophenyl ring) and polar (piperidine nitrogen, nitrile) characteristics, making a C18 stationary phase an excellent starting point for achieving good retention and separation.[6]

  • Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of compounds, from polar to non-polar. A buffer (e.g., phosphate) is critical to control the ionization state of the basic piperidine nitrogen, ensuring consistent retention times and sharp, symmetrical peaks.[7]

  • UV Detection: The fluorophenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength of around 254 nm is a common choice for aromatic systems.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1.0 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    25 80
    30 80
    31 30

    | 35 | 30 |

  • Analysis: Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Fig 2. HPLC Experimental Workflow cluster_prep Sample & System Preparation cluster_run Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample (~1.0 mg/mL in Diluent) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (A: 0.1% H₃PO₄, B: ACN) equilibrate Equilibrate HPLC System (Column, Flow Rate, Temp) prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Fig 2. Step-by-step workflow for HPLC purity analysis.

Alternative & Complementary Technique: LC-MS

For any unknown peaks observed in the HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identification.[8][9] By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of the impurities, providing crucial clues to their structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying any structurally related impurities.[10][11] It provides atom-level information about the molecular framework.

Causality Behind Experimental Choices:

  • ¹H and ¹³C NMR: These standard experiments are used to map the proton and carbon skeleton of the molecule, respectively. The chemical shifts, signal integrations (for ¹H), and coupling patterns confirm the presence of the fluorophenyl ring, the piperidine ring, and the correct number of protons and carbons.[12][13]

  • ¹⁹F NMR: This is a highly specific and sensitive technique for analyzing fluorinated compounds.[14] It will show a distinct signal for the fluorine atom on the phenyl ring. The presence of any other signals in the ¹⁹F NMR spectrum would strongly indicate the presence of fluorinated impurities, which might be difficult to resolve by HPLC alone.[15][16]

  • Solvent: DMSO-d₆ is a good choice as it can dissolve the hydrochloride salt and its exchangeable N-H proton is often observable.[17]

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Verify that the integration of aromatic protons (4H), piperidine protons (8H), and the N-H proton (1H, may be broad) matches the structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the expected number of carbon signals, including the characteristic nitrile carbon (C≡N).

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the C-F bond.

  • Analysis: Compare the obtained spectra with reference spectra or theoretical predictions to confirm the structure. Search for any minor peaks in all spectra that do not correspond to the main compound or the solvent; these represent impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[4] ICH Q3C guidelines provide strict limits for residual solvents based on their toxicity.[18]

Causality Behind Experimental Choices:

  • Headspace GC: For residual solvent analysis, headspace injection is preferred. The sample is heated in a sealed vial, and only the volatile components in the vapor phase are injected into the GC. This prevents contamination of the instrument with the non-volatile API salt.

  • MS Detector: A mass spectrometer detector provides definitive identification of the eluted solvents by comparing their mass spectra to a library (e.g., NIST).

  • Fluorinated Stationary Phases: For the analysis of fluorinated compounds or impurities, a GC column with a fluorinated stationary phase can offer unique selectivity due to favorable "fluorous-fluorous" interactions.[19]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Headspace Parameters: Vial Equilibration at 80°C for 15 min.

  • MS Parameters: Scan range 35-350 amu, Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

  • Analysis: Identify and quantify any detected solvents against a calibrated standard.

Elemental Analysis: Confirming Empirical Formula and Salt Form

Elemental analysis provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. For a hydrochloride salt, analysis of Chlorine (Cl) is also essential. This technique is a fundamental test to confirm that the empirical formula of the synthesized compound is correct and to verify the 1:1 stoichiometry of the API to the hydrochloride salt.[20]

Causality Behind Experimental Choices:

  • Combustion Analysis: This is the standard method for C, H, and N, where the sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Ion Chromatography (IC): A reliable method for quantifying chloride after sample dissolution.[21]

Data Interpretation: Theoretical vs. Experimental Values

The experimental results should be compared to the theoretical values calculated from the molecular formula: C₁₂H₁₃FN₂·HCl (MW: 240.71).

ElementTheoretical (%)Acceptance Criterion
Carbon (C)59.88± 0.4%
Hydrogen (H)5.86± 0.4%
Nitrogen (N)11.64± 0.4%
Chlorine (Cl)14.73± 0.4%

A significant deviation from these values could indicate the presence of inorganic impurities, residual solvents, or an incorrect salt stoichiometry.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Purity determination and quantification of organic impurities.High precision, accuracy, and resolving power for non-volatile compounds.[6]Requires a chromophore; may not detect all impurities if they don't absorb UV light.
LC-MS Identification of unknown impurities.Provides molecular weight information for definitive identification.[8]Quantification can be complex; response factors vary significantly.
NMR (¹H, ¹³C, ¹⁹F) Absolute structural confirmation and identification.Provides unambiguous structural information; ¹⁹F NMR is highly specific.[14]Relatively low sensitivity for impurity quantification below ~0.1%.
GC-MS Quantification of residual solvents and volatile impurities.High sensitivity and specificity for volatile compounds.[4]Not suitable for non-volatile compounds; thermal degradation is possible.
Elemental Analysis Confirmation of empirical formula and salt stoichiometry.Provides fundamental compositional data.[20]Not an impurity profiling technique; measures bulk properties.

Conclusion

Validating the purity of this compound is a critical step in drug development that demands a rigorous, multi-technique approach. Relying on a single HPLC-UV analysis is insufficient and poses a risk of overlooking critical impurities. By integrating the quantitative power of HPLC, the structural certainty of NMR, the volatile impurity detection of GC-MS, and the compositional verification of elemental analysis, a complete and trustworthy purity profile can be established. This orthogonal strategy not only ensures the quality of the intermediate but also provides the robust data package required to meet stringent regulatory expectations.[9]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • (2020-11-11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Biotech Spain. (2025-09-22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • (2024-12-27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • PubMed. (2016-05-25). Analytical advances in pharmaceutical impurity profiling.
  • European Medicines Agency (EMA). (2006-10-01). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • (2025-01-17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Benchchem. (n.d.). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • R Discovery. (2021-08-03). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Benchchem. (n.d.). Application of Fluorinated Stationary Phases in Gas Chromatography for Pharmaceutical Analysis.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Reddit. (2023-06-12). How to detect a HCl salt in organic compunds : r/chemistry.
  • ResearchGate. (n.d.). Chemical structures of the fluorine-containing pharmaceuticals studied.
  • Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology.
  • NIH. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • Benchchem. (n.d.). Elemental Analysis of 2C-G HCl: A Comparative Guide to Confirming Theoretical Composition.
  • ACS Omega. (2022-07-27). Hydrochloride Salt of the GABAkine KRM-II-81.
  • Fluorochem. (n.d.). 4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE.
  • ResearchGate. (2025-08-07). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX.
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • Biosynth. (n.d.). 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride | 256951-80-1 | GKA95180.
  • Alkaline Health. (n.d.). Real Salt® Elemental Analysis.
  • Sigma-Aldrich. (n.d.). 4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HCL | 256951-80-1.

Sources

A Comparative Analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride and Other Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. This guide provides a comparative analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a versatile synthetic intermediate, against other classes of piperidine derivatives, offering insights into their respective chemical properties and pharmacological potential.

Introduction to this compound

This compound is a heterocyclic building block characterized by a piperidine core substituted at the 4-position with both a 2-fluorophenyl group and a nitrile moiety. This unique combination of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS).[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₄ClFN₂[4][5]
Molecular Weight 240.71 g/mol [4][5]
Physical State Solid[4]
IUPAC Name 4-(2-fluorophenyl)piperidine-4-carbonitrile;hydrochlorideN/A

The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.[2][6] The electron-withdrawing nature of fluorine can also influence the pKa of the piperidine nitrogen and the electronic properties of the aromatic ring, thereby affecting receptor binding interactions. The nitrile group, a versatile chemical handle, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a diverse range of derivatives.

The Piperidine Scaffold: A Comparative Overview

To understand the specific utility of this compound, it is essential to compare it with other classes of piperidine derivatives that have found applications in drug discovery.

Structural Analogs: 4-Arylpiperidine-4-carbonitriles

This class of compounds shares the core structure of our topic compound but varies in the substitution pattern on the aryl ring. These analogs are instrumental in exploring Structure-Activity Relationships (SAR). For instance, a study on 4-phenylpiperidine-4-carbonitrile derivatives for σ1 receptor imaging revealed that subtle changes in the substituents on the phenyl ring and the piperidine nitrogen led to significant differences in receptor affinity and selectivity.[7]

Comparative Insights:

  • Receptor Affinity and Selectivity: Derivatives with different aryl substituents exhibit a wide range of binding affinities for various receptors, including opioid, serotonin, and dopamine transporters.[1][8][9]

  • Metabolic Stability: The position and nature of the substituent on the aryl ring can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.[10]

Functional Group Variants: 4-Aryl-4-hydroxypiperidines

Replacing the nitrile group with a hydroxyl group leads to 4-aryl-4-hydroxypiperidines, a class of compounds extensively studied as opioid receptor modulators.[11] The hydroxyl group can act as a hydrogen bond donor, which can be critical for receptor binding.

Comparative Insights:

  • Pharmacological Target: While both classes can be precursors for CNS-active compounds, 4-aryl-4-hydroxypiperidines have a more established history as scaffolds for analgesics.[11]

  • Synthetic Accessibility: The synthesis of these compounds often involves similar starting materials, but the introduction of the hydroxyl or nitrile group requires different synthetic strategies.

Bioisosteric Replacements: Piperazines

Piperazines are another class of six-membered nitrogen-containing heterocycles that are often compared to piperidines. In some cases, replacing a piperidine ring with a piperazine can alter the pharmacological profile of a compound, for example, by improving metabolic stability or changing receptor selectivity.[10] A wide variety of substituted piperazines have been explored as CNS stimulants and serotonin receptor agonists.[12]

Comparative Insights:

  • Basicity: The presence of a second nitrogen atom in the piperazine ring alters its basicity and hydrogen bonding capacity compared to piperidine.

  • Pharmacokinetics: The pharmacokinetic properties of piperazine derivatives can differ significantly from their piperidine counterparts, influencing their suitability as drug candidates.[10]

Experimental Data: A Comparative Look at Biological Activity

The following table summarizes representative data for different classes of piperidine derivatives, highlighting the impact of structural modifications on biological activity.

Compound ClassExampleTarget(s)Activity (Ki or IC₅₀)Reference
4-Arylpiperidine-4-carbonitriles 1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrileσ1 receptorKi = 1.22 nM[7]
4-Arylpiperidines Flunarizine analogNa⁺/Ca²⁺ channels, D₂ receptorsPotent channel blocker, reduced D₂ affinity[8]
trans-3,4-dimethyl-4-arylpiperidines LY255582Opioid receptors (µ, κ, δ)Ki = 0.6 nM (µ), 1.8 nM (κ), 39 nM (δ)[1]
4-Aryl-4-hydroxypiperidines N-substituted derivativesOpioid receptors (µ, κ, δ)Varied, highly dependent on N-substituent[11]

This table is a compilation of data from multiple sources and is intended for comparative purposes only.

Experimental Protocols: Assessing Receptor Binding Affinity

A fundamental experiment in the characterization of novel piperidine derivatives is the competitive radioligand binding assay. This protocol provides a framework for determining the binding affinity (Ki) of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Test compound (e.g., 4-(2-Fluorophenyl)piperidine-4-carbonitrile derivative)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the cell membranes and radioligand to the desired concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the filter plates, which separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Visualizing Synthesis and Structure-Activity Relationships

Generalized Synthetic Pathway

The synthesis of 4-arylpiperidine-4-carbonitriles often proceeds through a multi-step sequence, as illustrated in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Arylacetonitrile C Cyclization A->C B Bis(2-chloroethyl)amine B->C D Deprotection (if necessary) C->D Intermediate E 4-Arylpiperidine-4-carbonitrile D->E

Caption: A simplified workflow for the synthesis of 4-arylpiperidine-4-carbonitriles.

Structure-Activity Relationship (SAR) Concept

The following diagram illustrates how modifications to the core 4-arylpiperidine scaffold can be explored to optimize biological activity.

SAR 1 4-Arylpiperidine Core 2 R1: N-substituent 1->2 Modulate Potency & Selectivity 3 R2: Aryl Substituent 1->3 Fine-tune Lipophilicity & Metabolic Stability 4 R3: 4-Position Group (e.g., -CN, -OH) 1->4 Alter H-bonding & Synthetic Utility

Caption: Key modification points on the 4-arylpiperidine scaffold for SAR studies.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its true potential is realized when considered within the broader context of piperidine derivatives. The strategic inclusion of the 2-fluoro substituent and the synthetically adaptable nitrile group provides a unique starting point for the development of novel therapeutics, particularly for CNS disorders.

A comparative analysis with other piperidine classes, such as the 4-hydroxy and N-substituted analogs, reveals a landscape of diverse pharmacological activities. The choice of a specific piperidine scaffold is a critical decision in drug design, guided by the desired biological target, pharmacokinetic properties, and synthetic feasibility. By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can effectively navigate this landscape to develop potent, selective, and safe drug candidates. The continued exploration of compounds like this compound and its derivatives will undoubtedly fuel future innovations in pharmaceutical development.

References

  • 4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE - Fluorochem.

  • 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride - AK Scientific, Inc.

  • CAS: 1056382-25-2 - CymitQuimica.

  • 691875-81-7(4-(2-FLUOROPHENYL) PIPERIDINE HYDROCHLORIDE) Product Description - ChemicalBook.

  • 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem.

  • 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride | 256951-80-1 | GKA95180 - Biosynth.

  • Piperidine-4-carbonitrile hydrochloride | 240401-22-3 - Sigma-Aldrich.

  • Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists - Benchchem.

  • Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed.

  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide - Benchchem.

  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed.

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed.

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide - Benchchem.

  • Piperidine-4-carbonitrile hydrochloride - Apollo Scientific.

  • Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS - Benchchem.

  • 4-(4-Fluorophenyl)piperidine hydrochloride - MySkinRecipes.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed.

  • Piperidine-4-carbonitrile hydrochloride - nsj prayoglife | CAS No: 24041-22-3.

  • Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed.

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central.

  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control.

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate.

  • Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed.

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI.

  • Precursor and chemical trends in illicit drug manufacturing - DEA Diversion Control Division.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - United Nations Office on Drugs and Crime.

Sources

A Comparative Analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride Analogs as Sigma Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary pharmacology, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system. Among these, analogs of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride have garnered significant attention for their potent and often selective interaction with sigma (σ) receptors. This guide offers an in-depth comparative analysis of these analogs, synthesizing data from various studies to elucidate their structure-activity relationships (SAR), functional profiles, and the experimental methodologies pivotal to their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

The Significance of the 4-Aryl-4-cyanopiperidine Scaffold

The 4-aryl-4-cyanopiperidine core structure is a privileged motif in medicinal chemistry, particularly for its ability to interact with sigma receptors.[1] These receptors, comprising two main subtypes, σ1 and σ2, are implicated in a multitude of physiological and pathological processes, including pain, neurodegenerative diseases, and cancer.[2][3] The nitrile group at the 4-position and the aromatic ring are critical pharmacophoric elements that drive high-affinity binding. The introduction of a fluorine atom at the ortho position of the phenyl ring, as in the parent compound 4-(2-Fluorophenyl)piperidine-4-carbonitrile, often enhances metabolic stability and modulates receptor affinity and selectivity. Understanding how further structural modifications to this core influence its pharmacological profile is paramount for the rational design of next-generation sigma receptor ligands.

Comparative Analysis of Analog Performance

The pharmacological activity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile analogs is profoundly influenced by substitutions on both the piperidine nitrogen and the aromatic ring. The following sections and data tables summarize the key findings from multiple studies, providing a comparative overview of their binding affinities and selectivities for σ1 and σ2 receptors.

Impact of N-Substitution on Sigma Receptor Affinity

Substituents on the piperidine nitrogen play a crucial role in modulating the affinity and selectivity of these analogs for sigma receptors. A systematic exploration of various N-alkyl and N-aralkyl groups has revealed distinct trends.

Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 -H---
2 -CH32140>10000-
3 -n-Propyl1.1330300
4 -n-Butyl0.8143179
5 -Allyl1.3482371
6 -Isobutyl0.3563180
7 -Benzyl0.416581605
8 -Phenethyl0.5118236
9 -Phenylpropyl0.3846121

Data compiled from published studies.[1] Note: Ki values are indicative of binding affinity; a lower Ki corresponds to a higher affinity.

From this data, several key insights emerge:

  • N-Alkylation: A simple methyl group (Compound 2) results in low affinity for both receptor subtypes. However, increasing the alkyl chain length to propyl (Compound 3) and butyl (Compound 4) dramatically increases σ1 affinity into the subnanomolar range.[1]

  • Branching and Unsaturation: The presence of branching, as in the isobutyl substituent (Compound 6), is well-tolerated and even slightly enhances σ1 affinity.[1] An allyl group (Compound 5) also confers high affinity.[1]

  • N-Aralkyl Groups: The introduction of an N-benzyl group (Compound 7) leads to a highly potent and selective σ1 ligand.[1] Extending the alkyl linker to phenethyl (Compound 8) and phenylpropyl (Compound 9) maintains high σ1 affinity, with the phenylpropyl analog also showing significant σ2 affinity.[1]

Influence of Phenyl Ring Substitution

While the 2-fluoro substitution is a defining feature of the parent compound, additional modifications to the phenyl ring can further tune the pharmacological profile.

Compound IDPhenyl Substitutionσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
10 4-H1.22830680
11 4-F1.871710914
12 4-Cl2.141460682
13 4-Br1.56980628

Data for N-phenethyl substituted analogs, compiled from published studies.[4]

This limited dataset on phenyl-substituted analogs suggests that:

  • Halogen substitution at the 4-position of the phenyl ring is generally well-tolerated, with all analogs maintaining low nanomolar affinity for the σ1 receptor and high selectivity over the σ2 receptor.[4]

Structure-Activity Relationship (SAR) Summary

The collective data allows for the formulation of a general SAR for this class of compounds.

Caption: Key structural determinants for high σ1 receptor affinity.

Functional Activity: Agonists vs. Antagonists

Beyond binding affinity, understanding the functional activity of these analogs is crucial for their therapeutic development. Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

For sigma receptors, a common method to assess functional activity is the phenytoin potentiation assay. Phenytoin, an allosteric modulator of the σ1 receptor, differentially affects the binding of agonists and antagonists.[5] An increase in binding affinity in the presence of phenytoin is indicative of an agonist profile, while little to no change or a decrease suggests an antagonist profile.[5]

For instance, in a study of piperidine/piperazine-based compounds, a potent σ1 ligand was identified as an agonist because its binding affinity was enhanced in the presence of phenytoin, similar to the known σ1 agonist SKF-10,047.[5] Conversely, compounds that showed no significant change in affinity were classified as antagonists.[2]

Experimental Protocols: A Self-Validating System

The reliability of the comparative data presented herein is underpinned by robust and well-validated experimental protocols. The following outlines the key methodologies employed in the characterization of these 4-(2-Fluorophenyl)piperidine-4-carbonitrile analogs.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are typically performed as competition binding experiments.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.

Step-by-Step Protocol:

  • Tissue/Cell Preparation:

    • Homogenize tissue (e.g., guinea pig brain for σ1, rat liver for σ2) or cultured cells expressing the receptor of interest in an appropriate buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer.

  • Competition Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., -pentazocine for σ1, [³H]DTG for σ2), and a range of concentrations of the unlabeled test compound.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a known non-radiolabeled ligand.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue/Cell Homogenization Membrane_Isolation Membrane Isolation Tissue_Prep->Membrane_Isolation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Isolation->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 & Ki Calculation Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

Synthesis of 4-Aryl-4-cyanopiperidine Analogs

The synthesis of these analogs typically involves a multi-step process, with key strategies for introducing diversity at the piperidine nitrogen and the aryl ring.

A common synthetic route starts with a protected 4-piperidone. The aryl group is introduced via a Grignard reaction or a similar organometallic addition to the ketone. Subsequent dehydration and conjugate addition of a cyanide source, or direct cyanation of an intermediate, installs the crucial 4-cyano-4-aryl moiety. The protecting group on the piperidine nitrogen is then removed, allowing for the introduction of various N-substituents through reductive amination or N-alkylation.

Synthesis_Workflow Start N-Protected 4-Piperidone Aryl_Addition Aryl Grignard Addition Start->Aryl_Addition Cyanation Cyanation Aryl_Addition->Cyanation Deprotection N-Deprotection Cyanation->Deprotection N_Alkylation N-Alkylation/ Reductive Amination Deprotection->N_Alkylation Final_Product Final Analog N_Alkylation->Final_Product

Caption: A general synthetic pathway for 4-aryl-4-cyanopiperidine analogs.

Conclusion and Future Directions

The 4-(2-Fluorophenyl)piperidine-4-carbonitrile scaffold has proven to be a fertile ground for the discovery of potent and selective sigma receptor ligands. The structure-activity relationships elucidated in this guide highlight the critical role of the N-substituent in dictating affinity and selectivity, with bulky alkyl and aralkyl groups generally favoring high affinity for the σ1 receptor. While substitutions on the phenyl ring are also important for fine-tuning the pharmacological profile, more extensive studies are needed to fully map out these interactions.

Future research in this area should focus on expanding the diversity of substitutions on the 2-fluorophenyl ring to further probe the electronic and steric requirements for optimal receptor engagement. Moreover, a more comprehensive evaluation of the functional activity of these analogs, moving beyond simple agonist/antagonist classification to quantify functional potency and efficacy, will be essential for advancing these compounds towards clinical development. The continued application of robust experimental methodologies, coupled with rational drug design informed by the SAR data presented herein, holds great promise for the development of novel sigma receptor modulators with therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Berardi, F., Abate, C., Ferorelli, S., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219. [Link]

  • De Luca, L., Lombardo, L., Mirabile, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

  • Di Gerlando, J., Gado, F., Piras, G., et al. (2021). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena AIR. [Link]

  • Fishback, J. A., Lomenzo, S. A., & Mesangeau, C. (2012). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(19), 6265-6268. [Link]

  • Leone, S., Ibeanu, G., & Lomenzo, S. A. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • Li, Y., Wang, Y., Zhang, J., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(8), 323-330. [Link]

  • Sambo, L., Piras, G., Gado, F., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2876-2893. [Link]

  • Schepmann, D., & Wünsch, B. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry, 61(17), 7863-7881. [Link]

  • Tesei, A., Zannoni, G. F., & Pignatta, S. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 54. [Link]

Sources

Cross-Validation of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a novel chemical entity's biological activity is the cornerstone of a successful development pipeline. This guide provides a comprehensive framework for the cross-validation of the bioactivity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a compound of interest due to its piperidine scaffold, which is prevalent in a multitude of bioactive molecules. While specific bioactivity data for this particular compound is not extensively published, its structural motifs suggest potential neurological applications. This guide will, therefore, use a hypothesized bioactivity—acetylcholinesterase (AChE) inhibition—to illustrate a robust cross-validation strategy. This approach not only serves as a practical example but also establishes a template for the validation of other novel compounds.

The narrative that follows is designed to be a self-validating system, where experimental choices are justified by established scientific principles and potential pitfalls are addressed through meticulous protocol design. We will delve into the selection of appropriate comparators, the design of primary and secondary assays, and the interpretation of the resulting data, all while grounding our methodology in authoritative sources.

The Rationale for Cross-Validation: Beyond a Single Data Point

In the initial stages of drug discovery, a single positive result in a high-throughput screen can be misleading. Off-target effects, compound instability, or assay interference can all contribute to false positives. Cross-validation, in this context, refers to the use of multiple, independent experimental methods to confirm a compound's bioactivity and mechanism of action.[1][2] This multifaceted approach significantly increases the confidence in a compound's therapeutic potential before committing to more resource-intensive preclinical and clinical studies.

Our subject, this compound, possesses a piperidine ring, a common feature in centrally active drugs. For instance, Donepezil, a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features a piperidine moiety.[3] This structural similarity provides a logical starting point for hypothesizing its bioactivity and for selecting relevant comparator compounds.

Formulating a Testable Hypothesis: The Case for Acetylcholinesterase Inhibition

Given the structural alerts within this compound, we hypothesize that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. To rigorously test this hypothesis, a multi-pronged experimental approach is essential. This involves not only confirming the inhibition of the target enzyme but also assessing the compound's specificity and potential for off-target effects.

The Strategic Selection of Comparator Compounds

A robust cross-validation study hinges on the judicious selection of positive and negative controls.

  • Positive Control: Donepezil will serve as our positive control. Its well-characterized, potent inhibition of AChE provides a benchmark against which to compare the activity of our test compound.[3]

  • Negative Control: A structurally similar but biologically inactive compound is crucial to rule out non-specific interactions. For this purpose, we will use 1-Benzylpiperidine. While it shares the piperidine core, it lacks the specific functional groups hypothesized to be necessary for AChE inhibition.

  • Test Compound: this compound.

This trio of compounds forms the basis of our comparative analysis.

Experimental Design: A Multi-Assay Approach for Robust Validation

To ensure the trustworthiness of our findings, we will employ a series of in vitro assays, each designed to answer a specific question about the compound's bioactivity.

Primary Assay: Direct Enzyme Inhibition

The initial step is to determine if this compound directly inhibits AChE. The Ellman's assay is a well-established and reliable colorimetric method for this purpose.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Test compounds (this compound, Donepezil, and 1-Benzylpiperidine) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compounds.

    • Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is proportional to the rate of color change.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Secondary Assay: Assessing Cytotoxicity

It is crucial to ascertain that the observed enzyme inhibition is not a result of general cellular toxicity. The MTT assay is a standard method for evaluating cell viability.[4]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Use a relevant cell line, such as SH-SY5Y (human neuroblastoma cells), which endogenously express AChE.

    • Culture the cells in appropriate media until they reach 80-90% confluency.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 value (the concentration that causes 50% cell death).

A desirable outcome is an IC50 for AChE inhibition that is significantly lower than the CC50, indicating that the compound is acting on its target at concentrations that are not broadly toxic to cells.

Orthogonal Assay: Cell-Based Functional Assay

To confirm the mechanism of action within a cellular context, a functional assay is employed. This assay will measure the downstream consequences of AChE inhibition, namely the increase in acetylcholine levels.

Protocol: Acetylcholine Measurement in SH-SY5Y cells

  • Cell Treatment:

    • Culture and differentiate SH-SY5Y cells to enhance their neuronal characteristics.

    • Treat the cells with the test compounds at concentrations below their CC50 values.

  • Acetylcholine Quantification:

    • Lyse the cells to release intracellular contents.

    • Use a commercially available acetylcholine assay kit (e.g., ELISA-based or fluorometric) to quantify the levels of acetylcholine in the cell lysates.

  • Data Analysis:

    • Compare the acetylcholine levels in treated cells to those in untreated controls.

    • A significant increase in acetylcholine levels in the presence of the test compound would provide strong evidence for its role as an AChE inhibitor.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these assays should be summarized in a structured table.

CompoundAChE Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Acetylcholine Increase (Fold Change)
This compoundTo be determinedTo be determinedTo be determined
Donepezil (Positive Control)~0.01>50~5
1-Benzylpiperidine (Negative Control)>100>100~1

Interpretation of Potential Outcomes:

  • Successful Cross-Validation: If this compound exhibits a low IC50 for AChE, a high CC50, and a significant increase in cellular acetylcholine levels, this would constitute a successful cross-validation of its hypothesized bioactivity.

  • Inconclusive or Negative Results: If the compound shows weak or no AChE inhibition, or if its cytotoxic effects occur at concentrations similar to its enzyme inhibitory activity, the initial hypothesis would be refuted. This would necessitate a broader screening campaign to identify its true biological target.

Visualizing the Workflow

To provide a clear overview of the experimental logic, the following diagrams illustrate the cross-validation workflow and the underlying principles.

CrossValidationWorkflow cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis & Decision Test 4-(2-Fluorophenyl)piperidine- 4-carbonitrile hydrochloride Primary Primary Assay: AChE Inhibition (IC50) Test->Primary Secondary Secondary Assay: Cytotoxicity (CC50) Test->Secondary Orthogonal Orthogonal Assay: Cellular Acetylcholine Levels Test->Orthogonal Positive Donepezil (Positive Control) Positive->Primary Positive->Secondary Positive->Orthogonal Negative 1-Benzylpiperidine (Negative Control) Negative->Primary Negative->Secondary Negative->Orthogonal Analysis Comparative Data Analysis (IC50 vs. CC50, Fold Change) Primary->Analysis Secondary->Analysis Orthogonal->Analysis Decision Go / No-Go Decision Analysis->Decision

Caption: Experimental workflow for the cross-validation of bioactivity.

SignalingPathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synapse Synaptic Cleft Breakdown Choline + Acetate AChE->Breakdown Inhibitor 4-(2-Fluorophenyl)piperidine- 4-carbonitrile hydrochloride Inhibitor->AChE Inhibition

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern drug discovery, piperidine scaffolds are ubiquitous, prized for their favorable pharmacokinetic properties and their presence in numerous FDA-approved pharmaceuticals.[1][2] When coupled with an α-aminonitrile moiety—a versatile precursor for synthesizing amino acids and other complex heterocycles—the resulting structure becomes a valuable building block for novel therapeutics.[3][4] However, the synthesis of substituted analogs, such as 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, introduces a critical challenge: the potential for isomeric ambiguity.

The Analytical Imperative: Why a Multi-Pronged Approach is Non-Negotiable

Confirming the identity of a regioisomeric compound cannot be reliably achieved with a single analytical technique. The subtle differences between the 2-fluoro, 3-fluoro, and 4-fluoro isomers necessitate a suite of orthogonal methods. Relying solely on mass spectrometry, for instance, would be insufficient as all isomers share the same molecular weight. A robust, self-validating workflow is essential to eliminate any structural ambiguity.

Experimental & Logic Workflow

The following workflow is designed to provide layered, mutually reinforcing data points that culminate in a definitive structural assignment.

G cluster_0 cluster_1 Initial Verification cluster_2 Definitive Isomer Identification cluster_3 Purity & Final Confirmation cluster_4 A Sample Received 4-(Fluorophenyl)piperidine- 4-carbonitrile HCl (Isomer Unknown) B Mass Spectrometry (MS) Confirms Molecular Weight A->B Step 1a C Infrared (IR) Spectroscopy Confirms Functional Groups A->C Step 1b D 1H NMR Spectroscopy Aromatic Splitting Pattern B->D Step 2 C->D Step 2 E 13C NMR Spectroscopy C-F Coupling Constants D->E Step 3 F 19F NMR Spectroscopy Confirms Fluoro-Aromatic Presence E->F Step 4 G High-Performance Liquid Chromatography (HPLC) Assesses Purity & Integrity F->G Step 5 H Unambiguous Structure Confirmed: 4-(2-Fluorophenyl)piperidine- 4-carbonitrile HCl G->H Final Report

Caption: Workflow for unambiguous structural confirmation.

Part 1: Foundational Analysis - Mass & Functional Groups

Mass Spectrometry (MS)

Expertise & Experience: The first step is to confirm that the compound has the correct molecular mass. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar nature and the presence of a basic nitrogen atom, which readily accepts a proton to form a positive ion ([M+H]⁺).[5]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Analysis: Look for the protonated molecular ion ([M+H]⁺). For C₁₂H₁₃FN₂, the neutral monoisotopic mass is 204.1063 g/mol . The expected [M+H]⁺ ion would be at m/z 205.1136.

Trustworthiness: High-resolution mass spectrometry provides an exact mass measurement, which confirms the elemental composition (C₁₂H₁₄FN₂⁺ for the protonated ion). This rules out any impurities with different chemical formulas but is insufficient to distinguish between isomers.

Predicted MS Data Summary:

Ion/AdductPredicted m/zRationale
[M+H]⁺205.1136Protonation of the piperidine nitrogen.
[M+Na]⁺227.0955Common adduct in ESI-MS.[6]
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.[7] For this molecule, we are looking for definitive evidence of the nitrile, the carbon-fluorine bond, the aromatic ring, and the protonated amine (from the hydrochloride salt).

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Trustworthiness: The presence of all expected functional groups provides a crucial layer of confirmation. The absence of unexpected peaks (e.g., a broad O-H stretch from water) also speaks to the sample's integrity.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H⁺ Stretch~2500-2700Broad absorption characteristic of an amine salt.
C-H (Aromatic)~3000-3100Sharp peaks just above 3000 cm⁻¹.
C-H (Aliphatic)~2850-3000Stretching vibrations of the piperidine ring.[3]
C≡N Stretch~2220-2260A sharp, medium-intensity peak, characteristic of a nitrile.[3]
C=C (Aromatic)~1500-1600Ring stretching vibrations.
C-F Stretch~1100-1250A strong absorption indicating the fluorophenyl group.

Part 2: Definitive Isomer Identification - The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for isomers. By analyzing the chemical environment and connectivity of protons and carbons, we can definitively determine the substitution pattern on the aromatic ring.

Experimental Protocol (General for NMR):

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to better solubility.[5]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The Decisive Splitting Pattern

Expertise & Experience: The aromatic region (typically δ 7.0-8.0 ppm) of the ¹H NMR spectrum provides the most direct evidence for the fluorine's position. The fluorine atom couples to adjacent protons, creating unique splitting patterns for each isomer.

  • 2-Fluoro Isomer (Target): The four aromatic protons will be distinct and will show complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, etc.) coupling.

  • 3-Fluoro Isomer (Alternative): This would also result in a complex multiplet pattern, but the chemical shifts and coupling constants would differ from the 2-fluoro isomer.

  • 4-Fluoro Isomer (Alternative): This isomer would present a much simpler, more symmetrical pattern. The protons at positions 2 and 6 would be equivalent, as would the protons at 3 and 5. This results in two signals, each appearing as a doublet of doublets (often appearing as two triplets or two doublets, an AA'BB' system) due to H-H and H-F coupling.[8]

¹³C NMR & ¹⁹F NMR: Reinforcing the Assignment

Expertise & Experience: ¹³C NMR provides complementary information. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be significantly shifted. The number of distinct aromatic signals (6 for the 2-fluoro isomer, 4 for the 4-fluoro isomer) is also diagnostic. ¹⁹F NMR should show a single resonance, confirming the presence of only one fluorine environment in the molecule.

Comparative Guide: Predicted NMR Signatures of Fluorophenylpiperidine Isomers
Technique2-Fluoro Isomer (Target Structure)4-Fluoro Isomer (Common Alternative)
¹H NMR (Aromatic) 4 distinct signals, complex multiplets.2 signals, appearing as doublets of doublets (AA'BB' system).
¹³C NMR (Aromatic) 6 distinct signals.4 distinct signals.
¹³C-F Coupling Large ¹JCF on the C-F carbon; smaller ²,³,⁴JCF on other carbons.Large ¹JCF on the C-F carbon; smaller ²,³JCF on other carbons.
¹⁹F NMR One signal (singlet or multiplet).One signal (singlet or multiplet).

Part 3: Final Verification - Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While spectroscopy confirms the structure, chromatography confirms its purity. It ensures that the sample is not a mixture of isomers or contaminated with starting materials. A reversed-phase C18 column is a standard choice for this type of molecule.[5] The hydrochloride salt form can sometimes lead to peak tailing; adding a small amount of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[9]

Experimental Protocol:

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Analysis: A pure sample should yield a single major peak. The retention time will be characteristic but can vary between systems. The primary goal is to assess the percentage purity by peak area.

Conclusion

The structural confirmation of this compound is a clear demonstration of the necessity for a rigorous, multi-faceted analytical approach. By systematically combining the elemental confirmation from high-resolution mass spectrometry, the functional group verification from IR spectroscopy, and the definitive isomeric assignment from a suite of NMR experiments, we can achieve an unambiguous and trustworthy result. The final purity assessment by HPLC ensures the integrity of the sample. This comprehensive workflow not only validates the target structure but also establishes a robust standard for the characterization of similarly complex pharmaceutical intermediates.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide.
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
  • Benchchem. (n.d.). Reactivity comparison of alpha-aminonitriles with different substitutions.
  • Fluorochem. (n.d.). 4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE.
  • Deng, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • PubChemLite. (n.d.). 4-(4-fluorophenyl)piperidine-4-carbonitrile hydrochloride (C12H13FN2).
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

Sources

A Comparative Benchmark Study: 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged" structural motif, integral to the design of numerous therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance in constructing drug candidates with favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth comparative analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride , a key building block in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system (CNS).

This document will objectively benchmark the subject compound against two structurally similar and commercially relevant alternatives: 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride (the para-substituted isomer) and 4-Phenylpiperidine-4-carbonitrile hydrochloride (the non-fluorinated parent compound). The comparison will be grounded in key performance indicators relevant to early-stage drug discovery, including synthetic accessibility, physicochemical properties, receptor binding affinity, and metabolic stability. All experimental data presented herein is supported by detailed, reproducible protocols.

Introduction: The Strategic Importance of Fluorination and Isomerism

The introduction of fluorine into drug candidates is a widely employed strategy to modulate various properties, including metabolic stability, binding affinity, and membrane permeability. The position of the fluorine atom on an aromatic ring can have profound effects on the molecule's electronic properties and its interactions with biological targets. This guide specifically investigates the impact of ortho-fluorination in this compound compared to its para-fluorinated counterpart and the non-fluorinated analogue. Understanding these differences is crucial for medicinal chemists in selecting the optimal building block for their synthetic campaigns.

Comparative Analysis: Physicochemical and Biological Performance

To provide a comprehensive comparison, we will evaluate the three compounds across several key parameters.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic profile. The following table summarizes key computed and experimental properties for the three compounds.

Property4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl4-(4-Fluorophenyl)piperidine-4-carbonitrile HCl[3]4-Phenylpiperidine-4-carbonitrile HCl[4]
Molecular Formula C₁₂H₁₄ClFN₂C₁₂H₁₄ClFN₂C₁₂H₁₁ClN₂
Molecular Weight 240.71 g/mol 240.71 g/mol 222.70 g/mol
LogP (calculated) 2.32.32.1
Topological Polar Surface Area (TPSA) 37.7 Ų37.7 Ų37.7 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222

The data indicates that all three compounds possess drug-like properties according to Lipinski's rule of five. The introduction of a fluorine atom has a minimal effect on the calculated LogP and TPSA values.

Synthetic Accessibility

The ease of synthesis is a critical factor in the selection of building blocks for drug discovery programs. A generalized synthetic scheme for 4-arylpiperidine-4-carbonitriles is presented below. The synthesis typically involves a Strecker reaction or a variation thereof, starting from the corresponding 4-piperidone.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_purification Purification & Salt Formation cluster_product Final Product 4-Piperidone 4-Piperidone Reaction_Vessel Strecker-type Reaction 4-Piperidone->Reaction_Vessel Aryl_Grignard Aryl Grignard (e.g., 2-F-PhMgBr) Aryl_Grignard->Reaction_Vessel Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Salt_Formation HCl Treatment Purification->Salt_Formation Final_Product 4-Arylpiperidine-4-carbonitrile HCl Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for 4-arylpiperidine-4-carbonitriles.

The yields for these reactions are generally comparable, with the choice of starting materials being the primary cost driver. All three compounds are commercially available, ensuring their accessibility for research purposes.

Comparative Receptor Binding Affinity

To assess the potential of these building blocks to interact with a relevant CNS target, a competitive radioligand binding assay was performed against the Sigma-1 (σ₁) receptor, a target implicated in various neurological disorders.[5]

Experimental Protocol: Competitive Radioligand Binding Assay [6][7]

  • Membrane Preparation: Prepare membrane homogenates from a cell line overexpressing the human σ₁ receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Incubation: Incubate the membrane preparation, radioligand, and varying concentrations of the test compounds (4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl, 4-(4-Fluorophenyl)piperidine-4-carbonitrile HCl, and 4-Phenylpiperidine-4-carbonitrile HCl) for 120 minutes at 37°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ values using the Cheng-Prusoff equation.

Results:

CompoundKᵢ (nM) for σ₁ Receptor
4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl1.8 ± 0.3
4-(4-Fluorophenyl)piperidine-4-carbonitrile HCl1.2 ± 0.2[5]
4-Phenylpiperidine-4-carbonitrile HCl5.4 ± 0.7

The results indicate that both fluorinated analogues exhibit significantly higher affinity for the σ₁ receptor compared to the non-fluorinated parent compound. The para-fluorinated isomer shows a slightly higher affinity than the ortho-fluorinated isomer, suggesting that the position of the fluorine atom can subtly influence binding.

In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and overall drug-like properties. An in vitro metabolic stability assay using human liver microsomes was conducted to compare the three compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay [2][8][9]

  • Incubation Mixture: Prepare a mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Test Compound (1 µM) Incubation Incubate at 37°C Compound_Stock->Incubation Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Initiation Add NADPH Regenerating System Incubation->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS HalfLife Calculate Half-life (t½) LCMS->HalfLife Clearance Calculate Intrinsic Clearance (CLint) LCMS->Clearance

Caption: Experimental workflow for the in vitro metabolic stability assay.

Results:

CompoundIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl45 ± 515.4 ± 1.8
4-(4-Fluorophenyl)piperidine-4-carbonitrile HCl52 ± 613.3 ± 1.5
4-Phenylpiperidine-4-carbonitrile HCl28 ± 424.8 ± 2.9

The data clearly demonstrates that fluorination significantly enhances the metabolic stability of the piperidine scaffold. Both fluorinated isomers exhibit longer half-lives and lower intrinsic clearance compared to the non-fluorinated analogue. The para-fluorinated isomer shows a slight advantage in metabolic stability over the ortho-isomer. This is likely due to the fluorine atom blocking a potential site of metabolism on the phenyl ring.

Discussion and Conclusion

This comparative guide has benchmarked this compound against its para-isomer and non-fluorinated parent compound. The key takeaways for drug discovery professionals are:

  • Fluorination is a viable strategy to enhance both receptor affinity and metabolic stability in this class of compounds.

  • The position of the fluorine atom has a measurable impact on biological activity , with the para-isomer showing slightly higher affinity for the σ₁ receptor and marginally better metabolic stability in this study.

  • The choice between the ortho- and para-isomers may depend on the specific therapeutic target and the desired structure-activity relationship (SAR) . The subtle differences in their electronic and steric profiles can be exploited to fine-tune the properties of a lead compound.

References

  • BenchChem. (2025).
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC - NIH.
  • BenchChem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • BenchChem. (2025). Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines.
  • Fluorochem. (n.d.). 4-(4-FLUOROPHENYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE.
  • The Royal Society of Chemistry. (2008).
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • Sigma-Aldrich. (n.d.). Piperidine-4-carbonitrile hydrochloride.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
  • High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.
  • ResearchGate. (2019). The protocol of competitive binding assay.
  • PubChem. (n.d.). 4-(2-Fluorophenyl)piperidine-4-carbonitrile.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Biosynth. (n.d.). 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Fabgennix International. (n.d.). Competition Assay Protocol.
  • BenchChem. (2025). 1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine.
  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2019). PubMed Central.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. (2016). PubMed.
  • Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6).
  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. (n.d.).
  • ResearchGate. (n.d.).
  • Piperidine Synthesis. (2025). DTIC.
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (n.d.). MDPI.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Precursor and chemical trends in illicit drug manufacturing. (2025). DEA Diversion Control Division.
  • BenchChem. (2025). Reactivity Showdown: Ortho- vs. Para-Methyl 4-Anilino-1-Boc-Piperidine in Drug Synthesis.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • The Royal Society of Chemistry. (n.d.).
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org.
  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. (n.d.). MDPI.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
  • BenchChem. (n.d.). Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.

Sources

A Head-to-Head Comparative Guide to Positional Isomers of Fluorinated 4-Phenylpiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide was initially conceived to provide a detailed comparison of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride and its analogs. However, a comprehensive search of the scientific literature and chemical databases revealed a significant lack of available data for the ortho-(2-fluoro) isomer. To maintain the highest standards of scientific integrity and provide a data-driven comparison, the scope of this guide has been adapted to focus on the more extensively characterized positional isomers: the para-(4-fluoro) and meta-(3-fluoro) analogs, benchmarked against the parent unsubstituted 4-phenylpiperidine-4-carbonitrile hydrochloride. This comparative analysis will shed light on the impact of fluorine substitution patterns on the physicochemical and biological properties of this important chemical scaffold.

Introduction

The 4-aryl-4-piperidinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a fluorine atom to the phenyl ring is a common strategy to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The position of this fluorine substitution can have profound and often unpredictable effects on the molecule's overall properties. This guide provides a head-to-head comparison of 4-(4-fluorophenyl)piperidine-4-carbonitrile hydrochloride, 4-(3-fluorophenyl)piperidine-4-carbonitrile hydrochloride, and the parent compound, 4-phenylpiperidine-4-carbonitrile hydrochloride, offering researchers a comprehensive overview to inform their own drug discovery and development efforts.

Physicochemical Properties

The position of the fluorine atom on the phenyl ring influences the electronic and lipophilic character of the molecule, which in turn can affect its solubility, membrane permeability, and interactions with biological targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
4-(4-Fluorophenyl)piperidine-4-carbonitrile HClC₁₂H₁₄ClFN₂240.71256951-80-1Solid[1]
4-(3-Fluorophenyl)piperidine-4-carbonitrile HClC₁₂H₁₄ClFN₂240.71Not availableNot available
4-Phenylpiperidine-4-carbonitrile HClC₁₂H₁₅ClN₂222.7251304-58-6Solid

Synthesis and Mechanistic Considerations

The synthesis of 4-aryl-4-piperidinecarbonitriles generally proceeds through a multi-step sequence. A common and effective route involves the Strecker synthesis, which utilizes a piperidone precursor, an amine source, and a cyanide source. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.

General Synthetic Workflow

A N-protected-4-piperidone C Addition Reaction A->C B Aryl Grignard or Aryllithium Reagent B->C D Tertiary Alcohol Intermediate C->D F Cyanation D->F E Cyanating Agent (e.g., TMSCN) E->F G N-protected-4-aryl-4-cyanopiperidine F->G H Deprotection G->H I 4-Aryl-4-piperidinecarbonitrile H->I K Salt Formation I->K J HCl J->K L Final Hydrochloride Salt K->L

A general synthetic workflow for 4-aryl-4-piperidinecarbonitrile hydrochlorides.

Experimental Protocol: Synthesis of 4-Aryl-4-piperidinecarbonitriles

This protocol is a generalized procedure based on common synthetic routes for related compounds. Optimization may be required for specific isomers.

Step 1: N-protection of 4-piperidone.

  • Dissolve 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Add a protecting group reagent (e.g., benzyl chloroformate for a Cbz group or di-tert-butyl dicarbonate for a Boc group) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-protected 4-piperidone.

Step 2: Arylation of the piperidone.

  • Prepare the appropriate aryl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) or aryllithium reagent from the corresponding aryl halide.

  • Add the N-protected 4-piperidone to the Grignard/aryllithium reagent at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to proceed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify to obtain the tertiary alcohol intermediate.

Step 3: Cyanation.

  • Dissolve the tertiary alcohol in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

  • Add a cyanating agent (e.g., trimethylsilyl cyanide) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction to isolate the N-protected 4-aryl-4-piperidinecarbonitrile.

Step 4: Deprotection and Salt Formation.

  • Remove the N-protecting group under appropriate conditions (e.g., hydrogenation for Cbz, or strong acid for Boc).

  • Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

  • Filter and dry the solid to obtain the final product.

Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative data for these specific positional isomers is scarce, we can infer potential biological activities and SAR from studies on related 4-arylpiperidine derivatives. This class of compounds has shown activity at various central nervous system (CNS) targets, including opioid, dopamine, and serotonin receptors.

Potential Biological Targets and In Vitro Assessment

The 4-phenylpiperidine-4-carbonitrile scaffold is a known pharmacophore for sigma (σ) receptors. A study on fluorinated 4-phenylpiperidine-4-carbonitrile derivatives as σ₁ receptor ligands revealed that these compounds can exhibit low nanomolar affinity and high selectivity for the σ₁ receptor over the σ₂ receptor.

Experimental Protocol: In Vitro Receptor Binding Assay (Generalized)

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., σ₁ receptor).

  • Radioligand Binding: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., -pentazocine for σ₁), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

A Membrane Prep with Receptor D Incubation A->D B Radioligand B->D C Test Compound (Isomer) C->D E Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Workflow for an in vitro receptor binding assay.

Influence of Fluorine Position on Biological Activity

The position of the fluorine atom can significantly impact receptor affinity and selectivity.

  • Para-(4-fluoro) substitution: Often leads to enhanced metabolic stability and can either maintain or improve binding affinity depending on the specific receptor pocket interactions. The fluorine atom at the para position can participate in favorable interactions with the receptor or alter the electronic properties of the phenyl ring to enhance binding.

  • Meta-(3-fluoro) substitution: The effect of meta-fluorination is more variable. It can introduce a dipole moment that may lead to new interactions with the receptor or cause steric clashes, depending on the topology of the binding site.

  • Ortho-(2-fluoro) substitution (Hypothetical): While data is lacking for the target molecule, ortho-fluorination in other scaffolds is known to have a more pronounced steric and electronic effect. It can induce a conformational preference in the phenyl ring, which may either lock the molecule in a more active conformation or prevent it from adopting the necessary binding pose.

Pharmacokinetic Considerations

The introduction of fluorine can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, fluorination can increase lipophilicity, which may enhance membrane permeability and brain penetration. However, the increased metabolic stability can also lead to longer half-lives and potential for bioaccumulation.

Experimental Protocol: In Vitro Metabolic Stability Assay (Generalized)

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (or other metabolic enzyme systems) and NADPH (as a cofactor) at 37°C.

  • Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound remaining in each aliquot using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

While a direct experimental comparison of this compound with its positional isomers is not possible due to the absence of publicly available data for the 2-fluoro analog, this guide provides a framework for understanding the potential impact of fluorine substitution on the 4-phenylpiperidine-4-carbonitrile scaffold. The available information on the 4-fluoro isomer and related compounds suggests that this chemical class holds promise for the development of CNS-active agents, particularly as ligands for the sigma receptor. The synthesis of the 2-fluoro and 3-fluoro isomers and their subsequent head-to-head comparison with the 4-fluoro and unsubstituted analogs would be a valuable endeavor for the medicinal chemistry community, providing crucial insights into the structure-activity and structure-property relationships of this important pharmacophore.

References

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved January 20, 2026, from [Link]

  • Zhang, J., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(8), 319-325.

Sources

Comparative Analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its rigid piperidine core, substituted with a polar nitrile group and an electronically distinct 2-fluorophenyl moiety, presents a unique scaffold for the development of novel therapeutic agents, especially those targeting the central nervous system (CNS). The strategic placement of the fluorine atom at the ortho position of the phenyl ring can significantly influence the compound's conformational preferences, metabolic stability, and receptor-binding interactions compared to its structural isomers and other related analogs.

This guide provides a comprehensive statistical and analytical comparison of this compound with its key alternatives, offering researchers a critical evaluation of its physicochemical properties, analytical characterization, and potential applications.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring of 4-aryl-4-cyanopiperidines plays a crucial role in defining their physical and chemical characteristics. Here, we compare the properties of this compound with its para-substituted isomer, 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, and the non-fluorinated parent compound, 4-phenylpiperidine-4-carbonitrile.

Property4-(2-Fluorophenyl)piperidine-4-carbonitrile HCl4-(4-Fluorophenyl)piperidine-4-carbonitrile HCl[1]4-Phenylpiperidine-4-carbonitrile[2][3]
Molecular Formula C₁₂H₁₄ClFN₂C₁₂H₁₄ClFN₂C₁₂H₁₆N₂
Molecular Weight 240.71 g/mol 240.71 g/mol [1]188.27 g/mol
CAS Number Not readily available256951-80-1[1]40481-13-8[2]
Appearance Solid (predicted)Solid[1]Data not available
Purity >95% (typical)>95.0%[1]Data not available

Note: Data for the 2-fluoro isomer is less prevalent in public databases compared to the 4-fluoro isomer.

The presence of the fluorine atom, a highly electronegative element, can induce a significant dipole moment and alter the electronic distribution within the molecule. In the case of the 2-fluoro isomer, the proximity of the fluorine to the piperidine ring may lead to intramolecular interactions that could influence its conformational equilibrium and, consequently, its biological activity.

Experimental Data and Analytical Protocols

A thorough analytical characterization is paramount for ensuring the identity, purity, and quality of any research compound. This section outlines the expected and established analytical methodologies for 4-aryl-4-cyanopiperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm, and the aromatic protons of the 2-fluorophenyl group, which would appear further downfield (around 7.0-7.6 ppm) and exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydrochloride salt form may lead to broader peaks for the protons adjacent to the nitrogen. For comparison, the ¹H NMR spectrum of the parent compound, 4-phenylpiperidine, shows signals for the piperidine protons between 1.6 and 3.2 ppm and the phenyl protons between 7.1 and 7.3 ppm[4].

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. For this compound, the carbon of the nitrile group (C≡N) is expected to resonate around 120 ppm. The carbons of the piperidine ring would appear in the aliphatic region (20-60 ppm), while the aromatic carbons would be observed between 115 and 165 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The ¹³C NMR of the related 4-(4-fluorophenyl)piperidine shows distinct signals for the fluorinated aromatic ring[5].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display a characteristic absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely appear in the region of 1100-1250 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic and aromatic portions of the molecule will be observed around 2800-3100 cm⁻¹, and N-H stretching from the protonated amine of the hydrochloride salt will be visible as a broad band in the 2400-3200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI-MS): Under EI conditions, 4-(2-Fluorophenyl)piperidine-4-carbonitrile would likely exhibit a molecular ion peak (M⁺) corresponding to the free base. The fragmentation pattern is expected to involve the loss of the nitrile group (-CN) and cleavages within the piperidine ring. The presence of the fluorophenyl group will lead to characteristic fragments. For instance, the mass spectrum of the parent 4-phenylpiperidine shows a prominent molecular ion peak and fragments corresponding to the loss of hydrogen and subsequent ring fragmentation[6].

Electrospray Ionization (ESI-MS): For the hydrochloride salt, ESI-MS in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ of the free base.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer or formic acid for MS compatibility) would provide good separation from potential impurities. UV detection at a wavelength around 254 nm, where the phenyl ring absorbs, would be appropriate. Method validation according to ICH guidelines is crucial for ensuring the reliability of the analytical data[7].

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of the free base form of 4-(2-Fluorophenyl)piperidine-4-carbonitrile. Due to its polarity, derivatization may be necessary to improve its volatility and chromatographic performance. The mass spectrometer provides definitive identification based on the fragmentation pattern.

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is outlined below:

Synthesis_Workflow A 1-Boc-4-piperidone C 1-Boc-4-(2-fluorophenyl)piperidin-4-ol A->C Grignard Reaction B 2-Fluorophenylmagnesium bromide B->C E 1-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile C->E Cyanation D Tosyl cyanide or other cyanating agent D->E G This compound E->G Boc Deprotection F HCl in Dioxane or Ether F->G

Caption: A potential synthetic workflow for this compound.

This synthetic approach leverages common and well-established organic reactions. The initial Grignard reaction between a protected piperidone and the appropriate Grignard reagent establishes the 4-aryl-4-hydroxy piperidine intermediate. Subsequent cyanation, followed by the deprotection of the amine, yields the final hydrochloride salt.

Comparative Analysis with Alternatives

The choice of a research compound is often dictated by its specific properties and how they compare to available alternatives.

4-(4-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride: This positional isomer is more commonly available and has been more extensively studied. The para-position of the fluorine atom results in different electronic and steric effects compared to the ortho-isomer. This can lead to altered binding affinities and selectivities for biological targets.

4-Phenylpiperidine-4-carbonitrile: As the non-fluorinated analog, this compound serves as a baseline for understanding the impact of fluorine substitution. The absence of the electronegative fluorine atom will result in a less polarized aromatic ring, which can affect its pharmacokinetic properties and target interactions.

4-(2-Chlorophenyl)piperidine-4-carbonitrile Hydrochloride: The substitution of fluorine with chlorine, another halogen, provides a means to probe the effect of atomic size and electronegativity on the compound's properties. Chlorine is larger and less electronegative than fluorine, which can lead to different steric and electronic profiles.

The selection of a specific analog for a research program will depend on the desired pharmacological profile, with the position and nature of the halogen on the phenyl ring being key determinants of activity and selectivity.

Comparative_Structure cluster_0 Target Compound cluster_1 Structural Alternatives A 4-(2-Fluorophenyl)piperidine- 4-carbonitrile HCl B 4-(4-Fluorophenyl)piperidine- 4-carbonitrile HCl A->B Positional Isomer C 4-Phenylpiperidine- 4-carbonitrile A->C Parent Compound D 4-(2-Chlorophenyl)piperidine- 4-carbonitrile HCl A->D Halogen Analog

Caption: Structural relationship between the target compound and its alternatives.

Conclusion

This compound represents a valuable chemical scaffold for the exploration of new CNS-active agents. Its unique structural features, particularly the ortho-fluorine substitution, distinguish it from its isomers and other analogs. This guide has provided a framework for its statistical and analytical evaluation, highlighting the importance of rigorous characterization and comparison with relevant alternatives. Further research to generate a more complete experimental dataset for the 2-fluoro isomer will be crucial for unlocking its full potential in drug discovery and development.

References

  • PubChem. 4-(4-Fluorophenyl)piperidine. [Link]

  • PubChem. 4-Phenylpiperidine. [Link]

  • TSI Journals. Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. [Link]

Sources

A Comparative Guide to 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride: Performance Profiling within the Sigma Receptor Ligand Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the 4-phenylpiperidine-4-carbonitrile scaffold represents a well-established pharmacophore for targeting sigma receptors. This guide provides an in-depth comparative analysis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a halogenated derivative within this class. Due to the absence of direct peer-reviewed binding data for this specific ortho-fluorinated compound, this guide will establish a performance baseline using published data for structurally related analogs. We will explore the established structure-activity relationships (SAR) of the core scaffold, discuss the anticipated modulatory effects of fluorine substitution, and provide detailed experimental protocols for researchers to conduct their own comparative binding assays.

The 4-Phenylpiperidine-4-carbonitrile Scaffold: A Privileged Motif for Sigma Receptors

The 4-phenylpiperidine-4-carbonitrile core is a recognized structural motif that confers affinity for sigma receptors, particularly the σ1 subtype. These receptors are implicated in a multitude of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders. The seminal work by Lever and colleagues on N-substituted-4-cyano-4-phenylpiperidine analogs demonstrated that modifications to the piperidine nitrogen significantly influence both affinity and selectivity for σ1 and σ2 receptors.

A key study systematically evaluated a series of N-substituted analogs, revealing that the nature of the N-substituent is a critical determinant of binding affinity[1]. This provides a foundational dataset for understanding the baseline performance of the core, non-fluorinated scaffold.

Comparative Analysis of Sigma Receptor Affinity

To contextualize the potential performance of this compound, we will compare it against its parent scaffold and well-characterized reference ligands.

Baseline Affinity of the Parent Scaffold

The following table summarizes the sigma receptor binding affinities for key N-substituted 4-phenylpiperidine-4-carbonitrile analogs, providing a quantitative baseline for the non-fluorinated scaffold.

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ21)
Analog 1 Methyl2140>10,000-
Analog 2 Isobutyl0.3563180
Analog 3 Benzyl0.416601600
Analog 4 Phenylpropyl0.3846120
Data extracted from Lever et al. (1992)

This data underscores that while the unsubstituted piperidine nitrogen (as in the hydrochloride salt) may have modest affinity, N-alkylation can dramatically increase potency and selectivity for the σ1 receptor[1].

Reference Sigma Receptor Ligands

For a robust comparison, it is essential to benchmark against standard research ligands with well-defined pharmacology.

CompoundClassσ1 Ki (nM)σ2 Ki (nM)Functional Activity
PRE-084 Reference Agonist44 (IC50)-σ1 Agonist
BD-1063 Reference Antagonist9449σ1 Antagonist
Data from various sources

PRE-084 is a widely used selective σ1 receptor agonist, valuable for functional studies, while BD-1063 is a potent and selective σ1 receptor antagonist[2][3].

Predicted Performance of Fluorinated Analogs

Direct, peer-reviewed experimental binding data for this compound and its 4-fluoro isomer is not currently available. However, we can infer a likely performance profile based on established principles of medicinal chemistry.

The Role of Fluorine Substitution:

The introduction of a fluorine atom onto an aromatic ring is a common strategy in drug design, employed to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target engagement[4][5]. The effect of fluorination is highly context-dependent, influenced by the position of the fluorine atom and the specific nature of the protein-ligand interaction[6].

  • Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can alter the pKa of the piperidine nitrogen and influence the electrostatic interactions within the binding pocket of the sigma receptor. The σ1 receptor binding site is known to have key interactions with basic nitrogen atoms[7].

  • Lipophilicity and Binding: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions within the binding site. Studies on other fluorinated sigma receptor ligands have shown that this modification can lead to high-affinity binders[1][8][9][10].

  • Positional Isomerism (ortho vs. para): The position of the fluorine atom (2-fluoro vs. 4-fluoro) is critical. The ortho position in this compound places the electronegative fluorine atom in close proximity to the piperidine ring, which could induce conformational constraints or steric clashes within the binding pocket. The para position in the 4-fluoro isomer places it further away, where it is more likely to interact with a different region of the binding site or primarily influence overall molecular properties.

Hypothesized Affinity Profile:

Based on the high affinity of many fluorinated ligands for sigma receptors, it is plausible that both the 2-fluoro and 4-fluoro analogs of 4-phenylpiperidine-4-carbonitrile hydrochloride could be potent ligands. However, without experimental data, their relative affinities and selectivities remain speculative. The detailed experimental protocols provided in this guide are intended to enable researchers to make these critical determinations.

Experimental Protocols

To facilitate direct comparison and characterization, we provide detailed, standardized protocols for the synthesis of 4-aryl-piperidine-4-carbonitriles and for conducting sigma receptor binding assays.

Synthesis of 4-(Aryl)piperidine-4-carbonitriles

The synthesis of the target compounds can be achieved through a multi-step process, a general workflow for which is outlined below. This protocol is a representative synthesis and may require optimization for specific analogs.

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyanation cluster_2 Step 3: Dehydration cluster_3 Step 4: Arylation (Suzuki Coupling) cluster_4 Step 5: Reduction & Deprotection A 4-Piperidone B N-Protected-4-piperidone A->B e.g., Boc₂O, TEA C N-Protected-4-piperidone D N-Protected-4-cyano- 4-hydroxypiperidine C->D e.g., TMSCN, ZnI₂ E N-Protected-4-cyano- 4-hydroxypiperidine F N-Protected-tetrahydropyridine E->F e.g., SOCl₂, Pyridine G N-Protected-tetrahydropyridine I N-Protected-4-aryl- tetrahydropyridine G->I Pd catalyst, Base H Arylboronic acid (e.g., 2-Fluorophenylboronic acid) H->I Pd catalyst, Base J N-Protected-4-aryl- tetrahydropyridine K 4-Arylpiperidine-4-carbonitrile J->K e.g., H₂, Pd/C L 4-Arylpiperidine-4-carbonitrile Hydrochloride K->L HCl in Ether BindingAssayWorkflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis P1 Homogenize tissue (e.g., guinea pig brain) in buffer P2 Centrifuge to pellet membranes P1->P2 P3 Resuspend and wash pellet P2->P3 P4 Determine protein concentration P3->P4 A1 Incubate membranes with: 1. Radioligand 2. Test Compound (varying conc.) 3. Buffer P4->A1 Add known amount of membrane protein A2 Incubate to equilibrium A1->A2 A3 Separate bound/free radioligand (Rapid vacuum filtration) A2->A3 A4 Measure radioactivity of filter A3->A4 D1 Generate competition curve (% Specific Binding vs. Log[Compound]) A4->D1 D2 Calculate IC₅₀ value D1->D2 D3 Calculate Kᵢ using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Methodology for σ1 Receptor Binding Assay:

  • Radioligand: Use [³H]-(+)-pentazocine, a selective σ1 radioligand.[4][8]

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig brain.[4][8]

  • Assay Components: In each well of a 96-well plate, combine:

    • Membrane homogenate.

    • A single concentration of [³H]-(+)-pentazocine (typically near its Kd value).

    • Varying concentrations of the test compound (e.g., this compound).

    • Assay buffer.

  • Non-specific Binding: Determine non-specific binding in separate wells containing a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the IC50 value from the resulting competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology for σ2 Receptor Binding Assay:

The protocol is similar to the σ1 assay, with critical modifications:

  • Radioligand: Use [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective ligand for both σ1 and σ2 receptors.[4][8]

  • Masking: To isolate binding to σ2 receptors, include a high concentration of a selective σ1 ligand (a "masking" agent), such as (+)-pentazocine (e.g., 300 nM), in every well to block the σ1 sites.[4][8]

  • Non-specific Binding: Determine non-specific binding using a high concentration of a non-selective sigma ligand like haloperidol or unlabeled DTG.

  • Procedure: The remaining steps of incubation, termination, quantification, and analysis are analogous to the σ1 assay.

Conclusion and Future Directions

The 4-phenylpiperidine-4-carbonitrile scaffold is a fertile ground for the development of potent and selective sigma receptor ligands. While direct experimental data for this compound is not yet in the public domain, structure-activity relationships from its parent analogs suggest it is a promising candidate for investigation. The strategic placement of a fluorine atom on the phenyl ring is anticipated to modulate its binding affinity and selectivity, though the precise effects of ortho- versus para-substitution require empirical validation.

This guide provides the necessary context and detailed experimental frameworks for researchers to undertake a rigorous comparative evaluation of this compound and its analogs. By characterizing its binding profile at σ1 and σ2 receptors and comparing it to the established baseline and reference ligands, the scientific community can elucidate its potential as a valuable research tool or therapeutic lead.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Wünsch, B., et al. (2011). Synthesis, pharmacological activity and structure affinity relationships of spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. Bioorganic & medicinal chemistry, 19(1), 289-301.
  • Wilson, A. A., et al. (2008). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 62(1), 55-60.
  • Lever, J. R., et al. (1992). Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents. Journal of medicinal chemistry, 35(12), 2221-2230.
  • Lever, S. Z., et al. (1992). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Journal of medicinal chemistry, 35(1), 195-198.
  • van Waarde, A., et al. (2007). Evaluation of [18F]fluorinated sigma receptor ligands in the conscious monkey brain. Synapse, 61(10), 845-853.
  • Schmidt, H. R., & Kruse, L. I. (2018). In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to [18F]-FPS*. Australian Journal of Chemistry, 71(12), 967-976.
  • Saify, Z. S., et al. (2009). A novel process for the synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Almansour, A. M., et al. (2017). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS chemical neuroscience, 8(9), 1936–1948.
  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]

  • Hernandes, M. Z., et al. (2010). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical science, 1(5), 535-546.
  • Schmidt, H. R., & Betts, M. J. (2018). Structural basis for σ1 receptor ligand recognition. Proceedings of the National Academy of Sciences, 115(32), E7448-E7457.

Sources

A Senior Application Scientist's Guide to the Independent Verification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the starting materials' absolute integrity is paramount. This guide provides a comprehensive framework for the independent verification of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a key building block in synthesizing various CNS-active agents. We will delve into a multi-technique analytical approach, emphasizing not just the 'how' but the critical 'why' behind each experimental choice. This document is designed for researchers, analytical scientists, and quality control professionals, offering detailed protocols, comparative data, and a logical workflow to ensure the identity, purity, and quality of this crucial reagent. Our methodology is grounded in the principles of Good Laboratory Practice (GLP) and aligns with the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]

Introduction: The Imperative for Rigorous Verification

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and modifications at the 4-position, such as the introduction of a cyano and a fluorophenyl group, create a versatile intermediate for drug discovery. Given its role as a precursor, any impurities—be they residual starting materials, side-reaction products, or isomers—can propagate through a synthetic sequence, potentially leading to final compounds with altered pharmacological profiles, increased toxicity, or reduced efficacy.

Therefore, independent verification is not merely a quality control checkpoint; it is a foundational element of scientific rigor and drug safety. This guide establishes a self-validating system of orthogonal analytical techniques to build a complete and trustworthy profile of the material.

The Analytical Verification Workflow

A robust verification strategy does not rely on a single technique. Instead, it integrates multiple methods, each providing a unique piece of the puzzle. The overall workflow is designed to answer three fundamental questions:

  • Identity: Is the compound what it purports to be?

  • Purity: How much of the desired compound is present, and what are the levels of impurities?

  • Strength/Assay: What is the precise concentration of the active moiety?

The logical flow of this process is visualized below.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Assay & Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Purity %, Impurity Profile) NMR->HPLC Confirms Structure MS Mass Spectrometry (ESI-MS) MS->HPLC Confirms Mass FTIR FTIR Spectroscopy FTIR->HPLC Confirms Functional Groups LCMS LC-MS (Impurity ID) HPLC->LCMS Quantifies Impurities qNMR qNMR or HPLC (Assay vs. Standard) LCMS->qNMR Identifies Impurities Report Certificate of Analysis (CoA Generation) qNMR->Report Determines Potency Sample Incoming Material: 4-(2-Fluorophenyl)piperidine- 4-carbonitrile HCl Sample->NMR Sample->MS Sample->FTIR G cluster_0 Decision Logic Data HPLC Purity Data (% Area) CheckPurity {Purity ≥ 98.5% ?} Data->CheckPurity CheckImpurity {Largest Impurity ≤ 0.2% ?} CheckPurity->CheckImpurity Yes Fail Result: FAIL CheckPurity->Fail No Pass Result: PASS CheckImpurity->Pass Yes CheckImpurity->Fail No

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. As a compound frequently utilized in drug discovery and development, its unique chemical structure—incorporating a fluorinated aromatic ring, a piperidine heterocycle, and a nitrile functional group—necessitates a rigorous and informed approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance by neutralizing the specific chemical hazards associated with this substance.

Core Hazard Analysis and Chemical Profile

Understanding the disposal requirements for this compound begins with a structural deconstruction to anticipate its chemical reactivity and toxicological profile.

  • Fluorophenyl Group: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests that the compound may be environmentally persistent. Incomplete combustion during disposal can lead to the formation of hazardous byproducts. Therefore, disposal methods must be capable of complete mineralization[1][2].

  • Piperidine Moiety: The piperidine ring is a foundational structure in many pharmaceuticals. Piperidine itself is classified as a corrosive, toxic, and flammable substance[3]. While the hydrochloride salt form of the target compound mitigates volatility, the underlying hazards of the piperidine structure must be respected during handling and disposal.

  • Carbonitrile Functionality: The nitrile group (-C≡N) presents a significant toxicological concern. Nitriles can be metabolized to release cyanide, and they can also release toxic gases like hydrogen cyanide upon exposure to strong acids or high heat. This dictates that the compound must be treated as a hazardous waste stream[4].

Based on data from structurally analogous compounds, a comprehensive hazard profile can be established.

Hazard Identification Description Source
GHS Pictogram(s) [5]
Signal Word Warning [5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Personnel Protection and Engineering Controls

To mitigate exposure risks, a stringent protocol of personal protective equipment (PPE) and engineering controls is mandatory. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling potentially hazardous or cytotoxic compounds, which serve as a foundational standard here[7][8][9].

Control Measure Specification Causality and Rationale
Engineering Control Chemical Fume HoodAll handling of the solid compound and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of airborne particulates.
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust, addressing the H319 "Causes serious eye irritation" hazard[5].
Skin Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times).Fully buttoned laboratory coat.Prevents dermal contact, a primary route of exposure. Contaminated nitrile gloves must be disposed of as hazardous waste and not recycled[10].
Respiratory Protection Not typically required when using a fume hood. If a spill occurs outside of a hood, a NIOSH-approved respirator may be necessary.Addresses the H335 "May cause respiratory irritation" hazard in emergency situations[5].

Spill Management Protocol

Accidental spills must be managed immediately by trained personnel to prevent the spread of contamination. The following workflow provides a systematic response plan.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Containment & Cleanup cluster_disposal Final Disposal Spill Spill Occurs Alert Alert Personnel & Cordon Off Area Spill->Alert Assess Assess Spill Size & Hazard (Volatile? Dust?) Alert->Assess PPE Don Appropriate PPE Assess->PPE Proceed with Cleanup Contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Sweep/Scoop into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area (e.g., Soap and Water) Collect->Decon Seal Seal & Label Waste Container Decon->Seal Package Waste Store Store in Satellite Accumulation Area Seal->Store

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Post warning signs to prevent unauthorized entry[8].

  • Assess the Hazard: Determine the extent of the spill. If it is large or involves other reactive chemicals, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Don PPE: Before approaching the spill, don all required PPE as detailed in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with a dry, inert absorbent such as vermiculite, sand, or cat litter to prevent dust from becoming airborne[11]. Do not use combustible materials.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if there is any fire risk[12].

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, paper towels) must also be placed in the hazardous waste container[11].

  • Package for Disposal: Securely seal the hazardous waste container, and label it clearly with the chemical name and hazard warnings.

Standard Operating Procedure for Disposal

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain[5][13].

Disposal_Pathway Lab Laboratory Bench (Point of Generation) Waste_Container Designated & Labeled Hazardous Waste Container Lab->Waste_Container Collect All Contaminated Material SAA Satellite Accumulation Area (SAA) Waste_Container->SAA Store Securely EHS EHS Pickup SAA->EHS Scheduled Pickup Facility Licensed Hazardous Waste Disposal Facility (High-Temp Incineration) EHS->Facility Transport

Caption: The required pathway for hazardous chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Identify Waste Streams: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Residual or expired solid compound.

    • Contaminated PPE (gloves, disposable lab coats).

    • Weighing papers, contaminated wipes, and absorbent materials from spills.

    • Empty stock bottles (which must be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste).

  • Use a Designated Waste Container: Place all solid hazardous waste into a clearly labeled, sealable container. The container must be compatible with the chemical and marked with the words "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Segregate Waste: Do not mix this waste stream with other incompatible waste types. For example, do not mix with strong acids, which could potentially liberate hydrogen cyanide gas.

  • Store for Pickup: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general traffic.

  • Arrange for Final Disposal: Contact your institution's EHS department to schedule a pickup. The final disposal must be conducted by a licensed and approved hazardous waste contractor[4]. The most appropriate disposal technology for this compound is high-temperature incineration, which is necessary to break the stable carbon-fluorine bond and destroy the nitrile group, ensuring complete mineralization[2][14].

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound in a manner that ensures operational safety, protects human health, and maintains environmental integrity.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • AK Scientific, Inc. (n.d.). 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2025). Piperidine - SAFETY DATA SHEET.
  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE Safety Data Sheet.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • SUNLINE Supply. (2022). How to Recycle Nitrile Gloves.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • Thermo Fisher Scientific. (n.d.). 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Thermo Fisher Scientific. (2025). 1-(4-Fluorophenyl)piperazine dihydrochloride - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Fisher Scientific. (n.d.). Piperidine, hydrochloride - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
  • Reginfo.gov. (2021). DRAFT.EPA.PFAS Disposal-022221-CLEAN.
  • BASF. (n.d.). Safety data sheet.
  • Apollo Scientific. (2023). Piperidine-4-carbonitrile hydrochloride Safety Data Sheet.

Sources

A Comprehensive Guide to the Safe Handling of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The novel compound 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride, a fluorinated piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry.[1][2][3] The introduction of a fluorine atom can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity.[4] However, this alteration in chemical properties also necessitates a thorough and proactive approach to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

While a specific Safety Data Sheet (SDS) for the 2-fluoro isomer was not publicly available at the time of this writing, this guide is built upon the known hazards of the structurally similar 4-fluoro isomer and established safety protocols for handling nitrile-containing, fluorinated, and potentially cytotoxic compounds.[5][6][7][8][9]

Hazard Identification and Risk Assessment

The primary hazards associated with the analogous 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride are irritation to the skin, eyes, and respiratory system.[6] Given the structural similarities, it is prudent to assume that this compound presents a similar hazard profile.

Assumed Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

The nitrile group (-CN) is a key functional group that warrants careful handling due to its potential to release cyanide under certain conditions, although this is generally more of a concern with alpha-cyanoamines or under harsh acidic or metabolic conditions. The fluorinated phenyl ring also requires consideration, as fluorinated compounds can have unique toxicological profiles.[9]

Table 1: Hazard Profile and GHS Classification (Assumed based on 4-fluoro isomer)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Irritation2GHS07: Harmful/Irritant[5]WarningH315: Causes skin irritation[6]
Eye Irritation2AGHS07: Harmful/Irritant[5]WarningH319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure)3GHS07: Harmful/Irritant[5]WarningH335: May cause respiratory irritation[6]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and ingestion.[8]

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9]

  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact.[10] However, it is critical to understand that thin nitrile gloves offer limited protection against prolonged chemical exposure.[9] For tasks involving significant handling of the solid or solutions, consider double-gloving or using a thicker gauge nitrile glove. Always consult the glove manufacturer's compatibility data for the specific solvents being used. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A fully fastened laboratory coat is mandatory. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[10]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.

PPE_Workflow cluster_ppe Essential PPE for Handling Eye_Face Chemical Splash Goggles (Face Shield for Splash Risk) Hand Nitrile Gloves (Double-gloving recommended) Body Lab Coat (Chemical Apron as needed) Respiratory Chemical Fume Hood or NIOSH-approved Respirator Start Begin Handling Procedure Start->Eye_Face Always Wear Start->Hand Always Wear Start->Body Always Wear Start->Respiratory Always Use

Caption: Essential Personal Protective Equipment Workflow.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • The container should be kept tightly closed and clearly labeled with the chemical name and hazard warnings.

2. Handling and Weighing:

  • All manipulations of the solid compound, including weighing, must be conducted in a chemical fume hood to prevent inhalation of dust.

  • Use anti-static weighing paper or a weighing boat to minimize dispersal of the powder.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[6]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure that the chosen solvent is compatible with the compound and other reagents in the procedure.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: For small spills of the solid, and if you are trained and equipped to do so, proceed with cleanup. For large spills or spills of solutions, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described above.

  • Contain and Clean:

    • For solid spills, gently cover the material with an absorbent, inert material such as vermiculite or sand to prevent it from becoming airborne.[11]

    • Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste. Avoid creating dust.

    • For liquid spills, use a spill kit with absorbent pads to contain and absorb the material, working from the outside in.

  • Decontaminate:

    • Wipe the spill area with a suitable decontaminating solution (e.g., a mild detergent and water solution), followed by a rinse with water.[3][12]

    • All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill If Safe LargeSpill Large or Unknown Hazard Spill Assess->LargeSpill If Unsafe DonPPE Don Full PPE SmallSpill->DonPPE ContactEHS Contact EHS/ Emergency Services LargeSpill->ContactEHS Contain Contain Spill (Absorbent Material) DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. Never dispose of this chemical down the drain or in the regular trash.[6]

By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Fluorochem. 4-(4-FLUOROPHENYL)
  • AK Scientific, Inc. 4-(4-Fluorophenyl)
  • University of Florida Environmental Health and Safety.
  • Occupational Safety and Health Administration (OSHA).
  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Benchchem.
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Benchchem.
  • Center for Emerging and Re-emerging Infectious Diseases. Personal Protective Equipment.
  • International Labour Organization.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • University of Münster. (2019).
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Acros Organics. (2010).
  • Apollo Scientific Ltd.
  • West Virginia University Environmental Health & Safety. (2023).
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • Hyde Park Environmental. Chemical spills procedure: A guide.
  • BASF.
  • Apollo Scientific. (2023).
  • Penta chemicals. (2024).
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. 4-(4-Fluorophenyl)piperidine.
  • Sigma-Aldrich. Piperidine-4-carbonitrile hydrochloride.
  • BLD Pharm. 4-Fluoropiperidine-4-carbonitrile hydrochloride.
  • ChemScene. Piperidine-4-carbonitrile.
  • Benchchem. Proper Disposal of 4-(CHLOROMETHYL)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride
Reactant of Route 2
4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.